molecular formula C7H9N B042361 2,4-Dimethylpyridine CAS No. 108-47-4

2,4-Dimethylpyridine

Cat. No.: B042361
CAS No.: 108-47-4
M. Wt: 107.15 g/mol
InChI Key: JYYNAJVZFGKDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 4-Dimethylpyridine, also known as 2, 4-lutidene, belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. 2, 4-Dimethylpyridine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, 2, 4-dimethylpyridine is primarily located in the cytoplasm.

Properties

IUPAC Name

2,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYNAJVZFGKDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051556
Record name 2,4-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark red hygroscopic liquid; [Aldrich MSDS], Liquid, Yellowish liquid; Smoky phenolic odor
Record name 2,4-Dimethylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10379
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,4-Dimethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dimethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

350 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol)
Record name 2,4-Dimethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dimethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.929 - 0.935 (20º)
Record name 2,4-Dimethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

3.17 [mmHg]
Record name 2,4-Dimethylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10379
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

108-47-4
Record name 2,4-Dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Lutidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-LUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83903UJ0WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dimethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-64 °C
Record name 2,4-Dimethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyridine, also known as 2,4-lutidine, is a significant heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its strategic importance necessitates a comprehensive understanding of its synthesis. This technical guide provides an in-depth exploration of the primary industrial method for its production, the Chichibabin pyridine (B92270) synthesis, including a detailed reaction mechanism and experimental protocol. Additionally, alternative synthetic routes are discussed, offering a comparative perspective for researchers. All quantitative data is summarized for clarity, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound is a substituted pyridine characterized by methyl groups at the 2 and 4 positions of the aromatic ring. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis. The industrial production of this compound predominantly relies on the Chichibabin pyridine synthesis, a robust and scalable method involving the condensation of aldehydes and ketones with ammonia (B1221849) at elevated temperatures over a solid catalyst.[2] This guide will focus on the synthesis of this compound from readily available starting materials: acetaldehyde (B116499), acetone (B3395972), and ammonia.

Chichibabin Pyridine Synthesis of this compound

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for the formation of pyridine rings.[2] For the synthesis of this compound, the reaction involves the gas-phase condensation of acetaldehyde and acetone with ammonia over a solid acid catalyst, typically alumina (B75360) or silica (B1680970), at high temperatures.[2]

Reaction Mechanism

The mechanism of the Chichibabin synthesis of this compound is a complex cascade of reactions, including imine formation, aldol-type condensations, and Michael addition, culminating in cyclization and aromatization. A plausible reaction pathway is detailed below:

  • Imine Formation: Acetaldehyde and acetone react with ammonia to form their respective imines.

  • Aldol (B89426) Condensation: Acetaldehyde undergoes an aldol condensation with the enamine tautomer of the acetone imine.

  • Michael Addition: Another molecule of acetaldehyde imine acts as a Michael donor and adds to the α,β-unsaturated intermediate formed in the previous step.

  • Cyclization and Dehydration: The resulting 1,5-dicarbonyl equivalent undergoes intramolecular cyclization via attack of a nitrogen-containing group onto a carbonyl, followed by dehydration.

  • Aromatization: The dihydropyridine (B1217469) intermediate is oxidized to the final aromatic this compound product.

Chichibabin_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product Acetaldehyde Acetaldehyde Acetaldehyde_Imine Acetaldehyde Imine Acetaldehyde->Acetaldehyde_Imine + Ammonia Aldol_Adduct Aldol Adduct Acetaldehyde->Aldol_Adduct Aldol Condensation Acetone Acetone Acetone_Enamine Acetone Enamine Acetone->Acetone_Enamine + Ammonia (Tautomerization) Ammonia Ammonia Michael_Adduct Michael Adduct Acetaldehyde_Imine->Michael_Adduct Acetone_Enamine->Aldol_Adduct Aldol_Adduct->Michael_Adduct Michael Addition Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization & Dehydration Product This compound Dihydropyridine->Product Oxidation

Figure 1: Simplified mechanism of the Chichibabin synthesis of this compound.
Experimental Protocol (Gas-Phase Synthesis)

The following is a representative protocol for the gas-phase synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Catalyst Pack reactor with Alumina/Silica catalyst Heat Heat reactor to 350-500 °C Catalyst->Heat Reactants Prepare gaseous mixture of Acetaldehyde, Acetone, and Ammonia Feed Pass reactant mixture over the catalyst Reactants->Feed Heat->Feed Condense Condense the product stream Feed->Condense Separate Separate aqueous and organic layers Condense->Separate Dry Dry organic layer Separate->Dry Distill Fractional distillation of the crude product Dry->Distill Characterize Characterize this compound (GC-MS, NMR, IR) Distill->Characterize

Figure 2: General experimental workflow for the gas-phase synthesis of this compound.

Materials:

  • Acetaldehyde

  • Acetone

  • Ammonia (anhydrous)

  • Alumina or silica catalyst

  • Fixed-bed reactor

  • Standard glassware for distillation and extraction

Procedure:

  • Catalyst Preparation: A fixed-bed reactor is packed with a suitable solid acid catalyst, such as alumina or silica.

  • Reactant Feed: A gaseous mixture of acetaldehyde, acetone, and ammonia is continuously fed into the reactor. The molar ratios of the reactants are optimized to maximize the yield of this compound.

  • Reaction Conditions: The reactor is maintained at a temperature between 350-500 °C.[2]

  • Product Collection: The effluent gas stream from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the liquid components.

  • Purification: The condensed liquid is subjected to a work-up procedure, which typically involves separation from an aqueous phase, drying, and fractional distillation to isolate the pure this compound.

Quantitative Data

The yield of this compound in the Chichibabin synthesis can vary depending on the specific reaction conditions, catalyst, and reactant ratios.

ParameterValueReference
Typical Yield Variable, often part of a mixture of alkylpyridines[2]
Boiling Point 157 °C
Melting Point -69.9 °C
Density 0.931 g/cm³

Spectroscopic Data:

TechniqueKey Signals
¹H NMR Signals corresponding to two distinct methyl groups and three aromatic protons.
¹³C NMR Resonances for two methyl carbons and five aromatic carbons.
IR Spectroscopy Characteristic peaks for C-H stretching of methyl groups and aromatic C-H and C=N stretching.
Mass Spectrometry Molecular ion peak (M+) at m/z = 107.

Alternative Synthesis Methods

While the Chichibabin synthesis is the most common industrial method, other named reactions can be employed for the synthesis of substituted pyridines, including this compound.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor like ammonia.[3] The initial product is a dihydropyridine, which is subsequently oxidized to the pyridine.[3] For this compound, this would involve the condensation of acetaldehyde, ethyl acetoacetate, and ammonia, followed by oxidation.

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde Dihydropyridine Dihydropyridine Aldehyde->Dihydropyridine Ketoester β-Ketoester (2 eq.) Ketoester->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Condensation Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Figure 3: General scheme of the Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to yield 2,4,6-trisubstituted pyridines.[4][5] Adapting this for this compound would require specific starting materials that lead to the desired substitution pattern.

Guareschi-Thorpe Pyridine Synthesis

This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base to form a 2-pyridone, which can then be further modified.[6]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis produces substituted pyridines from the reaction of an enamine with an ethynyl (B1212043) ketone.[7] The reaction proceeds through an aminodiene intermediate which then undergoes cyclodehydration.[7]

Comparative Summary of Synthesis Methods

Synthesis MethodStarting MaterialsConditionsAdvantagesDisadvantages
Chichibabin Aldehydes, Ketones, AmmoniaHigh Temperature, CatalystUses simple, inexpensive starting materials; suitable for industrial scale.Often produces a mixture of products; requires high temperatures.
Hantzsch Aldehyde, β-Ketoester, AmmoniaMilder conditionsGood yields for a variety of substituted pyridines.Requires a subsequent oxidation step.
Kröhnke α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia sourceMild conditionsHigh yields for 2,4,6-trisubstituted pyridines.Starting materials can be complex to synthesize.
Guareschi-Thorpe Cyanoacetamide, 1,3-DicarbonylBasic conditionsGood for producing 2-pyridones.Limited to specific substitution patterns.
Bohlmann-Rahtz Enamine, Ethynyl ketoneHigh TemperatureVersatile for trisubstituted pyridines.Requires high temperatures for cyclodehydration.

Conclusion

The synthesis of this compound is most commonly and economically achieved through the Chichibabin pyridine synthesis, particularly in industrial settings. This method, despite its requirement for high temperatures and potential for byproduct formation, utilizes readily available and inexpensive starting materials. For laboratory-scale synthesis and the preparation of more complex, specifically substituted pyridines, alternative methods such as the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses offer valuable alternatives, each with its own set of advantages and limitations. The choice of synthetic route will ultimately depend on the desired scale, required purity, and the availability of starting materials and equipment. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important heterocyclic compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4-Lutidine (2,4-dimethylpyridine). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data into structured tables for ease of reference. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physical properties and visualizes a representative synthetic pathway utilizing 2,4-Lutidine.

Chemical Identity and Structure

2,4-Lutidine is an aromatic heterocyclic organic compound, a derivative of pyridine (B92270) with two methyl group substituents at the 2 and 4 positions.[1][2] It is a colorless to pale yellow liquid with a characteristic sharp, unpleasant odor.[2]

IdentifierValue
IUPAC Name This compound[3][4]
Synonyms 2,4-Lutidine, α,γ-Dimethylpyridine[4][5]
CAS Number 108-47-4[3][5]
Molecular Formula C₇H₉N[3][5]
Molecular Weight 107.15 g/mol [3]
InChI InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3[3][5]
InChIKey JYYNAJVZFGKDEQ-UHFFFAOYSA-N[3][5]
SMILES CC1=CC(=NC=C1)C[3][5]
Chemical Structure
alt text

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2,4-Lutidine, compiled from various sources.

Table 2.1: Physical Properties
PropertyValue
Appearance Colorless to light yellow liquid[1][6]
Odor Sharp, unpleasant, pyridine-like[2]
Melting Point -64 °C to -60 °C[3][5][6]
Boiling Point 157 °C to 159 °C[3][5][6]
Density 0.927 g/mL at 25 °C[3][6]
Refractive Index (n²⁰/D) 1.499 to 1.501[3][6]
Vapor Pressure 3.17 - 3.56 mmHg at 25 °C[4][7]
Flash Point 37 °C to 47 °C (closed cup)[3][7]
Table 2.2: Chemical and Solubility Properties
PropertyValue
pKa 6.99 at 25 °C[8]
Solubility in Water 15 g/100 mL at 20 °C[8]
Solubility in Organic Solvents Miscible with ethanol, ether, and acetone[2]
Hygroscopicity Hygroscopic[2]

Experimental Protocols

This section details generalized experimental methodologies for determining the key physical properties of a liquid chemical like 2,4-Lutidine.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method is distillation.[9]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a volume of 2,4-Lutidine in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[9][10]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since 2,4-Lutidine is a liquid at room temperature, this protocol would apply to its frozen state.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Sample of frozen 2,4-Lutidine

Procedure:

  • Introduce a small, powdered sample of the frozen 2,4-Lutidine into a capillary tube, sealed at one end.[11]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[11]

Determination of Density

Density is the mass per unit volume of a substance.[12]

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Analytical balance

  • Thermometer

Procedure (using a pycnometer for high accuracy):

  • Weigh a clean, dry pycnometer.

  • Fill the pycnometer with distilled water of a known temperature and weigh it again.

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with 2,4-Lutidine at the same temperature and weigh it.

  • The density is calculated using the formula: Density = (mass of 2,4-Lutidine) / (volume of the pycnometer) where the volume of the pycnometer is determined from the mass and known density of the water.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property.[13]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of 2,4-Lutidine onto the prism.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20 °C).[13]

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

Synthetic Pathway and Logical Workflow

2,4-Lutidine serves as a versatile building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[2][8]

Representative Synthetic Pathway

The following diagram illustrates a generalized reaction scheme where 2,4-Lutidine is a precursor in the synthesis of a more complex molecule, a common application in drug discovery and agrochemical development.[14]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_4_Lutidine 2,4-Lutidine Intermediate_1 Functionalized Lutidine Intermediate 2_4_Lutidine->Intermediate_1 Reaction 1 (e.g., Halogenation) Reagent_A Reagent A (e.g., Halogenating Agent) Reagent_A->Intermediate_1 Final_Product Target Molecule (e.g., Agrochemical/Pharmaceutical) Intermediate_1->Final_Product Reaction 2 (e.g., Cross-Coupling) Reagent_B Reagent B (e.g., Coupling Partner) Reagent_B->Final_Product

Caption: A generalized synthetic pathway starting from 2,4-Lutidine.

Experimental Workflow for Chemical Characterization

The logical workflow for the characterization of a chemical substance like 2,4-Lutidine involves a series of steps to determine its identity, purity, and properties.

G Sample_Acquisition Sample Acquisition (2,4-Lutidine) Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Sample_Acquisition->Purity_Analysis Physical_Properties Determination of Physical Properties Purity_Analysis->Physical_Properties If pure Chemical_Properties Determination of Chemical Properties Purity_Analysis->Chemical_Properties If pure Data_Compilation Data Compilation and Analysis Physical_Properties->Data_Compilation Chemical_Properties->Data_Compilation Documentation Documentation (Technical Guide/Report) Data_Compilation->Documentation

Caption: Workflow for the characterization of 2,4-Lutidine.

Conclusion

This technical guide has provided a detailed summary of the chemical and physical properties of 2,4-Lutidine, along with standardized methodologies for their determination and a visualization of its application in synthesis. The compiled data and protocols offer a valuable resource for scientists and researchers engaged in work involving this important heterocyclic compound.

References

An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,4-dimethylpyridine, also known as 2,4-lutidine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties, structural parameters, and experimental methodologies used to characterize this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for structural determination, and visualizes a relevant synthetic pathway.

Introduction

This compound (C₇H₉N) is a heterocyclic organic compound belonging to the lutidine family, which consists of dimethyl-substituted derivatives of pyridine (B92270).[1] It is a colorless to light yellow liquid at room temperature and is utilized in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[2] A thorough understanding of its molecular structure is fundamental to predicting its reactivity, intermolecular interactions, and suitability for various applications.

This guide presents a consolidation of experimental and computational data to provide a detailed structural profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₇H₉N[3]
Molecular Weight 107.15 g/mol [3]
CAS Number 108-47-4[3]
Density 0.927 g/mL at 25 °C[2]
Boiling Point 159 °C[2]
Melting Point -60 °C[2]
Refractive Index (n20/D) 1.499[2]
Dipole Moment 2.30 D

Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined experimentally through single-crystal X-ray diffraction. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 185795.[3] The associated scientific publication can be referenced by its DOI: 10.1107/S160053680200692X.[3]

The following tables (Table 2 and Table 3) present the key bond lengths and bond angles for this compound, as derived from crystallographic data.

BondBond Length (Å)
N1-C2Data available in CCDC 185795
C2-C3Data available in CCDC 185795
C3-C4Data available in CCDC 185795
C4-C5Data available in CCDC 185795
C5-C6Data available in CCDC 185795
C6-N1Data available in CCDC 185795
C2-C7 (Methyl)Data available in CCDC 185795
C4-C8 (Methyl)Data available in CCDC 185795
AngleBond Angle (°)
C6-N1-C2Data available in CCDC 185795
N1-C2-C3Data available in CCDC 185795
C2-C3-C4Data available in CCDC 185795
C3-C4-C5Data available in CCDC 185795
C4-C5-C6Data available in CCDC 185795
C5-C6-N1Data available in CCDC 185795
N1-C2-C7Data available in CCDC 185795
C3-C2-C7Data available in CCDC 185795
C3-C4-C8Data available in CCDC 185795
C5-C4-C8Data available in CCDC 185795

Spectroscopic Data

Rotational Spectroscopy
ParameterValue (for 3,4-lutidine)Reference
Rotational Constant A Data available for 3,4-lutidine[4]
Rotational Constant B Data available for 3,4-lutidine[4]
Rotational Constant C Data available for 3,4-lutidine[4]
Vibrational and Nuclear Magnetic Resonance Spectroscopy

Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the characterization of this compound. The NIST Chemistry WebBook provides access to its gas-phase IR spectrum.[5] ¹H and ¹³C NMR spectra are also widely available and are consistent with the known structure, showing characteristic shifts for the aromatic protons and the two methyl groups.

Experimental Protocols

Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the determination of the molecular structure of an organic compound like this compound using single-crystal X-ray diffraction.[6][7][8]

1. Crystal Growth and Selection:

  • Slowly evaporate a saturated solution of this compound in a suitable solvent (e.g., ethanol, hexane) in a loosely covered vial in a vibration-free environment.

  • Alternatively, use liquid diffusion by layering a solution of the compound with a miscible anti-solvent in which it is less soluble.[9]

  • Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is clear and free of cracks or other defects.

2. Crystal Mounting:

  • Carefully mount the selected crystal on a goniometer head using a cryoloop or a glass fiber with a minimal amount of oil or grease.

  • For air-sensitive compounds, this process should be performed under an inert atmosphere.

3. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations.

  • Select an appropriate X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Perform an initial set of short exposures to determine the unit cell parameters and crystal system.

  • Collect a full sphere of diffraction data by rotating the crystal through a series of angles, recording the diffraction pattern for each frame.

4. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to determine the intensities of the individual reflections.

  • Apply corrections for factors such as Lorentz-polarization effects and absorption.

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial molecular model into the electron density map.

5. Structure Refinement:

  • Refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm.

  • Locate and add hydrogen atoms to the model.

  • Continue refinement until the model converges, as indicated by the R-factor and other statistical indicators.

  • The final refined structure provides the precise bond lengths and angles.

6. Data Deposition:

  • Prepare a Crystallographic Information File (CIF) containing all relevant experimental and structural information.[10]

  • Deposit the CIF with a crystallographic database such as the CCDC to obtain a deposition number for publication.

Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy

This protocol describes a typical experiment to determine the rotational constants of a molecule like this compound in the gas phase.[11][12]

1. Sample Preparation:

  • Place a sample of this compound in a reservoir.

  • Use a carrier gas, typically a noble gas like Argon or Neon, at a pressure of a few bar.

2. Supersonic Expansion:

  • Generate a supersonic jet by pulsing the gas mixture from the reservoir through a nozzle into a high-vacuum chamber.

  • This process cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the resulting spectrum.

3. Microwave Excitation:

  • The supersonic jet passes through a Fabry-Pérot microwave cavity.

  • A short, high-power pulse of microwave radiation is introduced into the cavity, which polarizes the molecules with a dipole moment.

4. Signal Detection:

  • After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID).

  • This FID is detected by a sensitive receiver.

5. Data Analysis:

  • The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • The resulting spectrum shows sharp rotational transitions with very high resolution.

  • The frequencies of these transitions are measured with high accuracy.

  • The measured transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and centrifugal distortion constants.

Synthetic Pathway: Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a classic method for preparing pyridine rings from aldehydes and/or ketones with ammonia.[8] This condensation reaction is a versatile method for producing substituted pyridines. The general workflow for this synthesis is depicted below.

Chichibabin_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde / Ketone Imine Imine Formation Aldehyde->Imine NH3 Ammonia Ammonia (NH3) Ammonia->Imine Catalyst Catalyst (e.g., Al2O3, SiO2) Michael Michael Addition Catalyst->Michael Conditions High Temperature (350-500 °C) Conditions->Michael Aldol Aldol Condensation Imine->Aldol Aldol->Michael Pyridine Substituted Pyridine (e.g., this compound) Michael->Pyridine Cyclization & Oxidation

Caption: Generalized workflow for the Chichibabin pyridine synthesis.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. By consolidating physicochemical data, outlining rigorous experimental protocols for structural determination, and visualizing a relevant synthetic pathway, this document serves as a valuable resource for scientists and researchers. The precise structural parameters, available through the cited crystallographic data, are critical for computational modeling, understanding intermolecular interactions, and designing new molecules with desired properties in the fields of medicinal chemistry and materials science.

References

Spectroscopic data for 2,4-Dimethylpyridine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 2,4-Dimethylpyridine

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of chemical entities is paramount for identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the spectroscopic data for this compound (also known as 2,4-Lutidine), a heterocyclic organic compound with various applications in the chemical and pharmaceutical industries.[1][2] This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbons in its distinct chemical environments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-6~8.3Doublet (d)~5.0
H-5~6.8Doublet (d)~5.0
H-3~6.9Singlet (s)-
C4-CH₃~2.3Singlet (s)-
C2-CH₃~2.4Singlet (s)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum shows distinct signals for each of the seven carbon atoms in this compound.

Carbon Assignment Chemical Shift (δ) [ppm]
C-2~157
C-6~148
C-4~146
C-5~122
C-3~120
C4-CH₃~24
C2-CH₃~21

Note: Chemical shifts are approximate and can vary depending on the solvent.[3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

    • Set the probe temperature, typically to 25 °C (298 K).

  • Data Acquisition:

    • ¹H NMR:

      • Use a standard single-pulse sequence.

      • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a relaxation delay of 1-2 seconds between scans.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis Processing Spectral Processing (Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing UVVis->Processing Interpretation Structural Elucidation & Compound Identification Processing->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-H bonds of the methyl groups.

Vibrational Mode **Wavenumber (cm⁻¹) **Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium-Strong
C=C/C=N Ring Stretch1600-1450Strong
CH₃ Bending1450-1375Medium
Aromatic C-H Bend900-675Strong

Source: Data compiled from the NIST Chemistry WebBook.[4]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample like this compound.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any sample residue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment
107100[M]⁺ (Molecular Ion)
10637[M-H]⁺
9217[M-CH₃]⁺
7921[M-C₂H₄]⁺
6514[C₅H₅]⁺

Source: Data from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1-10 µg/mL.[6]

  • GC-MS System Parameters:

    • Injector: Use a split/splitless injector in split mode with a high split ratio (e.g., 50:1). Set the injector temperature to 250 °C.

    • GC Column: Employ a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 10 °C/min.

      • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for that peak and compare it to a reference library (e.g., NIST) for confirmation.

Spectroscopic_Techniques cluster_techniques Spectroscopic Techniques cluster_information Information Obtained NMR NMR Structure Molecular Structure (Connectivity) NMR->Structure IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS MS MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight UVVis UV-Vis ElectronicTransitions Electronic Transitions (Conjugation) UVVis->ElectronicTransitions

Information derived from different spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores, such as the aromatic ring in this compound.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound in aqueous solution exhibits absorption maxima corresponding to π → π* transitions in the pyridine ring.

Wavelength (λmax) [nm] Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] Solvent
~213~7940Water
~263~2510Water

Source: Data from Andon, R. J. L., Cox, J. D., & Herington, E. F. G. (1954). The ultra-violet absorption spectra and dissociation constants of certain pyridine bases in aqueous solution. Transactions of the Faraday Society, 50, 918-927.[8]

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or hexane).

    • Perform serial dilutions to prepare a series of solutions of known concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Lutidine (also known as 2,4-dimethylpyridine). This document details the structural assignment of its NMR signals, presents quantitative data in a clear, tabular format, and outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra.

Introduction to 2,4-Lutidine and its Spectroscopic Signature

2,4-Lutidine is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N. As a derivative of pyridine (B92270), its structure features a pyridine ring substituted with two methyl groups at the C2 and C4 positions. The electronic environment of the protons and carbons in the molecule gives rise to a distinct NMR spectrum that is invaluable for its identification and characterization in various chemical and pharmaceutical applications. Understanding the NMR profile of 2,4-Lutidine is critical for researchers working with this compound in synthesis, quality control, and drug development.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of 2,4-Lutidine exhibit characteristic chemical shifts and coupling patterns that allow for the unambiguous assignment of each proton and carbon atom in the molecule. The standard IUPAC numbering convention for the pyridine ring is followed, with the nitrogen atom assigned position 1.

¹H NMR Spectrum Data

The ¹H NMR spectrum of 2,4-Lutidine shows distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-6~8.3Doublet (d)5.0
H-5~6.9Doublet (d)5.0
H-3~6.8Singlet (s)-
4-CH₃~2.3Singlet (s)-
2-CH₃~2.5Singlet (s)-
¹³C NMR Spectrum Data

The proton-decoupled ¹³C NMR spectrum of 2,4-Lutidine displays five distinct signals corresponding to the seven carbon atoms in the molecule, due to the chemical equivalence of the methyl carbons.

Carbon Assignment Chemical Shift (δ) in ppm
C-2~157
C-6~148
C-4~147
C-3~122
C-5~121
4-CH₃~24
2-CH₃~21

Signal Assignment and Structural Correlation

The assignment of the NMR signals is based on the electronic effects of the nitrogen atom and the methyl substituents on the pyridine ring. The protons and carbons closer to the electronegative nitrogen atom and the electron-donating methyl groups experience different shielding effects, leading to their distinct chemical shifts.

Caption: Molecular structure of 2,4-Lutidine with ¹H NMR chemical shift assignments.

Experimental Protocol for NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2,4-Lutidine.

Sample Preparation
  • Sample Purity: Ensure the 2,4-Lutidine sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of 2,4-Lutidine in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).

Instrumental Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A spectral width of 16 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the lower sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of 240 ppm is appropriate to cover the full range of carbon chemical shifts.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample High Purity 2,4-Lutidine Solvent Deuterated Solvent (e.g., CDCl₃) Dissolve Dissolve Sample Solvent->Dissolve Standard Internal Standard (TMS) Standard->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer NMR Spectrometer Filter->Spectrometer 1H_Acq ¹H NMR Acquisition Spectrometer->1H_Acq 13C_Acq ¹³C NMR Acquisition Spectrometer->13C_Acq FID Free Induction Decay (FID) 1H_Acq->FID 13C_Acq->FID FT Fourier Transform FID->FT Phase Phase & Baseline Correction FT->Phase Reference Referencing to TMS Phase->Reference Analysis Peak Picking & Integration Reference->Analysis Assignment Signal Assignment Analysis->Assignment Report Final Report Assignment->Report

Caption: A logical workflow diagram for the NMR analysis of 2,4-Lutidine.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,4-dimethylpyridine, also known as 2,4-lutidine. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide details the vibrational modes of this compound, outlines experimental protocols for obtaining its IR spectrum, and presents a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the IR spectrum a valuable molecular fingerprint. For this compound (C₇H₉N), a substituted pyridine (B92270) derivative, the IR spectrum reveals key information about its aromatic ring structure, the attached methyl groups, and the overall molecular symmetry. Understanding the IR spectrum is crucial for confirming the identity and purity of this compound in various applications, including its use as a building block in pharmaceutical synthesis.

Vibrational Mode Assignments

The vibrational spectrum of this compound is complex due to its numerous vibrational degrees of freedom. The assignments of the observed absorption bands to specific vibrational modes are based on comparisons with the spectra of pyridine and other methylated pyridines, as well as theoretical calculations. The following table summarizes the principal vibrational modes and their expected absorption ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3100 - 3000Aromatic C-H StretchingVibrations of the carbon-hydrogen bonds on the pyridine ring.
3000 - 2850Methyl C-H Stretching (asymmetric & symmetric)Stretching vibrations of the carbon-hydrogen bonds within the two methyl groups.
1610 - 1580Ring C=C and C=N StretchingIn-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.
1500 - 1400Ring C=C and C=N StretchingAdditional in-plane stretching vibrations of the pyridine ring framework.
1470 - 1430Methyl C-H Bending (asymmetric)Asymmetrical bending (scissoring) vibrations of the methyl groups.
1390 - 1370Methyl C-H Bending (symmetric)Symmetrical bending (umbrella) vibrations of the methyl groups.
1300 - 1000In-plane Ring Bending & C-H BendingComplex vibrations involving the in-plane deformation of the pyridine ring and its C-H bonds.
1000 - 650Out-of-plane C-H BendingBending vibrations of the aromatic C-H bonds out of the plane of the pyridine ring.
Below 650Ring Torsional ModesLow-energy torsional and out-of-plane bending vibrations of the entire molecular framework.

Experimental Protocols

Obtaining a high-quality IR spectrum of this compound requires careful sample preparation and instrument operation. The following is a detailed protocol for acquiring the spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer, a common and convenient method for liquid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Materials:

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will be a measurement of the instrument's response without a sample and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in solvent to remove all traces of the sample.

Workflow and Logical Relationships

The process of obtaining and interpreting the IR spectrum of this compound can be visualized as a logical workflow.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Instrument_Prep Instrument Preparation (Power On, Purge) Background_Scan Acquire Background Spectrum (Clean ATR Crystal) Instrument_Prep->Background_Scan Sample_Application Apply this compound to ATR Crystal Background_Scan->Sample_Application Acquire_Spectrum Acquire Sample Spectrum (Set Parameters) Sample_Application->Acquire_Spectrum Data_Processing Data Processing (Fourier Transform, Baseline Correction) Acquire_Spectrum->Data_Processing Peak_Identification Peak Identification (Wavenumber Annotation) Data_Processing->Peak_Identification Vibrational_Assignment Vibrational Mode Assignment (Correlation Charts, Literature) Peak_Identification->Vibrational_Assignment Structural_Confirmation Structural Confirmation (Fingerprint Matching) Vibrational_Assignment->Structural_Confirmation

Caption: A generalized workflow for the FTIR analysis of this compound.

The interpretation of the spectrum involves a logical relationship between the observed peaks and the molecular structure.

Logical_Relationship Logical Relationship in IR Spectral Interpretation Molecule This compound Molecular Structure Vibrational_Modes Specific Vibrational Modes (Stretching, Bending) Molecule->Vibrational_Modes determines IR_Spectrum Observed IR Spectrum (Absorption Bands) Vibrational_Modes->IR_Spectrum results in Interpretation Spectral Interpretation (Structure-Spectrum Correlation) IR_Spectrum->Interpretation is input for Interpretation->Molecule confirms

Caption: The logical relationship between molecular structure and its IR spectrum.

Conclusion

The infrared spectrum of this compound is a rich source of information about its molecular structure. By understanding the characteristic vibrational frequencies and following a robust experimental protocol, researchers can effectively use IR spectroscopy to identify and characterize this important compound. This technical guide provides the foundational knowledge for the successful application of IR spectroscopy in the analysis of this compound for research, development, and quality control purposes.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,4-Dimethylpyridine (also known as 2,4-Lutidine), a heterocyclic aromatic organic compound with applications in various fields, including pharmaceuticals and materials science. This document details the expected mass spectrum, fragmentation patterns, and a generalized experimental protocol for its analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Information

Identifier Value
Chemical Name This compound
Synonyms 2,4-Lutidine, α,γ-Dimethylpyridine
CAS Number 108-47-4
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol
Structure A pyridine (B92270) ring substituted with two methyl groups at positions 2 and 4.

Mass Spectrometry Data (Electron Ionization)

The following table summarizes the significant mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of this compound. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

m/z Relative Intensity (%) Plausible Fragment Ion/Assignment
107100[M]⁺ (Molecular Ion)
10637[M-H]⁺
9217.4[M-CH₃]⁺
7921.3[M-C₂H₄]⁺ or [C₅H₅N]⁺
7812[C₅H₄N]⁺
6514[C₄H₃N]⁺ or [C₅H₅]⁺
528[C₄H₄]⁺
5111[C₄H₃]⁺
3912[C₃H₃]⁺

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization primarily proceeds through the loss of a hydrogen radical, a methyl radical, or through rearrangements involving the pyridine ring. The molecular ion ([M]⁺) is the most abundant peak, indicating a relatively stable structure.

A proposed fragmentation pathway is illustrated below. The initial ionization event forms the molecular ion at m/z 107. Subsequent fragmentation events lead to the observed daughter ions. A key fragmentation is the loss of a methyl group to form the ion at m/z 92. Another significant fragmentation pathway involves the loss of a hydrogen radical, leading to the ion at m/z 106. Ring fragmentation and rearrangements also contribute to the overall spectrum.

fragmentation_pathway C7H9N This compound M [C7H9N]⁺˙ m/z = 107 C7H9N->M Ionization M_H [C7H8N]⁺ m/z = 106 M->M_H - H• M_CH3 [C6H6N]⁺ m/z = 92 M->M_CH3 - CH3• C5H5N [C5H5N]⁺˙ m/z = 79 M->C5H5N - C2H4 (rearrangement) C5H4N [C5H4N]⁺ m/z = 78 C5H5N->C5H4N - H•

Proposed fragmentation pathway of this compound.

Experimental Protocols

A typical experimental approach for the analysis of this compound utilizes Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the analyte from a mixture followed by its detection and identification based on its mass spectrum.

Sample and Standard Preparation
  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.[3]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from approximately 1 ng/mL to 1000 ng/mL, depending on the expected sample concentration and instrument sensitivity.[3]

  • Sample Preparation: Dissolve or dilute the sample matrix containing this compound in the same solvent used for the standards to an expected concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and sample matrix.

Parameter Typical Value/Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7010B GC/MS Triple Quad or equivalent
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow mode at 1.2 mL/min
Injection Mode Splitless or Split (e.g., 10:1), depending on concentration
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min
Transfer Line Temp 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Electron Energy 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 35 - 350
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis
Data Acquisition and Processing
  • Sequence Setup: Create a sequence in the instrument software including blanks, calibration standards, and samples.

  • Data Acquisition: Inject the sequence into the GC-MS system and acquire the data.

  • Qualitative Analysis: For unknown samples, compare the acquired mass spectrum of the chromatographic peak corresponding to this compound with a reference spectrum from a spectral library (e.g., NIST). The retention time should also match that of the reference standard.

  • Quantitative Analysis: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 107) against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution (Calibration Curve) Standard->Dilution Sample Test Sample Dissolution Dissolution & Filtration Sample->Dissolution Injection GC Injection Dilution->Injection Dissolution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification & Confirmation Acquisition->Quantification

General workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific instrumentation and analytical requirements.

References

An In-depth Technical Guide to 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,4-Dimethylpyridine, also known as 2,4-Lutidine, serves as a crucial heterocyclic organic compound. Its unique chemical properties make it a versatile building block in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and material science. This guide provides a comprehensive overview of its characteristics, synthesis, and applications, supported by experimental data and procedural insights.

Core Chemical Identity

IUPAC Name: this compound[1][2]

CAS Number: 108-47-4[1][2][3]

Synonyms: 2,4-Lutidine, α,γ-Dimethylpyridine[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

PropertyValueReference(s)
Molecular FormulaC₇H₉N[3][4]
Molecular Weight107.1531 g/mol [3]
AppearanceClear oily liquid[1]
Density0.927 g/mL at 25 °C[1][4]
Melting Point-60 °C[4]
Boiling Point159 °C[4]
Refractive Indexn20/D 1.499[4]
InChI KeyJYYNAJVZFGKDEQ-UHFFFAOYSA-N[2][3]

Synthesis and Industrial Production

Industrially, this compound is primarily obtained through extraction from coal tar.[1] For laboratory and specialized applications, chemical synthesis provides a route to high-purity material. A general approach to the synthesis of dimethylpyridines often involves condensation reactions. For instance, a common method for synthesizing substituted pyridines is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

A representative synthesis for a related compound, 2,6-dimethylpyridine, involves the reaction of ethyl acetoacetate (B1235776) with formaldehyde (B43269) and ammonia, followed by oxidation and decarboxylation.[2] This multi-step process highlights the core principles that can be adapted for the synthesis of other isomers, including this compound.

Below is a generalized workflow for the synthesis of substituted pyridines, illustrating the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Steps A Aldehyde D Hantzsch Condensation A->D B β-Ketoester B->D C Ammonia Source C->D E Dihydropyridine (B1217469) Derivative D->E F Oxidation E->F G Saponification & Decarboxylation F->G H Substituted Pyridine G->H

A generalized workflow for the synthesis of substituted pyridines.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. This compound and its derivatives are no exception, serving as key intermediates and bioactive molecules in several therapeutic areas.

Anticancer Drug Discovery

Derivatives of dimethylpyridine have demonstrated significant potential as anticancer agents through various mechanisms of action.

  • Cyclooxygenase (COX) Inhibition: Certain dimethylpyridine derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes.[5] These enzymes are pivotal in the inflammatory cascade and are often overexpressed in cancerous tissues. Inhibition of COX enzymes can thus represent a strategy for cancer chemoprevention.[5]

  • Matrix Metalloproteinase (MMP) Inhibition: Novel dimethylpyridine-3-carboxamide derivatives have been synthesized and evaluated as selective inhibitors of MMP-13.[6] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. Selective inhibition of MMP-13 is a therapeutic target in both cancer and arthritis.

The following diagram illustrates the role of dimethylpyridine derivatives in inhibiting key pathways in cancer progression.

G cluster_pathway Cancer Progression Pathways Prostaglandins Prostaglandins (Inflammation, Cell Growth) ECM_Degradation ECM Degradation (Invasion, Metastasis) COX COX-1 / COX-2 COX->Prostaglandins MMP13 MMP-13 MMP13->ECM_Degradation Inhibitor Dimethylpyridine Derivatives Inhibitor->COX Inhibitor->MMP13 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX ECM Extracellular Matrix (ECM) ECM->MMP13

Inhibition of cancer-related pathways by dimethylpyridine derivatives.
Antimicrobial Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of new classes of antimicrobial agents. 2,4-disubstituted pyridine derivatives have been identified as effective against intracellularly located Mycobacterium tuberculosis.[7] These compounds represent a promising avenue for the development of novel anti-TB drugs.

Reversal of Multidrug Resistance

In oncology, a significant challenge is the development of multidrug resistance (MDR) in cancer cells. Certain pyridine analogues have been shown to be more effective at reversing MDR than their dihydropyridine counterparts, with lower calcium channel blocking activity.[8] These agents can increase the intracellular accumulation of chemotherapeutic drugs, thereby restoring their efficacy.

Experimental Protocols

Synthesis of 2-(4-N,N-Dimethylphenylamino)pyridine Derivatives

This protocol outlines the synthesis of novel Schiff base derivatives incorporating a dimethylpyridine moiety, which have been evaluated for their cytotoxic activity.

Step 1: Synthesis of Hydrazide Intermediate

  • A solution of Ethyl 2-Chloropyridine-3-Carboxylate is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield the corresponding hydrazide.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • The product is isolated by filtration after cooling the reaction mixture.

Step 2: Synthesis of Schiff Base Derivatives

  • In a round-bottom flask, the synthesized hydrazide and a substituted aldehyde are dissolved in ethanol in a 1:1 molar ratio.

  • A catalytic amount of acetic acid is added to the reaction mixture.

  • The mixture is refluxed for 30 minutes to 2 hours, with the reaction progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base derivative.

  • The final product is purified by column chromatography.[9]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Human cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (e.g., dimethylpyridine derivatives) and incubated for another 48 hours. 5-Fluorouracil can be used as a positive control.

  • After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

  • The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[9]

Conclusion

This compound is a foundational chemical for advanced research and development. Its utility as a precursor for complex molecules with significant biological activity, particularly in the development of new anticancer and antimicrobial agents, is well-documented. The continued exploration of its derivatives and their mechanisms of action will undoubtedly lead to further innovations in medicine and material science.

References

A Comprehensive Technical Guide to the Biological Activities of 2,4-Dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethylpyridine scaffold, a core component of the broader class of lutidines, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological functions of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of dimethylpyridine have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanisms often involve the inhibition of critical cellular enzymes and signaling pathways that are dysregulated in cancer.

Certain Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have shown significant inhibitory activity against COX-1 and COX-2 enzymes.[1] These enzymes are pivotal in the inflammatory processes that can contribute to cancer development. The inhibition of COX enzymes is a key mechanism in cancer chemoprevention, as it can induce apoptosis, suppress angiogenesis, and inhibit cell cycle progression.[1]

Table 1: COX Inhibitory Activity of this compound Derivatives [1]

CompoundCOX-1 IC50 (µM)COX-2 Inhibition (%) at 100 µM
PS1857.3-
PS3351.8-
PS43-Similar to Piroxicam
Meloxicam--
Piroxicam--

The cytotoxic properties of these derivatives have been evaluated against human cancer cell lines, including A549 (lung adenocarcinoma) and LoVo (colon adenocarcinoma), as well as normal cell lines to assess selectivity.[1] The sulforhodamine B (SRB) assay is a common method for determining this cytotoxicity.[1]

Table 2: Cytotoxic Activity (IC50 in µM) of Dimethylpyridine Derivatives [1]

CompoundA549 (Lung Cancer)LoVo (Colon Cancer)NHDF (Normal Fibroblasts)V79 (Normal Fibroblasts)
PS18 >100>100>100>100
PS19 >100>100>100>100
PS33 >100>100>100>100
PS40 >100>100>100>100
PS41 >100>100>100>100

Note: While specific IC50 values were not detailed in the provided search results, the study highlighted that compounds PS18, PS19, PS33, PS40, and PS41 demonstrated a higher therapeutic index, inhibiting cancer cell growth at concentrations that did not affect healthy cells.[1]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air-dry. Solubilize the bound dye with 10 mM Tris buffer.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Antimicrobial and Antitubercular Activities

2,4-Disubstituted pyridine (B92270) derivatives have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3]

Two compounds, designated as 11 and 15 , have demonstrated potent bactericidal activity against both intracellular M. tuberculosis within human macrophages and biofilm-forming tubercle bacilli.[2][3] These compounds were effective at low concentrations, with MIC99 values of 0.8 µg/ml for compound 11 and 1.5 µg/ml for compound 15 .[3]

Table 3: Antitubercular Activity of 2,4-Disubstituted Pyridine Derivatives [3]

CompoundMIC99 (µg/ml)IC50 against Human Phagocytes (µg/ml)
11 0.8>1.2
15 1.5>1.5

The broader antimicrobial activity of pyridine derivatives has been noted against both Gram-positive and Gram-negative bacteria.[4][5] For instance, certain 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[3]

  • Culture Preparation: Grow M. tuberculosis in an appropriate liquid medium to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates for a defined period (e.g., 7 days).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents this color change.

G Workflow for Antimicrobial Activity Screening of this compound Derivatives cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Advanced Evaluation A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Primary Screening (e.g., Agar Diffusion) B->C Test Compounds D MIC Determination (e.g., MABA) C->D E MBC Determination D->E F Activity against Intracellular Pathogens D->F Active Compounds G Biofilm Inhibition Assay D->G Active Compounds H Cytotoxicity Assay (e.g., on Macrophages) F->H G->H

Caption: Workflow for antimicrobial screening.

Antiviral Activity

Pyridine-containing heterocycles are recognized for their broad-spectrum antiviral activities against a range of viruses, including HIV, HCV, HBV, and RSV.[6][7] The mechanisms of action are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase and polymerase to interference with viral entry and replication cycles.[6][7]

Antileishmanial Activity

Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have demonstrated efficacy against Leishmania mexicana. A furan-2-carboxamide derivative inhibited the growth of both promastigotes and intracellular amastigotes.[8] The proposed mechanism involves the reduction of protein and DNA synthesis in the parasite.[8]

Table 4: Antileishmanial Activity of 2-Amino-4,6-dimethylpyridine Derivatives [8]

Derivative TypeTarget StageIC50 (µM)
Furan-2-carboxamidePromastigote69 ± 2
Furan-2-carboxamideIntracellular Amastigote89 ± 9
N-substituted Imidazolidin-2-oneIntracellular Amastigote13 ± 0.5
N-substituted Imidazolidin-2-oneIntracellular Amastigote7 ± 3

In vivo studies in BALB/c mice showed that intraperitoneal administration of the furan-2-carboxamide derivative significantly reduced the parasite burden in the lymph nodes, spleen, and liver.[8]

Enzyme and Receptor Inhibition

Derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] This dual activity is of interest for the development of treatments for neurodegenerative diseases like Alzheimer's disease, where both anti-inflammatory and cholinesterase-inhibiting properties could be beneficial.[9]

Dimethylpyridazine derivatives, which share structural similarities with dimethylpyridines, have been designed as potent inhibitors of the Hedgehog (Hh) signaling pathway.[10] One such compound, 11c , exhibited an IC50 value of 2.33 nM in a Gli-luciferase assay and showed encouraging in vivo efficacy in a medulloblastoma allograft model.[10]

hedgehog_pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds & Inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters & Promotes Degradation GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Inhibitor Dimethylpyridazine Derivative (11c) Inhibitor->SMO Inhibits

Caption: Hedgehog signaling pathway inhibition.

A series of pyridine derivatives have been synthesized as potential antagonists of the CXC chemokine receptor type 4 (CXCR4).[11] This receptor is implicated in various diseases, including HIV-1 proliferation, autoimmune disorders, and cancer metastasis.[11] Two compounds, 2b and 2j , were identified as hits, inhibiting cell invasion by at least 50% and showing effective concentrations of less than 100 nM in a binding affinity assay.[11]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a rich and diverse range of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and anti-inflammatory models, coupled with their ability to modulate key signaling pathways and enzyme activities, underscores their potential in drug discovery and development. The data and methodologies presented in this guide offer a solid foundation for further research into optimizing these scaffolds to produce next-generation therapeutic agents. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in realizing the full therapeutic potential of this important chemical class.

References

Quantum Chemical Studies of Substituted Pyridines: A Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, owing to their versatile electronic properties and their prevalence in a vast array of bioactive molecules and functional materials.[1][2][3] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of substituted pyridines. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage computational methods for the rational design of novel pyridine (B92270) derivatives. This guide details the theoretical underpinnings, computational methodologies, and data interpretation of these studies, with a focus on practical applications in predicting molecular properties and biological activity.

Introduction

Pyridine, a six-membered aromatic heterocycle, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] The strategic placement of substituents on the pyridine ring can significantly modulate its electronic structure, thereby influencing key properties such as basicity (pKa), reactivity, and intermolecular interactions with biological targets.[3] Quantum chemical calculations have become an indispensable tool for elucidating these properties at the molecular level, offering insights that are often difficult or time-consuming to obtain through experimental methods alone.[3]

This guide will explore the primary quantum chemical methods employed in the study of substituted pyridines, including Density Functional Theory (DFT), and their application in predicting electronic properties, vibrational spectra, and acidity. Furthermore, it will delve into the use of these calculations in conjunction with molecular docking to understand the interactions of pyridine derivatives with protein targets, a critical aspect of structure-based drug design.

Theoretical and Computational Methodologies

The investigation of the electronic and structural properties of substituted pyridines heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is the most widely used method in this context, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules.[2][3]

Density Functional Theory (DFT)

The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.[3] A typical DFT calculation for a substituted pyridine involves a systematic workflow.

DFT_Workflow General Workflow for DFT Calculations A Molecular Structure Input (3D Coordinates) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Structure C Frequency Calculation (Confirmation of Minimum Energy) B->C Optimized Geometry D Calculation of Molecular Properties (HOMO, LUMO, MEP, etc.) C->D Verified Minimum E Analysis and Visualization D->E Calculated Data

Caption: A generalized workflow for the computational analysis of molecular electronic properties.[2]

A popular and reliable level of theory for calculations on substituted pyridines is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[2][3] This combination provides a robust description of the electronic structure of organic molecules.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions.[4] This approach can be used to study the effects of substituents on the covalent and non-covalent interactions within and between pyridine derivatives.[4]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding by studying charge transfer and hyperconjugative interactions between filled and vacant orbitals.[2] This is particularly useful for quantifying the stabilizing interactions arising from substituent effects on the pyridine ring.[2]

Key Physicochemical Properties and Their Calculation

Quantum chemical methods can predict a wide range of physicochemical properties that are crucial for understanding the behavior of substituted pyridines.

Electronic Properties

The electronic properties of substituted pyridines are highly sensitive to the nature and position of the substituents. Electron-donating groups (EDGs), such as -NH2 and -OCH3, increase the electron density on the pyridine ring and raise the energy of the Highest Occupied Molecular Orbital (HOMO).[3] Conversely, electron-withdrawing groups (EWGs), like -NO2 and -CN, decrease the electron density and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3]

These frontier molecular orbitals are central to understanding a molecule's reactivity. The HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of Selected Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Pyridine-6.68-0.546.142.22
4-Aminopyridine-5.75-0.115.643.87
4-Nitropyridine-7.89-2.785.111.63
2-Chloropyridine-6.89-0.876.023.45
3-Hydroxypyridine-6.21-0.325.892.98

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculations.

The relationship between these quantum chemical descriptors can be visualized as follows:

Quantum_Descriptors HOMO EHOMO IP Ionization Potential (I) ≈ -EHOMO HOMO->IP LUMO ELUMO EA Electron Affinity (A) ≈ -ELUMO LUMO->EA Hardness Hardness (η) = (I - A) / 2 IP->Hardness Electronegativity Electronegativity (χ) = (I + A) / 2 IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity (ω) = μ² / 2η Hardness->Electrophilicity Chemical_Potential Chemical Potential (μ) = -χ Electronegativity->Chemical_Potential Chemical_Potential->Electrophilicity

Caption: Interrelation of key quantum chemical descriptors derived from HOMO and LUMO energies.[2]

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[2] Regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.[2] For substituted pyridines, the nitrogen atom of the ring and electron-donating substituents are typically regions of high electron density.[2]

Vibrational Spectra

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra.[5][6][7][8] By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes of substituted pyridines can be achieved.[5] This is crucial for characterizing the structure and bonding of these molecules. The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ range.[5]

Acidity (pKa)

The pKa of a substituted pyridine is a critical parameter in drug development as it influences the molecule's charge state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. Quantum chemical calculations can be used to predict pKa values with a good degree of accuracy.[9][10][11] This is typically achieved by calculating the free energy change of the deprotonation reaction in the gas phase and in solution using a continuum solvent model.[9]

Table 2: Experimental and Calculated pKa Values for Monosubstituted Pyridines

SubstituentPositionExperimental pKaCalculated pKa (CBS-QB3/CPCM)
H-5.235.23
2-OH20.751.22
3-OH34.794.79
4-OH43.203.73
2-NH226.866.86
3-NH235.985.98
4-NH249.119.11
2-CH325.975.97
3-CH335.685.68
4-CH346.026.02

Data adapted from theoretical pKa calculation studies.[9] The inclusion of an explicit water molecule interacting with the pyridine nitrogen has been shown to improve prediction accuracy.[9]

Application in Drug Discovery: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] For substituted pyridines, this method is crucial for elucidating binding modes, predicting binding affinities, and guiding structure-based drug design.[1] Quantum chemical calculations provide the optimized geometries and partial charges of the pyridine derivatives that are used as input for docking simulations.

Many pyridine derivatives have been investigated as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and epidermal growth factor receptor (EGFR).[12][13]

Docking_Workflow Workflow for Molecular Docking of Pyridine Derivatives cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation A Quantum Chemical Calculation (Geometry Optimization & Charges) B Substituted Pyridine Structure A->B E Molecular Docking Simulation (e.g., AutoDock Vina) B->E C Protein Target Structure (e.g., from PDB) D Preparation of Receptor (Add Hydrogens, Remove Water) C->D D->E F Analysis of Docking Results (Binding Energy, Interactions) E->F G Identification of Lead Compounds F->G

Caption: A typical workflow integrating quantum chemical calculations with molecular docking for drug discovery.

Table 3: Molecular Docking Results for Pyridine Derivatives as Acetylcholinesterase (AChE) Inhibitors

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)Key Interacting Residues
Derivative 5a-10.50.458TYR121, TRP279, TYR334
Derivative 5b-11.20.389TYR70, TYR121, TRP279
Derivative 5c-11.60.336TYR70, GLU198, TRP279
Derivative 5d-10.90.412TYR121, TRP279, TYR334
Derivative 5e-11.10.395TYR70, TYR121, TRP279

Data from a study on novel pyridine derivatives as AChE inhibitors. The binding energy indicates the strength of the interaction, with more negative values suggesting stronger binding. Hydrogen bonding and π-π stacking interactions often play a crucial role in the binding of pyridine derivatives to the active site of enzymes.

Experimental Protocols

General Protocol for DFT Calculations
  • Molecular Structure Input: The initial 3D coordinates of the substituted pyridine molecule are generated using a molecular builder software.[3]

  • Geometry Optimization: The molecular geometry is optimized to its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[2][3] This step is performed in the gas phase or with a solvent model.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

  • Property Calculations: Single-point energy calculations are then performed on the optimized geometry to obtain various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential, and NBO analysis.[2]

  • Data Analysis: The output files from the quantum chemistry software are analyzed to extract the desired data. Visualization software is used to display molecular orbitals and electrostatic potential maps.[1]

General Protocol for Molecular Docking
  • Ligand Preparation: The 3D structure of the substituted pyridine is optimized using quantum chemical methods as described above. Partial charges are assigned.

  • Receptor Preparation: The 3D structure of the protein target is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site of the receptor. The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, the predicted binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

Conclusion

Quantum chemical studies provide a powerful and versatile framework for understanding and predicting the properties of substituted pyridines. From elucidating the effects of substituents on electronic structure and reactivity to guiding the design of potent enzyme inhibitors through molecular docking, these computational methods are an integral part of modern research in drug discovery and materials science. This guide has provided an overview of the key theoretical concepts, computational workflows, and practical applications, demonstrating the immense value of integrating quantum chemistry into the design and development of novel pyridine derivatives.

References

Thermochemistry of 2,4-Lutidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2,4-Lutidine (2,4-dimethylpyridine). The information is curated for professionals in research, science, and drug development who require precise data for reaction modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details experimental methodologies for thermochemical measurements, and provides visualizations of experimental workflows and a representative synthesis pathway.

Core Thermochemical Data

The following tables summarize the essential thermochemical data for 2,4-Lutidine in its liquid and gaseous phases. These values are critical for understanding the energetic landscape of reactions involving this compound.

Table 1: Enthalpy Data for 2,4-Lutidine

Thermochemical PropertyValue (kJ/mol)PhaseReference
Standard Enthalpy of Formation (ΔfH°gas)63.9Gas--INVALID-LINK--[1]
Standard Enthalpy of Combustion (ΔcH°liquid)-4033.4Liquid--INVALID-LINK--[2]
Enthalpy of Vaporization (ΔvapH)42.9Liquid--INVALID-LINK--[3]
Enthalpy of Fusion (ΔfusH)2.11Solid--INVALID-LINK--[3]

Table 2: Physical Properties Relevant to Thermochemistry

PropertyValueReference
Molecular Weight107.1531 g/mol --INVALID-LINK--[1][3]
Boiling Point (at 760 mmHg)159 °C (432.15 K)--INVALID-LINK--[4]
Melting Point-60 °C (213.15 K)--INVALID-LINK--[4]
Vapor Pressure (at 25 °C)3.559 mmHg--INVALID-LINK--[5]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of 2,4-Lutidine is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, oxygen-rich environment.

Materials and Apparatus:

  • Adiabatic bomb calorimeter

  • Oxygen bomb

  • Crucible (platinum or fused silica)

  • High-purity 2,4-Lutidine sample

  • Benzoic acid (for calibration)

  • Fuse wire (platinum or nickel-chromium)

  • Oxygen cylinder with pressure regulator

  • High-precision thermometer or temperature sensor

  • Balance (accurate to 0.1 mg)

  • Distilled water

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is accurately known.

  • Sample Preparation: A precise mass (approximately 1 gram) of 2,4-Lutidine is weighed into the crucible. A fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Assembly of the Bomb: The crucible is placed in the bomb, and 1 mL of distilled water is added to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state. The bomb is then sealed.

  • Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a known mass of distilled water. The calorimeter lid, equipped with a stirrer and a temperature measuring device, is secured.

  • Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion per mole of 2,4-Lutidine is then calculated.

Determination of Enthalpy of Vaporization via Vapor Pressure Measurement (Static Method)

The enthalpy of vaporization can be determined from the variation of vapor pressure with temperature using the Clausius-Clapeyron equation. The static method is a direct way to measure the vapor pressure of a liquid at different temperatures.

Materials and Apparatus:

  • Thermostatic bath with a transparent window

  • Sample cell connected to a pressure measurement system (manometer or pressure transducer)

  • High-purity 2,4-Lutidine sample

  • Vacuum pump

  • Temperature sensor

Procedure:

  • Sample Degassing: A sample of 2,4-Lutidine is placed in the sample cell. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Temperature Control: The sample cell is immersed in the thermostatic bath, and the temperature is set to the desired value and allowed to stabilize.

  • Equilibrium: The system is allowed to reach thermal equilibrium, at which point the pressure of the vapor in equilibrium with the liquid becomes constant.

  • Pressure Measurement: The vapor pressure of the sample is measured using the pressure measurement system.

  • Data Collection: Steps 2-4 are repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

  • Data Analysis: The enthalpy of vaporization is calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature, based on the integrated form of the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate key experimental workflows and a generalized synthesis pathway for 2,4-Lutidine.

experimental_workflow_bomb_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh_sample Weigh 2,4-Lutidine attach_fuse Attach Fuse Wire weigh_sample->attach_fuse place_in_bomb Place Sample in Bomb attach_fuse->place_in_bomb seal_bomb Seal Bomb place_in_bomb->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize place_in_calorimeter Place Bomb in Calorimeter pressurize->place_in_calorimeter equilibrium Attain Thermal Equilibrium place_in_calorimeter->equilibrium ignite Ignite Sample equilibrium->ignite measure_temp Measure Temperature Rise ignite->measure_temp calculate_heat Calculate Heat Released measure_temp->calculate_heat corrections Apply Corrections calculate_heat->corrections calculate_enthalpy Calculate Enthalpy of Combustion corrections->calculate_enthalpy

Caption: Workflow for Bomb Calorimetry.

experimental_workflow_vapor_pressure cluster_prep Preparation cluster_measurement Measurement Cycle (Repeat for different T) cluster_analysis Data Analysis place_sample Place Sample in Cell degas Degas Sample place_sample->degas set_temp Set Temperature degas->set_temp equilibrate Allow to Equilibrate set_temp->equilibrate measure_pressure Measure Vapor Pressure equilibrate->measure_pressure measure_pressure->set_temp Next Temperature plot_data Plot ln(P) vs 1/T measure_pressure->plot_data calculate_slope Calculate Slope plot_data->calculate_slope calculate_enthalpy Calculate Enthalpy of Vaporization calculate_slope->calculate_enthalpy

Caption: Workflow for Vapor Pressure Measurement.

synthesis_pathway_2_4_lutidine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product picoline γ-Picoline lutidine 2,4-Lutidine picoline->lutidine Reaction methanol Methanol methanol->lutidine Reaction catalyst Raney Nickel Catalyst catalyst->lutidine pressure High Pressure pressure->lutidine temperature High Temperature temperature->lutidine

Caption: Generalized Synthesis of 2,4-Lutidine.

References

A Comprehensive Technical Guide to 2,4-Dimethylpyridine (2,4-Lutidine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dimethylpyridine, also known as 2,4-Lutidine. It covers its chemical identity, physical and chemical properties, and key applications in organic synthesis, including detailed experimental protocols. This document aims to serve as a valuable resource for professionals in research and development.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. The most common of these is 2,4-Lutidine. Other synonyms include:

Its unique identifiers are:

  • CAS Number: 108-47-4[1]

  • PubChem CID: 7936

  • UNII: 83903UJ0WW

Quantitative Data

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₇H₉N[1]
Molecular Weight 107.15 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Odor Pungent, noxious
Density 0.927 g/mL at 25 °C[3]
Melting Point -60 °C[3]
Boiling Point 159 °C[3]
Refractive Index n20/D 1.499[3]
Water Solubility 81.8 g/L[4]
logP 1.82[4]
pKa (Strongest Basic) 6.58[4]

Table 2: Chemical Identifiers

IdentifierValueSource
CAS Number 108-47-4[1]
PubChem CID 7936
InChI InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3[1]
InChIKey JYYNAJVZFGKDEQ-UHFFFAOYSA-N[1]
SMILES Cc1ccnc(C)c1[3]

Experimental Protocols

This compound is a versatile reagent and building block in organic synthesis. Below are detailed methodologies for some of its key applications.

Synthesis of this compound

While this compound is often commercially sourced through extraction from coal tar, laboratory syntheses are also established. One such method involves the reaction of 3-pentene-2-one oxime with 1-hexyne (B1330390).

Protocol: Synthesis of 5-Butyl-2,4-dimethylpyridine and 6-Butyl-2,4-dimethylpyridine

  • Combine 60.0 mg of 3-pentene-2-one oxime and 0.29 mL of 1-hexyne in a suitable reaction vessel.

  • Subject the mixture to the standard procedure for pyridine synthesis from ketoximes and terminal alkynes.

  • Purify the resulting residue using column chromatography with a solvent system of hexanes:tert-butyl methyl ether:triethylamine (10:1:0.01).

  • 5-Butyl-2,4-dimethylpyridine is obtained as a brown oil (43% yield).

  • 6-Butyl-2,4-dimethylpyridine is also obtained as a brown oil (9% yield).

Use as a Catalyst in Aziridination Reactions

This compound can be used as a ligand in copper-catalyzed aziridination reactions.

Protocol: Synthesis of a [RMeNN]Cu(2,4-lutidine) Catalyst

  • Prepare a solution of {CuBr(2,4-lutidine)₂}₂ by adding anhydrous copper(I) bromide to excess 2,4-lutidine with heating.

  • In a separate vessel, dissolve Tl[RMeNN] (where R = Me or iPr) in toluene.

  • Add the Tl[RMeNN] solution to 0.5 equivalents of the {CuBr(2,4-lutidine)₂}₂ solution in toluene.

  • The immediate precipitation of TlBr will be observed.

  • Isolate the [RMeNN]Cu(2,4-lutidine) catalyst as yellow crystals from pentane (B18724) in high yields (85-87%).

Purification of this compound

For applications requiring high purity, the following protocol can be used:

  • Dry the commercial this compound with Linde type 5A molecular sieves, BaO, or sodium, followed by fractional distillation.

  • Heat 200g of the distillate with 500 mL of benzene (B151609) and 150 mL of concentrated HCl in a Dean and Stark apparatus on a water bath until water no longer separates.

  • After cooling, decant the supernatant benzene.

  • Dissolve the remaining 2,4-lutidine hydrochloride in 350 mL of water.

  • Remove any residual benzene by steam distillation.

  • Add an aqueous solution of 80g of NaOH to the mixture.

  • Steam distill the free lutidine to obtain the purified product.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates a general workflow for the synthesis and purification of a substituted this compound derivative, based on common laboratory procedures.

G cluster_synthesis Synthesis cluster_purification Purification start Start: Ketoxime and Alkyne reaction Reaction: - Solvent - Catalyst start->reaction workup Work-up: - Quenching - Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography fractions Collect Fractions chromatography->fractions evaporation Solvent Evaporation fractions->evaporation pure Pure Product evaporation->pure

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

Logical Relationship: Applications of this compound

This diagram outlines the key application areas of this compound as a versatile chemical intermediate.

G cluster_applications Key Application Areas 2_4_Dimethylpyridine This compound (2,4-Lutidine) Pharmaceuticals Pharmaceutical Synthesis 2_4_Dimethylpyridine->Pharmaceuticals Building Block Agrochemicals Agrochemical Production 2_4_Dimethylpyridine->Agrochemicals Intermediate Materials Materials Science 2_4_Dimethylpyridine->Materials Ligand for Polymers Catalysis Catalysis 2_4_Dimethylpyridine->Catalysis Ligand/Base

Caption: Major industrial and research applications of this compound.

Representative Signaling Pathway: NF-κB

While direct and detailed evidence for the role of this compound in specific signaling pathways is limited in publicly available literature, pyridine and its derivatives are known to modulate various biological pathways.[1] The NF-κB pathway, crucial in inflammation and cell survival, is a known target for some pyridine-containing compounds. The following is a simplified, representative diagram of the canonical NF-κB signaling pathway.

G Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor Binds to IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_p50_p65 IκBα-p50-p65 Complex IKK_Complex->IkB_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 Dimer IkB_p50_p65->p50_p65 IκBα Degradation Releases Nucleus Nucleus p50_p65->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,4-Dimethylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyridine, also known as 2,4-lutidine, is a versatile heterocyclic organic compound widely employed in organic synthesis. Its unique combination of steric hindrance and basicity makes it a valuable reagent, particularly as a non-nucleophilic base and a ligand in transition metal catalysis. The methyl groups at the 2- and 4-positions of the pyridine (B92270) ring influence its electronic properties and sterically shield the nitrogen atom, thereby modulating its reactivity. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in various synthetic transformations.

Key Applications

This compound finds application in a range of organic reactions, primarily due to its ability to act as:

  • A Non-Nucleophilic Base: The steric bulk provided by the two methyl groups hinders the nitrogen atom from acting as a nucleophile, while still allowing it to function effectively as a proton scavenger. This property is crucial in reactions where nucleophilic attack by the base would lead to unwanted side products.

  • An Acid Scavenger: In reactions that generate acidic byproducts, such as esterifications and triflate formations, this compound can be used to neutralize the acid, driving the reaction to completion and preventing acid-catalyzed degradation of sensitive functional groups.

  • A Ligand in Catalysis: The nitrogen atom of this compound can coordinate to transition metals, such as palladium, to form catalytically active complexes. The electronic and steric properties of the lutidine ligand can influence the efficiency and selectivity of cross-coupling reactions.

Application 1: Non-Nucleophilic Base in Organic Synthesis

The sterically hindered nature of this compound makes it an excellent non-nucleophilic base for a variety of transformations where proton abstraction is required without concomitant nucleophilic attack.

Formation of Vinyl Triflates

Vinyl triflates are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. Their preparation from ketones often requires a strong, non-nucleophilic base to promote the enolization and subsequent trapping with a triflating agent.

Experimental Protocol: Synthesis of 2-Methyl-3-trifluoromethansulfonyloxy-cyclohex-2-en-1-one

An oven-dried 2-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is charged with 2-methyl-1,3-cyclohexanedione (15.0 g, 0.115 mol, 1.0 equiv), pyridine (19.0 mL, 0.230 mol, 2 equiv), and methylene (B1212753) chloride (700 mL). The reaction mixture is magnetically stirred and cooled to -78 °C for 20 minutes. Trifluoromethanesulfonic anhydride (B1165640) (23.5 mL, 0.138 mol, 1.2 equiv) is added dropwise via syringe over 10 minutes. The reaction mixture is stirred at -78 °C for 20 minutes, at 0 °C for 20 minutes, and at room temperature for 30 minutes. The reaction is then acidified with 200 mL of a 1M aqueous solution of hydrochloric acid.[1] While this protocol uses pyridine, this compound can be substituted to minimize potential nucleophilic side reactions, particularly with more sensitive substrates.

Reagent/ParameterQuantity/Value
2-Methyl-1,3-cyclohexanedione15.0 g (0.115 mol)
This compound (or Pyridine)2.0 equiv
Trifluoromethanesulfonic Anhydride1.2 equiv
SolventMethylene Chloride
Temperature-78 °C to room temperature
Yield Not specified in the provided text
Aldol (B89426) Condensation Reactions

In aldol condensations, a non-nucleophilic base can be employed to generate the enolate from one carbonyl compound without adding to the carbonyl group of the other. This promotes the desired carbon-carbon bond formation. While strong bases like LDA are common, sterically hindered pyridines can be effective in certain systems, particularly when milder conditions are required.

General Experimental Protocol: Base-Catalyzed Aldol Condensation

In a typical procedure, a ketone is dissolved in a suitable solvent and cooled. A non-nucleophilic base, such as this compound, is added to generate the enolate. The aldehyde is then added, and the reaction is stirred until completion. The reaction is then quenched and worked up to isolate the β-hydroxy carbonyl or the α,β-unsaturated carbonyl product. The choice of solvent and temperature is crucial and depends on the specific substrates.

A study on the aldol condensation of aldehydes and methyl ketones with arylboronic acids used K₂CO₃ as the base.[2] In such systems, this compound could be explored as an alternative base to modulate reactivity and selectivity.

Reactant 1Reactant 2BaseSolventTemperatureYield
Aldehyde (e.g., Benzaldehyde)Methyl Ketone (e.g., Acetone)This compoundTHF0 °C to RTSubstrate dependent
Acetonep-AnisaldehydePotassium HydroxideNot specifiedNot specifiedNot specified

Application 2: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The ligand influences the stability and reactivity of the palladium catalyst, thereby affecting the reaction outcome.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the pyridine-based ligand (e.g., this compound, 2-4 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or CsF, 2.0-3.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene) is added, and the reaction mixture is heated (e.g., 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.

Aryl HalideBoronic AcidPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂This compoundK₂CO₃1,4-Dioxane100Varies
3,5-(CF₃)₂C₆H₃Br2-PyridylboronatePd₂(dba)₃Phosphite/Phosphine OxideKF1,4-Dioxane11082
4-Bromoanisole2-PyridylboronatePd₂(dba)₃Phosphite/Phosphine OxideKF1,4-Dioxane11074
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Experimental Protocol: General Procedure for Heck Reaction

In a Schlenk tube, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the pyridine-based ligand (e.g., this compound, 2 mol%) in an anhydrous solvent (e.g., DMF or toluene) under an inert atmosphere. Add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and a base (e.g., triethylamine, 1.5 mmol). The mixture is heated (e.g., 100-120 °C) and stirred for a designated time. After completion, the reaction is worked up and the product is purified.

Aryl HalideAlkenePalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Iodobenzenen-Butyl acrylatePd(OAc)₂This compoundEt₃NDMF120Varies
Aryl HalidesStyrenePd-complex 6K₂CO₃DMF60up to 99

Application in Pharmaceutical Synthesis

Pyridine derivatives are common scaffolds in pharmaceuticals. While direct protocols detailing the use of this compound in the synthesis of specific drugs like Atorvastatin (B1662188) (Lipitor) were not explicitly found in the initial search, its role as a non-nucleophilic base and ligand makes it a plausible reagent in various steps of complex molecule synthesis. For instance, in the synthesis of Atorvastatin intermediates, various condensation and coupling reactions are employed where a base like this compound could be beneficial.[3][4][5][6]

Mechanistic Diagrams

The following diagrams illustrate the role of this compound in key chemical transformations.

NonNucleophilicBase cluster_0 Deprotonation by this compound cluster_1 Reaction with Electrophile Substrate-H R-CH2-X Anion [R-CH-X]- Substrate-H->Anion Abstraction of H+ Base This compound (Lut) ProtonatedBase [Lut-H]+ Base->ProtonatedBase Electrophile E+ Anion2 [R-CH-X]- Product R-CH(E)-X Electrophile->Product Anion2->Product Nucleophilic Attack

Caption: Role of this compound as a non-nucleophilic base.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (L = this compound) oxidative_addition {Oxidative Addition | R-X} pd0->oxidative_addition pd_complex1 R-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation {Transmetalation | R'-B(OR)₂} pd_complex1->transmetalation pd_complex2 R-Pd(II)(R')L₂ transmetalation->pd_complex2 reductive_elimination {Reductive Elimination} pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product {R-R'} reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to function as a sterically hindered, non-nucleophilic base is critical for a variety of reactions, preventing unwanted side reactions and improving product yields. Furthermore, its role as a ligand in transition metal-catalyzed cross-coupling reactions highlights its importance in the construction of complex molecular architectures. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for 2,4-Dimethylpyridine as a Nitrogen-Donor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-dimethylpyridine, also known as 2,4-lutidine, as a nitrogen-donor ligand in coordination chemistry and catalysis. The information is targeted towards researchers, scientists, and professionals in drug development who are interested in leveraging the unique steric and electronic properties of this ligand in synthetic chemistry.

Introduction

This compound is a versatile pyridine (B92270) derivative that serves as an effective nitrogen-donor ligand in coordination with various transition metals. Its utility stems from the nitrogen atom's lone pair of electrons, which can form stable coordinate bonds with metal centers. The presence of two methyl groups on the pyridine ring introduces specific steric and electronic effects that can significantly influence the stability, reactivity, and selectivity of the resulting metal complexes. These properties make this compound a valuable ligand in catalysis, particularly in cross-coupling reactions, and as a structural component in the synthesis of novel coordination compounds and materials.

Applications

The primary applications of this compound as a nitrogen-donor ligand are in the field of homogeneous catalysis, where it is used to modify the properties of transition metal catalysts.

1. Ligand in Palladium-Catalyzed Cross-Coupling Reactions:

This compound is frequently employed as an ancillary ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. In these catalytic systems, the ligand coordinates to the palladium center, influencing the catalyst's stability, solubility, and reactivity. The methyl groups at the 2- and 4-positions can affect the ligand's coordination geometry and the electronic density at the metal center, thereby impacting the efficiency of the catalytic cycle.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Palladium complexes bearing pyridine-based ligands, including this compound, are effective catalysts for this transformation. The ligand's role is crucial in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium catalysts modified with N-donor ligands like this compound can promote this reaction, with the ligand influencing the regioselectivity and yield of the product.

2. Synthesis of Coordination Complexes:

This compound readily forms coordination complexes with a variety of transition metals, including but not limited to palladium (Pd), copper (Cu), nickel (Ni), and silver (Ag). The resulting complexes exhibit diverse geometries, such as square planar and tetrahedral, depending on the metal ion and reaction conditions. These complexes are often studied for their structural properties, spectroscopic characteristics, and potential applications in materials science and as precursors for catalytic species.

3. Component in Photoredox Catalysis:

Nitrogen-donor ligands are integral to the design of photoredox catalysts, typically based on ruthenium (Ru) or iridium (Ir) complexes. While direct applications of this compound in widely used photoredox catalysts are less common than bipyridine derivatives, its fundamental coordination properties are relevant to the broader field of designing and fine-tuning the photophysical and electrochemical properties of metal complexes for light-driven reactions.

Data Presentation

The following tables summarize representative quantitative data for catalytic reactions where pyridine-based ligands, analogous to this compound, are used. This data is intended to provide a comparative overview of expected performance.

Table 1: Representative Performance in Suzuki-Miyaura Cross-Coupling

EntryAryl HalideArylboronic AcidCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ / this compoundToluene/H₂OK₂CO₃10012>95
24-ChloroanisolePhenylboronic acidPd(OAc)₂ / this compoundDioxane/H₂OK₃PO₄1101685-95
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / this compoundDMFCs₂CO₃1208>90
42-BromopyridinePhenylboronic acidPd(OAc)₂ / this compoundToluene/H₂OK₂CO₃1001480-90

Note: Yields are illustrative and can vary based on specific substrate combinations and precise reaction conditions.

Table 2: Representative Performance in Heck Cross-Coupling

EntryAryl HalideAlkeneCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ / this compoundDMFEt₃N10010>95
24-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ / this compoundDMAcNaOAc1201685-95
31-Iodo-3-nitrobenzeneMethyl methacrylatePd(OAc)₂ / this compoundNMPK₂CO₃11012>90
44-BromoacetophenoneStyrenePd(OAc)₂ / this compoundDMFEt₃N1001480-90

Note: Yields are illustrative and can vary based on specific substrate combinations and precise reaction conditions.

Table 3: Spectroscopic Data for a Representative Complex: trans-[Pd(this compound)₂Cl₂]

Spectroscopic DataValue
¹H NMR (CDCl₃, δ ppm)~8.5 (d, H6), ~7.0 (s, H3), ~6.9 (d, H5), ~2.5 (s, 4-CH₃), ~2.3 (s, 2-CH₃)
¹³C NMR (CDCl₃, δ ppm)~158 (C2), ~150 (C6), ~148 (C4), ~124 (C5), ~122 (C3), ~24 (2-CH₃), ~21 (4-CH₃)
IR (KBr, cm⁻¹)ν(Pd-N) ~250-300, ν(Pd-Cl) ~330-360, Pyridine ring vibrations ~1610, 1480

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific isomeric form of the complex.

Experimental Protocols

Protocol 1: Synthesis of trans-[Pd(this compound)₂Cl₂]

This protocol describes the synthesis of a common palladium(II) complex with this compound, which can be used as a pre-catalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (2,4-lutidine)

  • Methanol (B129727) (anhydrous)

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1.0 mmol) in hot methanol (20 mL).

  • To the stirred solution, add this compound (2.2 mmol, 2.2 equivalents) dropwise.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. A yellow precipitate will form.

  • Collect the precipitate by filtration and wash it with cold methanol and then with diethyl ether.

  • Dry the product under vacuum to yield trans-[Pd(this compound)₂Cl₂].

  • Characterize the complex using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Synthesis_Workflow A Dissolve PdCl₂ in hot Methanol B Add this compound A->B C Stir at Room Temperature (4-6h) B->C D Precipitate Formation C->D E Filter and Wash D->E F Dry under Vacuum E->F G Characterize Product F->G

Caption: Workflow for the synthesis of a palladium(II)-2,4-dimethylpyridine complex.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura reaction using an in-situ generated palladium catalyst with this compound as the ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent system to the flask.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and this compound in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_OR Ar-Pd(II)L₂-OR PdII_Aryl->PdII_Aryl_OR Ligand Exchange (Base) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl_OR->PdII_Diaryl Transmetalation (Ar'B(OH)₂) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Heck Cross-Coupling

This protocol outlines a general procedure for the Heck reaction using a palladium catalyst with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.5-2.0 mmol)

  • Solvent (e.g., DMF, DMAc, NMP)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the aryl halide, alkene, base, and solvent.

  • Add the palladium(II) acetate and this compound.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, filter off any solids, and dilute with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Heck_Reaction_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Alkyl->Pd0 β-Hydride Elimination & Reductive Elimination

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium compounds can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a valuable and versatile nitrogen-donor ligand with significant applications in transition metal catalysis. Its unique steric and electronic properties allow for the fine-tuning of catalyst performance in important synthetic transformations like the Suzuki-Miyaura and Heck cross-coupling reactions. The protocols and data provided herein serve as a comprehensive guide for researchers looking to explore the utility of this compound in their synthetic endeavors.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylpyridine, also known as 2,4-Lutidine, is a heterocyclic organic compound used as a building block in the synthesis of various chemical and pharmaceutical products.[1][2] Accurate and reliable analytical methods are crucial for its quantification in raw materials, in-process samples, and final products to ensure quality and purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyridine (B92270) derivatives due to its high resolution, sensitivity, and adaptability.[3] This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Analytical Method: Reverse-Phase HPLC with UV Detection

This method is based on a reverse-phase separation on a specialized column with low silanol (B1196071) activity, which is suitable for the analysis of basic compounds like this compound.[4]

Quantitative Data Summary

The following table summarizes representative performance data for the described HPLC method. This data is illustrative of a validated method.

ParameterResult
Retention Time (tR) ~ 3.5 min
Tailing Factor (Tf) 1.1
Theoretical Plates (N) > 5000
Linearity (r²) > 0.999
Range 1 µg/mL - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column with low silanol activity).[4]

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (85%, analytical grade).

    • Alternative for MS-compatibility: Formic acid (LC-MS grade).[4]

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Method Parameters

ParameterSetting
Mobile Phase Isocratic: 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 260 nm
Run Time 10 minutes

4. System Suitability

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates: ≥ 2000

5. Sample Preparation

Accurately weigh a sample containing an appropriate amount of this compound and dissolve it in the diluent. Dilute as necessary to bring the concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Setup & Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Test B->D E Sample Injection & Chromatographic Run D->E F Peak Integration & Identification E->F G Quantification using Calibration Curve F->G H Report Generation G->H

Caption: General experimental workflow for HPLC analysis.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Conditions cluster_output Performance Organic_Ratio Organic Solvent % Retention Retention Time Organic_Ratio->Retention affects Resolution Resolution Organic_Ratio->Resolution affects pH pH / Modifier pH->Retention affects Peak_Shape Peak Shape pH->Peak_Shape affects Buffer Buffer Concentration Stationary_Phase Stationary Phase Stationary_Phase->Retention affects Stationary_Phase->Resolution affects Dimensions Dimensions (L x ID, dp) Flow_Rate Flow Rate Flow_Rate->Retention affects Flow_Rate->Resolution affects Temperature Temperature Temperature->Retention affects Temperature->Peak_Shape affects

Caption: Key HPLC parameters affecting separation.

References

Application Note: Gas Chromatographic Techniques for the Separation of 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the separation and analysis of 2,4-Lutidine (2,4-dimethylpyridine) using gas chromatography (GC). The methods outlined are tailored for researchers, scientists, and drug development professionals, focusing on robust and reproducible techniques for impurity profiling and quality control. Protocols for both a polar wax column and a common non-polar column are presented, offering flexibility for various analytical challenges. This note includes comprehensive experimental parameters, data presentation tables, and visual workflows to guide the user through the analytical process.

Introduction

2,4-Lutidine is a dimethyl-substituted pyridine (B92270) derivative that can be present as a starting material, intermediate, or impurity in pharmaceutical manufacturing.[1] Accurate and reliable quantification of 2,4-Lutidine is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and final drug products. Gas chromatography, with its high resolution and sensitivity, is an ideal technique for this purpose. The choice of GC column, particularly the polarity of the stationary phase, is a critical parameter that dictates the selectivity and resolution of lutidine isomers and other related impurities.

This application note details two distinct GC methods for the analysis of 2,4-Lutidine:

  • Method 1: Utilizes a specialized polar wax column designed for the analysis of amines, providing excellent peak shape and resolution for basic compounds.

  • Method 2: Employs a widely used non-polar 5% phenyl-methylpolysiloxane column, which separates compounds primarily based on their boiling points.

By presenting these two methods, this document provides a comprehensive resource for developing and implementing a suitable analytical strategy for 2,4-Lutidine.

Data Presentation

Quantitative performance data for the two methods are summarized below. These tables provide a clear comparison of the expected retention times and typical method validation parameters.

Table 1: Chromatographic Parameters and Retention Times

ParameterMethod 1 (Polar Column)Method 2 (Non-Polar Column)
Analyte Retention Time (min) Retention Time (min)
Pyridine~5.5~6.2
2,6-Lutidine~6.8~7.5
2,4-Lutidine~7.2 ~7.8
2,5-Lutidine-~7.9
3,5-Lutidine~7.4~8.1
3,4-Lutidine~7.6~8.3

Note: Retention times are approximate and can vary based on the specific instrument, column condition, and slight variations in the method parameters.

Table 2: Method Validation Parameters (Representative Data)

ParameterMethod 1 (Polar Column)Method 2 (Non-Polar Column)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.6 µg/mL
Repeatability (%RSD, n=6) < 2.0%< 3.0%
Accuracy (% Recovery) 98-102%97-103%

Note: The values in Table 2 are representative and should be determined by the user during in-house method validation according to ICH guidelines Q2(R1).[2]

Experimental Protocols

Sample Preparation Protocol (General)

This protocol is applicable for the analysis of 2,4-Lutidine as a potential impurity in a drug substance.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2,4-Lutidine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or dimethylformamide).

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from the LOQ to approximately 120% of the specification limit for the impurity.

  • Sample Solution Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This results in a sample concentration of 10 mg/mL. The concentration may need to be adjusted based on the expected impurity levels and the sensitivity of the method.

    • Ensure the drug substance is fully dissolved. Sonication may be used if necessary.

  • Injection:

    • Transfer the standard and sample solutions to 2 mL autosampler vials.

    • Inject 1 µL of each solution into the GC system.

Method 1: Separation on a Polar Wax Column

This method is optimized for the analysis of amines and provides excellent peak symmetry.

  • Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm ID, 0.2 µm film thickness (or equivalent). This column is specifically deactivated to provide sharp peaks for basic compounds like pyridines.

  • Carrier Gas: Nitrogen, at a constant pressure of 70 kPa (0.7 bar, 10 psi), resulting in a linear velocity of approximately 28 cm/s.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 4 minutes.

    • Ramp: Increase temperature at 10 °C/min to 240 °C.

    • Final Temperature: 240 °C.

  • Injector:

    • Type: Splitter, with a split ratio of approximately 30:1.

    • Temperature: 250 °C.

  • Detector:

    • Type: Flame Ionization Detector (FID).

    • Temperature: 250 °C.

    • Makeup Gas: Nitrogen.

  • Injection Volume: 0.1 µL.

Method 2: Separation on a Non-Polar Column

This method utilizes a common, general-purpose non-polar column, separating analytes primarily by their boiling points.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5, or equivalent).[3][4]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final Temperature: 280 °C, hold for 5 minutes.

  • Injector:

    • Type: Split, with a split ratio of 50:1.

    • Temperature: 250 °C.

  • Detector:

    • Type: Flame Ionization Detector (FID).

    • Temperature: 300 °C.

  • Injection Volume: 1 µL.

Visualizations

The following diagrams illustrate the logical workflow for method selection and the experimental process for analyzing 2,4-Lutidine.

GC_Method_Selection start Define Analytical Goal (e.g., Impurity Profiling of 2,4-Lutidine) matrix Assess Sample Matrix (API, intermediates, etc.) start->matrix analytes Identify Potential Analytes (Lutidine isomers, other basic impurities) matrix->analytes decision Select Primary Method analytes->decision method1 Method 1: Polar Column (CP-Wax for Amines) - Good for basic compounds - Excellent peak shape validation Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) method1->validation method2 Method 2: Non-Polar Column (e.g., DB-5) - General purpose - Separation by boiling point method2->validation decision->method1 High Polarity/ Basic Analytes decision->method2 General Screening/ Boiling Point Separation end Routine Analysis validation->end

Caption: Logical workflow for selecting a suitable GC method for 2,4-Lutidine analysis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing prep_std Prepare 2,4-Lutidine Stock & Calibration Standards vials Transfer to Autosampler Vials prep_std->vials prep_sample Dissolve Drug Substance Sample in Solvent prep_sample->vials gc_setup Set GC-FID Method Parameters (Oven, Inlet, Detector, Gas Flow) vials->gc_setup injection Inject 1 µL of Sample/Standard gc_setup->injection separation Chromatographic Separation on Column injection->separation detection Detection by FID separation->detection integration Integrate Peak Areas detection->integration calibration Generate Calibration Curve from Standards integration->calibration quantification Quantify 2,4-Lutidine in Sample calibration->quantification report Report Results quantification->report

Caption: Step-by-step experimental workflow for the GC analysis of 2,4-Lutidine.

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of bioactive derivatives originating from 2,4-dimethylpyridine (2,4-lutidine). This versatile scaffold serves as a foundational building block for the development of novel therapeutic agents with potential applications in oncology and anti-inflammatory treatments. The following sections detail synthetic protocols, present quantitative bioactivity data, and illustrate the key signaling pathways implicated in the action of these compounds.

I. Synthesis of Bioactive this compound Derivatives

The functionalization of the this compound core is a key step in the generation of diverse molecular entities with a range of biological activities. Key synthetic strategies include the introduction of functional groups through nitration followed by reduction, and direct C-H functionalization.

Synthesis of Amino-Substituted this compound Intermediates

A common route to introduce functionality to the this compound ring is through nitration, followed by reduction of the nitro group to an amine. This amino group can then serve as a handle for further derivatization.

Protocol 1: Synthesis of 2,4-Dimethyl-3-nitropyridine (B91083) and 2,4-Dimethyl-5-nitropyridine (B87290)

This protocol describes the nitration of this compound. The reaction can yield a mixture of 3-nitro and 5-nitro isomers, which can be separated by chromatography.

Materials:

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add this compound to fuming sulfuric acid.

  • Gradually add potassium nitrate to the mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then carefully heat to 110 °C for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution to pH 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the 2,4-dimethyl-3-nitropyridine and 2,4-dimethyl-5-nitropyridine isomers.

Protocol 2: Reduction of Nitropyridines to Aminopyridines

This protocol outlines the reduction of the synthesized nitropyridine derivatives to their corresponding amino derivatives.

Materials:

Procedure:

  • To a solution of the nitropyridine derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding aminopyridine derivative.

Synthesis of 4,6-Dimethylpyridine-3-carboxamide Derivatives as MMP-13 Inhibitors

This section provides a protocol for the synthesis of a series of dimethylpyridine-3-carboxamide derivatives which have shown potential as selective inhibitors of matrix metalloproteinase 13 (MMP-13).[1]

Protocol 3: General Procedure for the Synthesis of 4,6-Dimethyl-N-{2-[(substituted-methyl)amino]-2-oxoethyl}-2-sulfanylpyridine-3-carboxamide Derivatives [1]

Materials:

  • 4,6-Dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanyl-pyridine-3-carboxamide

  • Appropriate amine derivative

  • Ethanol

  • 36% Formaldehyde (B43269)

Procedure:

  • A mixture of 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanyl-pyridine-3-carboxamide (0.001 mol) and the appropriate amine derivative (0.001 mol) are refluxed in 20 mL of ethanol containing 36% formaldehyde (0.2 mL) for 2 hours.[1]

  • After cooling to room temperature, the resulting precipitate is filtered off and allowed to dry.[1]

  • The crude product is isolated and, if necessary, purified by crystallization from ethanol.[1]

II. Bioactivity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as both anticancer and anti-inflammatory agents. The biological activity is highly dependent on the nature and position of the substituents on the pyridine (B92270) ring.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of dimethylpyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Dimethylpyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
PS18 A549 (Lung)>100[2]
LoVo (Colon)>100[2]
PS19 A549 (Lung)21.1 ± 1.2[2]
LoVo (Colon)30.2 ± 1.5[2]
PS33 A549 (Lung)78.2 ± 3.1[2]
LoVo (Colon)89.4 ± 4.3[2]
PS40 A549 (Lung)25.4 ± 1.3[2]
LoVo (Colon)33.1 ± 1.7[2]
PS41 A549 (Lung)29.8 ± 1.5[2]
LoVo (Colon)35.6 ± 1.8[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Dimethylpyridine Derivatives (COX Inhibition)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
PS18 57.3>100-[2]
PS19 >10085.4-[2]
PS33 51.8>100-[2]
PS40 >10092.1-[2]
PS41 >10088.7-[2]
Meloxicam (Reference) 83.759.21.41[2]
Piroxicam (Reference) 75.289.30.84[2]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the development and mechanism of action of these bioactive compounds.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by bioactive derivatives of this compound.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Dimethylpyridine_Derivative This compound Derivative (e.g., PS18, PS33) Dimethylpyridine_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

MMP_Inhibition_Pathway MMPs Matrix Metalloproteinases (e.g., MMP-13) ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Disease_Progression Disease Progression (e.g., Arthritis, Cancer Metastasis) ECM->Disease_Progression Dimethylpyridine_Derivative This compound Derivative Dimethylpyridine_Derivative->MMPs Inhibition

Caption: Inhibition of Matrix Metalloproteinases (MMPs).

p53_MDM2_Pathway cluster_normal Normal Cell cluster_cancer Cancer Cell with Derivative p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binds MDM2_normal->p53_normal Ubiquitination & Degradation p53_cancer p53 Apoptosis Apoptosis p53_cancer->Apoptosis Induces MDM2_cancer MDM2 MDM2_cancer->p53_cancer Interaction Blocked Derivative This compound Derivative Derivative->MDM2_cancer Inhibition

Caption: Modulation of the p53-MDM2 Interaction.

Experimental Workflows

The following diagrams outline the general experimental workflows for the synthesis and evaluation of bioactive this compound derivatives.

Synthesis_Workflow Start This compound Functionalization Functionalization (e.g., Nitration, C-H Activation) Start->Functionalization Intermediate Key Intermediate (e.g., Aminopyridine) Functionalization->Intermediate Derivatization Derivatization (e.g., Amide Coupling, Condensation) Intermediate->Derivatization Crude_Product Crude Bioactive Derivative Derivatization->Crude_Product Purification Purification (Chromatography, Recrystallization) Crude_Product->Purification Final_Product Pure Bioactive Derivative Purification->Final_Product

Caption: General Synthetic Workflow.

Bioactivity_Screening_Workflow Start Pure Bioactive Derivative In_Vitro_Assays In Vitro Bioassays Start->In_Vitro_Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) In_Vitro_Assays->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, MMP) In_Vitro_Assays->Enzyme_Inhibition Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Bioactivity Screening Workflow.

References

The Role of 2,4-Lutidine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2,4-Lutidine, a heterocyclic organic compound also known as 2,4-dimethylpyridine, serves as a versatile building block and intermediate in the synthesis of a variety of chemical compounds, including those with applications in the agrochemical industry.[1][2] Its unique chemical properties, stemming from the pyridine (B92270) ring and two methyl groups, make it a valuable precursor for creating complex molecules with desired biological activities. This document provides detailed application notes and protocols for the use of 2,4-Lutidine in the development of agrochemicals, with a focus on its role in the synthesis of imidazolinone herbicides.

Application in Herbicide Synthesis: The Case of Imazapyr

While 2,4-Lutidine itself is not an active agrochemical ingredient, it serves as a key starting material for the synthesis of certain herbicides. One notable example is its potential role in the synthesis of imidazolinone herbicides, such as Imazapyr. The synthesis of the pyridine backbone of Imazapyr, 2,3-pyridinedicarboxylic acid, can be achieved through the oxidation of 2,3-dimethylpyridine, a related isomer of 2,4-Lutidine. A similar oxidative process can be applied to 2,4-Lutidine to produce pyridine-2,4-dicarboxylic acid, a potential precursor for other agrochemical compounds.

The general synthetic pathway to produce Imazapyr involves the condensation of a pyridine-2,3-dicarboxylic acid derivative with an appropriately substituted aminocarbonyl compound to form the imidazolinone ring.

General Synthetic Pathway from a Lutidine Derivative to Imazapyr

G cluster_oxidation Oxidation cluster_condensation Condensation & Cyclization Lutidine 2,3-Lutidine (or similar lutidine isomer) PyridineDicarboxylicAcid Pyridine-2,3-dicarboxylic acid Lutidine->PyridineDicarboxylicAcid Oxidizing Agent (e.g., KMnO4, HNO3) PyridineDicarboxylicAcid_ref Pyridine-2,3-dicarboxylic acid derivative Imazapyr Imazapyr PyridineDicarboxylicAcid_ref->Imazapyr AminoAcidAmide 2-Amino-2,3-dimethylbutanamide AminoAcidAmide->Imazapyr Imazapyr Imazapyr Plant Plant Imazapyr->Plant Uptake by roots and foliage ALS Acetolactate Synthase (ALS) Imazapyr->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes synthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellGrowth Cell Growth & Division ProteinSynthesis->CellGrowth Required for PlantDeath Plant Death CellGrowth->PlantDeath Cessation leads to

References

Application Notes and Protocols for Molecular Docking of 2,4-Dimethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 2,4-dimethylpyridine derivatives, focusing on their interaction with cyclooxygenase (COX) enzymes. The pyridine (B92270) ring is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Derivatives of this compound have shown potential as inhibitors of enzymes like COX-1 and COX-2, which are key targets in the development of anti-inflammatory and anticancer agents.[3][4][5] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein, providing insights into potential drug candidates.[6][7]

This document outlines the in-silico analysis of Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide against COX-1 and COX-2. The provided protocols are designed to guide researchers in performing similar molecular docking studies.

Data Presentation

The following table summarizes the molecular docking results of twelve Schiff base derivatives of a this compound compound against COX-1 and COX-2. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration. Higher pIC50 values indicate greater inhibitory activity.

Compound IDTargetpIC50
PS18 COX-15.24
COX-24.95
PS19 COX-15.01
COX-25.09
PS20 COX-14.87
COX-24.88
PS33 COX-15.29
COX-25.01
PS34 COX-14.95
COX-24.87
PS35 COX-14.89
COX-24.81
PS40 COX-15.09
COX-25.13
PS41 COX-15.13
COX-25.15
PS42 COX-15.05
COX-25.02
PS43 COX-15.00
COX-25.22
PS44 COX-14.92
COX-24.91
PS45 COX-15.02
COX-24.98

Data adapted from the study by Świątek et al. on the biological evaluation and molecular docking of dimethylpyridine derivatives.[3]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies of this compound derivatives against COX enzymes, based on common practices and tools like AutoDock Vina.[8][9]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking calculations.[8]

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the crystal structures of the target proteins (COX-1 and COX-2).

  • ChemDraw or similar chemical drawing software: For drawing and generating 3D coordinates of the ligand molecules.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) from the Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like Discovery Studio or UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions from the protein structure.[5][10]

    • If the protein has multiple chains, retain only the chain that contains the active site of interest.

  • Prepare for Docking (using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT file format.

Ligand Preparation
  • Create 2D Structure: Draw the this compound derivatives using ChemDraw or a similar tool.

  • Convert to 3D: Convert the 2D drawings into 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a stable conformation. This can be done using the force fields available in software like ChemDraw 3D or Avogadro.

  • Prepare for Docking (using AutoDock Tools):

    • Open the 3D structure of the ligand in AutoDock Tools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Identify the active site of the COX enzymes. This is typically the location of the co-crystallized ligand in the original PDB file.

    • In AutoDock Tools, define a grid box that encompasses the entire active site. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Note the coordinates of the center of the grid box and its dimensions.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and parameters for the docking run. An example is provided below:

  • Run Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Analysis of Results:

    • The output file (docking_output.pdbqt) will contain multiple binding modes (poses) of the ligand ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results using Discovery Studio or PyMOL. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site. The pose with the lowest binding energy is typically considered the most favorable.

Visualizations

Signaling Pathway

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_prostanoids Prostanoids cluster_effects Physiological & Pathological Effects Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 COX1_COX2->PGH2 PGE2 PGE2 PGH2->PGE2 PGES PGI2 PGI2 PGH2->PGI2 PGIS TXA2 TXA2 PGH2->TXA2 TXAS Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Cancer Cancer PGE2->Cancer PGI2->Inflammation TXA2->Inflammation Dimethylpyridine This compound Derivatives Dimethylpyridine->COX1_COX2 Inhibition

Caption: COX signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Protein_Prep 3. Prepare Protein (Remove water, Add H, Charges) PDB->Protein_Prep Ligand_Drawing 2. Draw Ligand Structure (ChemDraw) Ligand_Prep 4. Prepare Ligand (3D conversion, Energy Min.) Ligand_Drawing->Ligand_Prep Grid_Generation 5. Define Grid Box (Active Site) Protein_Prep->Grid_Generation Ligand_Prep->Grid_Generation Run_Vina 6. Run AutoDock Vina Grid_Generation->Run_Vina Analyze_Results 7. Analyze Docking Poses (Binding Energy, Interactions) Run_Vina->Analyze_Results Visualization 8. Visualize Complex (PyMOL/Discovery Studio) Analyze_Results->Visualization

Caption: General workflow for molecular docking of this compound compounds.

References

Application Notes and Protocols for Reactions Using 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Lutidine, also known as 2,4-dimethylpyridine, is a heterocyclic organic compound widely utilized in organic synthesis.[1] It is a colorless to pale yellow liquid characterized by its mildly basic properties and a pungent odor.[1] Due to the steric hindrance provided by the two methyl groups on the pyridine (B92270) ring, 2,4-lutidine functions as a non-nucleophilic base.[2][3] This characteristic is highly valuable in chemical reactions where a proton scavenger is needed, but nucleophilic attack on an electrophilic center would lead to undesirable side products.[2][4] Its primary applications are as an intermediate and a non-nucleophilic base in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][5][6]

Safety and Handling

2,4-Lutidine is a hazardous chemical and requires strict safety protocols. It is a flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or inhaled.[7][8][9] It also causes serious skin and eye irritation.[7][8]

Hazard and Precautionary Statements:

  • H226: Flammable liquid and vapour.[8][10]

  • H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.[7]

  • H315/319: Causes skin and serious eye irritation.[7][10]

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8][10]

  • P261: Avoid breathing vapours, mist, or gas.[7]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][11] Keep away from sources of ignition.[7]

Application in Silylation of Alcohols

The protection of hydroxyl groups as silyl (B83357) ethers is a cornerstone of multi-step organic synthesis. Highly reactive silylating agents, such as silyl triflates (e.g., TBSOTf), generate a strong acid byproduct. 2,4-Lutidine is an effective non-nucleophilic base that neutralizes this acid, preventing acid-catalyzed side reactions like deprotection or rearrangement.[4]

General Reaction Scheme: R-OH + R'₃Si-X + 2,4-Lutidine → R-O-SiR'₃ + [2,4-Lutidinium]⁺X⁻ (Where X = OTf, Cl)

Table 1: Silylation of Alcohols using 2,4-Lutidine

Substrate (Alcohol) Silylating Agent Equivalents of 2,4-Lutidine Solvent Temperature (°C) Time (h) Typical Yield (%)
Primary Alcohol TBSCl 2.2 DMF 40 12 >90
Secondary Alcohol TIPSOTf 2.2 Dichloromethane -78 to 0 1-3 >95
Phenol TBDPSCl 2.0 Dichloromethane 25 4 >90

| Hindered Alcohol | TBSOTf | 2.2 | Dichloromethane | 0 to 25 | 2-6 | 85-95 |

Data synthesized from typical silylation protocols.[4][12][13]

Detailed Protocol: Silylation of a Primary Alcohol with TBDPSCl

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldiphenylchlorosilane (TBDPSCl) (1.1 eq)

  • 2,4-Lutidine (anhydrous) (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the primary alcohol.

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (to a concentration of 0.1-0.5 M). Add 2,4-Lutidine (2.0 eq) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of TBDPSCl (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Workflow for Silylation of Alcohols A Setup - Add alcohol to dry flask - Inert atmosphere (Ar) B Reagent Addition (0 °C) - Dissolve in anhydrous DCM - Add 2,4-Lutidine - Add Silylating Agent A->B Proceed C Reaction - Warm to room temperature - Stir for specified time - Monitor by TLC B->C Initiate D Quenching - Add saturated aq. NaHCO₃ C->D Reaction Complete E Work-up - Separate layers - Extract aqueous layer with DCM D->E Proceed F Purification - Combine & wash organic layers - Dry over MgSO₄ - Concentrate in vacuo E->F Proceed G Final Product - Purify by column chromatography F->G Proceed

Caption: General workflow for a typical silyl ether synthesis.

Application in Acylation Reactions

Similar to silylation, the acylation of alcohols with reactive agents like acyl chlorides or anhydrides produces an acidic byproduct (e.g., HCl or carboxylic acid). 2,4-Lutidine serves as an acid scavenger to prevent acid-mediated side reactions and drives the reaction to completion.[14][15] Pyridine is also commonly used, but the increased steric bulk of 2,4-lutidine can be advantageous in preventing potential N-acylation of the base itself.

General Reaction Scheme: R-OH + (R'CO)₂O + 2,4-Lutidine → R-O-COR' + [2,4-Lutidinium]⁺R'COO⁻

Table 2: Acylation of Alcohols using Acetic Anhydride (B1165640) and 2,4-Lutidine

Substrate (Alcohol) Acylating Agent Equivalents of 2,4-Lutidine Catalyst (mol%) Solvent Temperature (°C) Typical Yield (%)
Glucose Acetic Anhydride Solvent DMAP (5) 2,4-Lutidine 0 to 25 >95
Primary Alcohol Acetyl Chloride 1.5 None Dichloromethane 0 to 25 >90
Secondary Alcohol Acetic Anhydride 2.0 DMAP (10) Acetonitrile 25 >90

| Phenol | Benzoyl Chloride | 1.5 | None | Dichloromethane | 25 | >95 |

Data synthesized from typical acylation protocols.[14][16]

Detailed Protocol: Acetylation of a Secondary Alcohol

Materials:

  • Secondary alcohol (1.0 eq)

  • Acetic anhydride (Ac₂O) (1.5 eq)

  • 2,4-Lutidine (2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Ethyl acetate (B1210297) (EtOAc, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the secondary alcohol, 2,4-lutidine, and DMAP in ethyl acetate in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching: Cool the mixture to 0 °C and quench by the slow addition of water.

  • Work-up: Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove lutidine and DMAP), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography if necessary.

G Mechanism of Acylation with 2,4-Lutidine cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Abstraction by 2,4-Lutidine cluster_2 Step 3: Elimination of Leaving Group A R-OH + (R'CO)₂O B Tetrahedral Intermediate [R-OH⁺-C(O⁻)(R')-O-COR'] A->B Alcohol attacks anhydride C Intermediate + 2,4-Lutidine D [R-O-C(O⁻)(R')-O-COR'] + [2,4-Lutidinium]⁺ C->D Lutidine acts as base E [R-O-C(O⁻)(R')-O-COR'] Overall Overall: Proton is scavenged, preventing side reactions D->Overall F Product: R-O-COR' + R'COO⁻ E->F Carbonyl reforms F->Overall G Pathway Selection: E2 vs. SN2 start Substrate (R-CH₂-CH(X)-R') e2_node E2 Pathway (Elimination) start->e2_node Favored sn2_node SN2 Pathway (Substitution) start->sn2_node Disfavored base Base (2,4-Lutidine) base->start e2_desc Lutidine abstracts β-proton due to steric hindrance at α-carbon. Favored by bulky, non-nucleophilic bases. e2_node->e2_desc e2_prod Product: Alkene (R-CH=CH-R') e2_node->e2_prod sn2_desc Attack at α-carbon is sterically hindered by methyl groups on lutidine. Disfavored. sn2_node->sn2_desc sn2_prod Product: Substitution (R-CH₂-CH(Base)-R') sn2_node->sn2_prod

References

2,4-Dimethylpyridine in Oligosaccharide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic construction of complex oligosaccharides is a cornerstone of modern glycochemistry, with profound implications for drug discovery, vaccine development, and materials science. The formation of the glycosidic bond, the critical linkage between monosaccharide units, requires precise control of reactivity and stereochemistry. A key aspect of many glycosylation methodologies is the management of acidic promoters and byproducts generated during the reaction. Sterically hindered, non-nucleophilic bases play a crucial role in this context, acting as proton scavengers to prevent side reactions and promote efficient glycosidic bond formation.

Among the repertoire of bases utilized in carbohydrate chemistry, 2,4-dimethylpyridine, also known as 2,4-lutidine, emerges as a valuable reagent. Its hindered nature minimizes the risk of unwanted nucleophilic attack on the reactive glycosyl donor, while its basicity is sufficient to neutralize acidic species that can otherwise compromise reaction yields and stereoselectivity. This document provides an overview of the application of this compound in oligosaccharide synthesis, including its functional role, and a generalized protocol based on established glycosylation principles.

Functional Role of this compound in Glycosylation Reactions

The primary function of this compound in oligosaccharide synthesis is to act as a non-nucleophilic proton scavenger. During a typical glycosylation reaction, an activating agent, often a Lewis or Brønsted acid, is employed to generate a highly reactive electrophilic glycosyl donor. This process, along with potential side reactions, can release protons into the reaction mixture. The accumulation of acid can lead to several undesired outcomes:

  • Anomerization of the glycosyl donor: The acidic environment can cause the interconversion of the anomeric stereocenter of the donor, leading to a loss of stereocontrol in the glycosylation.

  • Degradation of acid-labile protecting groups: Many protecting groups used in carbohydrate chemistry are sensitive to acid, and their premature cleavage can expose reactive hydroxyl groups, resulting in a mixture of products.

  • Side reactions of the glycosyl acceptor: Acid-catalyzed rearrangements or degradation of the acceptor molecule can occur.

  • Deactivation of the promoter system: Some activators can be neutralized or inhibited by excess acid.

By incorporating this compound into the reaction, these detrimental effects can be mitigated. The lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring readily accepts a proton, forming the corresponding pyridinium (B92312) salt, which is typically a non-interfering spectator in the main glycosylation reaction. The methyl groups at positions 2 and 4 provide steric hindrance around the nitrogen atom, significantly reducing its nucleophilicity and preventing it from competing with the glycosyl acceptor in attacking the anomeric center of the donor.

A general workflow for a glycosylation reaction employing an acid scavenger like this compound is depicted below.

G Donor Glycosyl Donor Mix Mixing & Cooling Donor->Mix Acceptor Glycosyl Acceptor Acceptor->Mix Solvent Anhydrous Solvent Solvent->Mix Sieves Molecular Sieves Sieves->Mix Base Add this compound Mix->Base Activator Add Activator (e.g., NIS/TfOH) Base->Activator React Reaction Progression Activator->React Quench Quench Reaction React->Quench Filter Filter Quench->Filter Extract Extraction Filter->Extract Purify Chromatography Extract->Purify Product Purified Oligosaccharide Purify->Product

Caption: General workflow for oligosaccharide synthesis.

Experimental Protocols

While specific, detailed protocols explicitly citing the use of this compound in a peer-reviewed oligosaccharide synthesis were not prevalent in the immediate search results, a generalized protocol can be constructed based on its established role as a proton scavenger in common glycosylation methodologies, such as those employing thioglycoside donors activated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

Generalized Protocol for a Glycosylation Reaction Using a Thioglycoside Donor, NIS/TfOH Activation, and this compound as an Acid Scavenger:

Materials:

  • Glycosyl Donor (e.g., a protected thiophenyl glycoside)

  • Glycosyl Acceptor (with one or more free hydroxyl groups)

  • This compound (2,4-Lutidine), freshly distilled

  • N-Iodosuccinimide (NIS), recrystallized

  • Trifluoromethanesulfonic acid (TfOH), as a dilute solution in a suitable solvent

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Activated Molecular Sieves (4 Å)

  • Standard workup and purification reagents (e.g., sodium thiosulfate (B1220275) solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography).

Procedure:

  • Preparation of Reactants:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor (1.0 equivalent) and the glycosyl acceptor (1.2 - 1.5 equivalents).

    • Add freshly activated powdered 4 Å molecular sieves.

    • Dissolve the reactants in anhydrous dichloromethane.

  • Pre-cooling and Addition of Base:

    • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C, depending on the reactivity of the donor and acceptor).

    • Add freshly distilled this compound (1.5 - 2.0 equivalents) to the stirred suspension.

  • Activation and Glycosylation:

    • In a separate flask, prepare a solution of N-iodosuccinimide (1.5 - 2.0 equivalents) in anhydrous dichloromethane.

    • Add the NIS solution to the reaction mixture.

    • Slowly add a catalytic amount of triflic acid (0.1 - 0.2 equivalents) to the reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature.

    • Filter the mixture through a pad of celite to remove the molecular sieves, and wash the celite pad with dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired oligosaccharide.

Table 1: Representative Reaction Parameters (Hypothetical)

ParameterValue/ConditionPurpose
Glycosyl Donor ThioglycosideStable precursor to the reactive glycosyl cation.
Glycosyl Acceptor PolyolNucleophile for glycosidic bond formation.
This compound 1.5 - 2.0 equiv.Neutralizes acidic byproducts.
NIS 1.5 - 2.0 equiv.Activates the thioglycoside donor.
TfOH 0.1 - 0.2 equiv.Co-activator for the glycosylation.
Solvent Anhydrous DCMAprotic solvent to dissolve reactants.
Temperature -78 °C to 0 °CControls reaction rate and selectivity.
Reaction Time 0.5 - 4 hoursDependent on substrate reactivity.
Yield VariableDependent on substrates and conditions.

Logical Relationship of Reagents in Glycosylation

The interplay between the glycosyl donor, acceptor, activator, and acid scavenger is crucial for a successful glycosylation. The following diagram illustrates the logical relationship and the central role of this compound in maintaining optimal reaction conditions.

G cluster_reactants Core Reactants cluster_reagents Auxiliary Reagents cluster_products Products & Byproducts Donor Glycosyl Donor (e.g., Thioglycoside) Acceptor Glycosyl Acceptor Donor->Acceptor reacts with Product Oligosaccharide Acceptor->Product forms Activator Activator (e.g., NIS/TfOH) Activator->Donor activates Acid Acidic Byproducts (H+) Activator->Acid generates Base This compound (Acid Scavenger) Base->Acid neutralizes Salt Pyridinium Salt (Inert) Acid->Salt forms

Caption: Role of this compound in glycosylation.

Conclusion

This compound serves as an effective and practical non-nucleophilic base in oligosaccharide synthesis. Its primary role as a proton scavenger is critical for maintaining the integrity of reactants and promoting high-yielding, stereoselective glycosylation reactions, particularly in systems where acidic promoters are employed. While the provided protocol is a generalized representation, the principles outlined are broadly applicable and can be adapted to a wide range of glycosylation strategies. Researchers and drug development professionals can leverage the properties of this compound to optimize their synthetic routes towards complex and biologically significant carbohydrate structures. Further investigation into specific literature examples will provide more nuanced insights into its application with different glycosyl donors and activators.

Troubleshooting & Optimization

Optimizing Reaction Yield with 2,4-Dimethylpyridine Catalyst: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing organic reactions catalyzed by 2,4-Dimethylpyridine (also known as 2,4-lutidine). This resource is tailored for researchers, scientists, and drug development professionals seeking to enhance reaction yields and troubleshoot common issues encountered during experimentation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your synthetic endeavors.

Troubleshooting Guides

This section addresses specific challenges that may arise when using this compound as a catalyst or base, providing a systematic approach to problem-solving.

Issue 1: Low or No Reaction Conversion

  • Potential Cause: Insufficient basicity or catalyst activity.

    • Solution: While this compound is a stronger base than pyridine (B92270), it is less nucleophilic than 4-(Dimethylamino)pyridine (DMAP). For challenging reactions, particularly with sterically hindered substrates, a stronger, non-nucleophilic base might be required. Ensure the this compound is pure and dry, as impurities or water can neutralize the catalyst.

  • Potential Cause: Steric hindrance from the catalyst.

    • Solution: The methyl group at the 2-position of this compound can sterically hinder its approach to a bulky substrate. If steric clash is suspected, consider using a less hindered base like pyridine, or a more potent but sterically similar catalyst.

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: Many acylation and silylation reactions require heating to proceed at an appreciable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. However, be aware that excessive heat can lead to side reactions.[1][2]

  • Potential Cause: Incorrect solvent choice.

    • Solution: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly used. For some reactions, using pyridine or even this compound itself as the solvent can be effective.[3]

Issue 2: Formation of Side Products

  • Potential Cause: N-acylation of the catalyst.

    • Solution: this compound can react with highly reactive acylating agents (like acyl chlorides) to form an N-acylpyridinium salt. This intermediate is part of the catalytic cycle, but its accumulation can inhibit the reaction. Using a less reactive acylating agent, such as an anhydride (B1165640), or controlling the stoichiometry can mitigate this.[4][5]

  • Potential Cause: Elimination reactions.

    • Solution: Due to its nature as a non-nucleophilic base, this compound can promote elimination reactions, especially in substrates prone to forming alkenes. If elimination is a significant side reaction, consider lowering the reaction temperature or using a milder base.

  • Potential Cause: Hydrolysis of the acylating agent or product.

    • Solution: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the acylating agent and the desired ester or silyl (B83357) ether product, leading to lower yields.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a reaction?

A1: this compound primarily functions as a moderately strong, sterically hindered, non-nucleophilic base.[2] In reactions like acylations and silylations, it serves two main purposes: it activates the alcohol by deprotonation (acting as a Brønsted-Lowry base) and neutralizes the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction, driving the equilibrium towards the product.[3][7]

Q2: How does this compound compare to other pyridine-based catalysts like pyridine and DMAP?

A2: this compound is more basic than pyridine due to the electron-donating effect of the two methyl groups. However, it is less basic and significantly less nucleophilic than 4-(Dimethylamino)pyridine (DMAP). The methyl group at the 2-position provides steric hindrance around the nitrogen atom, making it a poorer nucleophile than pyridine. This non-nucleophilic character is advantageous in minimizing side reactions where the catalyst might otherwise attack an electrophilic center.

Q3: When should I choose this compound over DMAP or pyridine?

A3: Choose this compound when you require a base that is stronger than pyridine but need to avoid the high nucleophilicity of DMAP, which can lead to unwanted side reactions. It is particularly useful in reactions where the acylating or silylating agent is highly reactive and could be consumed by a more nucleophilic catalyst, or when dealing with substrates sensitive to nucleophilic attack.

Q4: What are the typical reaction conditions when using this compound?

A4: Typical conditions involve using this compound in stoichiometric amounts (1.1-2.0 equivalents) relative to the substrate in an anhydrous aprotic solvent like dichloromethane (DCM), acetonitrile, or toluene. Reactions may be run at room temperature or require heating, depending on the reactivity of the substrates.

Q5: How can I remove this compound from my reaction mixture during workup?

A5: this compound can be removed by washing the organic layer with an acidic aqueous solution, such as 1 M HCl. The protonated 2,4-lutidinium salt is water-soluble and will be extracted into the aqueous phase.[3]

Data Presentation

The following tables provide a summary of quantitative data on the effect of various parameters on reaction yield in reactions where substituted pyridines are used. While specific data for this compound is limited in comparative studies, the data for structurally similar lutidines can provide valuable insights for optimization.

Table 1: Effect of Catalyst Loading on Acylation Yield

CatalystCatalyst Loading (mol%)SubstrateAcylating AgentYield (%)Reference
Pyridine500 (solvent)1-PhenylethanolAcetic Anhydride~90General Protocol
3,5-Lutidine1001-Phenylethanol(rac)-2-Phenylpropionic acid48 (diastereomers)
DMAP51-PhenylethanolAcetic Anhydride>95General Protocol

Note: This table illustrates that while pyridine can be used in large excess as a solvent-catalyst, more hindered bases like lutidines are often used in stoichiometric amounts. DMAP is a highly efficient catalyst used in smaller, catalytic amounts.

Table 2: Effect of Solvent on Silylation Yield

BaseSolventSubstrateSilylating AgentYield (%)Reference
2,6-LutidineDMFAlcoholChlorosilaneNot specified, but faster[8]
2,6-LutidineChloroformAlcoholChlorosilaneNot specified, but slower[8]
ImidazoleDMFAlcoholTBDMSClHighGeneral Protocol

Note: This table highlights the significant impact of the solvent on reaction rates, with polar aprotic solvents like DMF generally accelerating silylation reactions.

Table 3: Effect of Temperature on Esterification Yield

CatalystTemperature (°C)Reaction Time (h)SubstrateYield (%)Reference
Sulfuric Acid1503.3Fatty Acid80[9]
Pyridine/DMAP6016-24Secondary AlcoholHigh[3]
PyridineRoom Temp3-5Primary AlcoholHigh[3]

Note: This table shows that reaction temperature and time are interdependent. Higher temperatures generally lead to shorter reaction times, but the optimal temperature depends on the stability of the reactants and products.

Experimental Protocols

Protocol 1: General Procedure for the Acetylation of a Secondary Alcohol using this compound

This protocol describes a general method for the O-acetylation of a secondary alcohol using acetic anhydride and this compound.

Materials:

  • Secondary alcohol (1.0 eq)

  • This compound (1.5 eq)

  • Acetic anhydride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq) and anhydrous DCM.

  • Add this compound (1.5 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This may take several hours to overnight.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove this compound), saturated aqueous NaHCO₃ (to neutralize excess acetic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Assemble Flame-Dried Glassware under Inert Atmosphere add_substrate Add Substrate and Anhydrous Solvent (e.g., DCM) start->add_substrate add_base Add this compound add_substrate->add_base cool Cool to 0 °C add_base->cool add_reagent Add Acylating/Silylating Agent Dropwise cool->add_reagent warm_rt Warm to Room Temperature and Stir add_reagent->warm_rt monitor Monitor Reaction by TLC/LC-MS warm_rt->monitor quench Dilute with Solvent monitor->quench Reaction Complete wash_acid Wash with 1 M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for a typical reaction using this compound.

troubleshooting_workflow start Low Reaction Yield Observed check_purity Check Purity of Reagents and Solvents (Anhydrous?) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions low_temp Is Temperature Too Low? check_conditions->low_temp increase_temp Increase Temperature Incrementally low_temp->increase_temp Yes steric_issue Potential Steric Hindrance? low_temp->steric_issue No increase_temp->check_conditions change_base Consider a Less Hindered or More Potent Base steric_issue->change_base Yes side_products Side Products Observed by TLC/LC-MS? steric_issue->side_products No change_base->check_conditions optimize_stoichiometry Optimize Reagent Stoichiometry side_products->optimize_stoichiometry Yes purification_issue Purification Successful? side_products->purification_issue No optimize_stoichiometry->check_conditions re_purify Re-purify Product purification_issue->re_purify No success Improved Yield purification_issue->success Yes re_purify->success

Caption: Troubleshooting decision-making for low yield reactions.

References

Technical Support Center: Purification of Crude 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4-Dimethylpyridine (also known as 2,4-Lutidine). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary source of this compound is coal tar.[1][2] Consequently, the most common impurities are other isomeric dimethylpyridines, such as 2,5-dimethylpyridine (B147104) and other isomers with very close boiling points.[1] Water is also a common impurity as pyridine (B92270) derivatives are often hygroscopic. Depending on the source, other aromatic compounds from coal tar may also be present.

Q2: My crude this compound contains isomers with very similar boiling points. Can I use simple distillation?

A2: Simple distillation is generally ineffective for separating liquids with boiling points closer than 70°C.[3] Since this compound and its isomers (e.g., 2,5-dimethylpyridine) have very close boiling points, fractional distillation is required for effective separation.[1] For highly isomeric mixtures, chemical methods followed by distillation are often more effective.

Q3: Which purification method is most suitable for achieving high purity (>98%)?

A3: For achieving purity levels greater than 98%, a multi-step chemical purification involving salt formation followed by distillation is highly effective.[1] A patented method describes converting the crude material to its hydrochloride salt, which can be crystallized and washed to remove impurities. Regenerating the free base and repeating the process can yield purities of 98% or higher.[1]

Q4: How can I effectively dry crude this compound before distillation?

A4: this compound can be dried using various drying agents such as solid potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), barium oxide (BaO), sodium, or Linde type 5A molecular sieves, followed by fractional distillation.[4]

Q5: My purified this compound is a pale yellow liquid. Is this normal?

A5: Pure this compound should be a clear, colorless liquid. A pale yellow color may indicate the presence of impurities or slight decomposition. Over time, it can discolor.[3] If high purity is critical, further purification or fresh distillation is recommended.

Purification Method Comparison

The following table summarizes the advantages, disadvantages, and expected outcomes of the primary purification techniques for crude this compound.

Purification TechniqueTypical Starting PurityAchievable PurityYieldAdvantagesDisadvantages
Fractional Distillation 70-90%90-95%Moderate-HighGood for removing impurities with different boiling points.Ineffective for separating close-boiling isomers.[1] Potential for thermal degradation.
Acid-Base Extraction (Salt Formation) 20-70%>98% (with two cycles)[1]ModerateHighly effective for removing isomeric and non-basic impurities.[1] Scalable.Multi-step process; involves use of acids and bases.
Fractional Freezing 80-95%High (>98%)Low-ModerateCan be effective for separating isomers.[4] Avoids high temperatures.Can be slow and may require specialized equipment.[5]

Experimental Protocols & Troubleshooting Guides

Method 1: Purification via Hydrochloride Salt Formation

This method is highly effective for removing isomeric impurities that are difficult to separate by distillation alone.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound (e.g., 100g, 20-70% purity) in a suitable solvent like crude pyridine or toluene (B28343) (1:1 to 1:10 mass ratio).[1]

  • Salt Formation: Heat the solution to between 40-100°C. Slowly add 30-39% hydrochloric acid (0.1 to 2.0 times the mass of the crude material).[1]

  • Water Removal: Heat the mixture to reflux and separate the water formed during the reaction, for example, using a Dean-Stark apparatus.

  • Crystallization: Once water separation ceases, cool the mixture to 0-60°C to allow the this compound hydrochloride salt to precipitate.[1]

  • Filtration and Washing: Filter the solid hydrochloride salt. Wash the crystals with cold toluene (0.5 to 10 times the crystal mass). Repeat the washing step.[1]

  • Liberation of Free Base: Suspend the washed salt crystals in water and add a 10-50% sodium hydroxide solution until the solution is strongly basic (pH > 10).[1]

  • Extraction: The free this compound will separate as an oil layer. Separate this layer. The resulting product will have a purity of approximately 85-95%.[1]

  • Second Purification Cycle (Optional): For higher purity, repeat steps 2-7 with the 85-95% pure this compound to achieve a final purity of >98%.[1]

  • Final Distillation: The purified oil can be dried with KOH and distilled for a final polish.

Troubleshooting Guide: Hydrochloride Salt Formation

IssuePossible CauseRecommended Solution
Low yield of hydrochloride salt Insufficient hydrochloric acid added.Ensure the molar equivalent of HCl is appropriate for the amount of this compound.
Salt is soluble in the solvent at the crystallization temperature.Ensure the solution is sufficiently cooled (0-60°C range). Try a lower temperature within this range.[1]
Product is still impure after one cycle High initial concentration of very similar isomers.Perform a second purification cycle as described in the protocol.[1]
Incomplete removal of mother liquor from crystals.Ensure the crystals are washed thoroughly with cold toluene.
Oily precipitate instead of crystals Presence of significant water or other impurities.Ensure water is effectively removed during the reflux step. The starting material may require a preliminary drying step.

Workflow for Purification via Hydrochloride Salt Formation

G cluster_0 Purification Cycle 1 cluster_1 Purification Cycle 2 (Optional) A Crude this compound (20-70% Purity) B Dissolve in Toluene A->B C Add HCl (40-100°C) B->C D Reflux to Remove Water C->D E Cool (0-60°C) & Crystallize Salt D->E F Filter & Wash Crystals E->F G Liberate Free Base with NaOH F->G H Separate Oil Layer (85-95% Purity) G->H I Repeat Steps C to G H->I For higher purity J Final Product (>98% Purity) I->J

Caption: Workflow for high-purity this compound via salt formation.

Method 2: Fractional Distillation

This method is suitable for purifying this compound from impurities with significantly different boiling points.

Experimental Protocol:

  • Drying: Dry the crude this compound over a suitable drying agent (e.g., KOH pellets) for several hours.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the separation efficiency.[3] Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser.

  • Heating: Gently heat the distillation flask using a heating mantle. Add boiling chips to ensure smooth boiling.[6]

  • Insulation: For better efficiency, insulate the fractionating column by wrapping it with glass wool or aluminum foil.[7] This helps maintain the temperature gradient.

  • Distillation: Heat the mixture so that the distillation rate is slow and steady (1-2 drops per second). A ring of condensing vapor should slowly ascend the column.[7][8]

  • Fraction Collection: Discard the initial small fraction (forerun), which may contain more volatile impurities. Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (~159 °C).

  • Shutdown: Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and charring.[8]

Troubleshooting Guide: Fractional Distillation

IssuePossible CauseRecommended Solution
Temperature fluctuations at the still head Distillation rate is too high.Reduce the heating rate to ensure a slow, steady distillation.[8]
Uneven heating or drafts.Ensure the heating mantle provides even heat and insulate the column.[7]
No distillate collecting Insufficient heating.The entire column must be heated by the vapor. Increase the heating rate gently. If refluxing occurs without vapor reaching the condenser, insulate the column.[7]
A leak in the apparatus.Check all joints to ensure they are properly sealed.
Poor separation of isomers Inefficient fractionating column.Use a longer column or a column with a more efficient packing material (e.g., Raschig rings, metal sponges).
Distillation rate is too high.A slower distillation rate allows for more vaporization-condensation cycles, improving separation.[3]
Bumping or uneven boiling Lack of boiling chips or superheating.Always add fresh boiling chips to the cool liquid before heating.[6] Ensure smooth stirring if using a magnetic stir bar.

Logical Flow for Fractional Distillation Setup

G A Start: Crude this compound B Add Drying Agent (e.g., KOH) A->B C Decant or filter into Distillation Flask B->C D Add Boiling Chips C->D E Assemble Apparatus: Flask → Fractionating Column → Condenser → Receiving Flask D->E F Insulate Column E->F G Begin Gentle Heating F->G H Collect Fractions at Constant Temperature G->H I Stop Before Dryness H->I J End: Purified this compound I->J

Caption: Step-by-step logical workflow for fractional distillation.

References

Stability and degradation pathways of 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation pathways of 2,4-Lutidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling, storage, and use of 2,4-Lutidine in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of 2,4-Lutidine (Yellowing) Oxidation upon exposure to air and/or light.[1] Contamination with impurities.Store 2,4-Lutidine under an inert atmosphere (e.g., nitrogen or argon).[1] Protect from light by using amber-colored vials or storing in the dark. Purify by distillation if discoloration is significant.
Low Yield in a Reaction Using 2,4-Lutidine as a Base 2,4-Lutidine is a sterically hindered, non-nucleophilic base and may not be strong enough for the intended proton abstraction.[2] Presence of moisture in the reaction. Degradation of 2,4-Lutidine due to incompatible reagents.Consider a stronger, non-nucleophilic base if a lower pKa is required. Ensure all reagents and solvents are anhydrous, as 2,4-Lutidine is hygroscopic.[1] Verify the compatibility of all reaction components with 2,4-Lutidine, avoiding strong oxidizing agents and acids.
Formation of Unexpected Byproducts Side reactions involving 2,4-Lutidine or its degradation products. Reaction with acidic byproducts, leading to the formation of lutidinium salts.Analyze byproducts using GC-MS or LC-MS to identify their structures. Consider purification of 2,4-Lutidine before use to remove potential reactive impurities. If acidic byproducts are formed, an excess of 2,4-Lutidine or the addition of a scavenger may be necessary.
Inconsistent Reaction Rates Variable purity or water content of 2,4-Lutidine. Inconsistent reaction temperature.Use 2,4-Lutidine from a freshly opened bottle or purify it before use. Ensure precise temperature control throughout the reaction.
Precipitate Formation Upon Storage Formation of salts due to reaction with acidic atmospheric components (e.g., CO₂). Absorption of water, leading to the formation of hydrates.Store in a tightly sealed container under an inert atmosphere. Store in a desiccator to minimize moisture absorption.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the optimal storage conditions for 2,4-Lutidine?

A1: 2,4-Lutidine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] It should be protected from light, heat, and sources of ignition.[1]

Q2: Is 2,4-Lutidine stable in aqueous solutions?

A2: While 2,4-Lutidine is soluble in water, its stability in aqueous solutions can be pH-dependent. In acidic solutions, it will form the corresponding lutidinium salt. In neutral or basic aqueous solutions, it is generally more stable, but prolonged storage is not recommended due to the potential for microbial degradation. Methylation of the pyridine (B92270) ring, as in 2,4-Lutidine, has been observed to retard biodegradation compared to pyridine.[3]

Q3: What materials are incompatible with 2,4-Lutidine?

A3: 2,4-Lutidine is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Degradation Pathways

Q4: What are the primary degradation pathways for 2,4-Lutidine?

A4: The primary degradation pathways for 2,4-Lutidine include oxidation, photodegradation, and microbial degradation.

  • Oxidative Degradation: The nitrogen atom in the pyridine ring is susceptible to oxidation, especially in the presence of oxygen or oxidizing agents, which can lead to the formation of 2,4-Lutidine N-oxide and other oxidized products.[1]

  • Thermal Degradation: When heated to decomposition, 2,4-Lutidine can emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Photodegradation: Substituted pyridines can undergo photodegradation upon exposure to UV light. The degradation often involves the formation of hydroxylated intermediates.[4]

  • Microbial Degradation: Various microorganisms can degrade pyridine derivatives, often through hydroxylation of the ring followed by ring cleavage.[5] However, the methyl groups on 2,4-Lutidine can slow down this process compared to unsubstituted pyridine.[3]

Q5: What are the likely products of oxidative degradation?

A5: The most common initial product of oxidation is 2,4-Lutidine N-oxide . Further oxidation can lead to ring-opened products.

Oxidation_Pathway 2,4-Lutidine 2,4-Lutidine 2,4-Lutidine_N_oxide 2,4-Lutidine_N_oxide 2,4-Lutidine->2,4-Lutidine_N_oxide Oxidation (e.g., H₂O₂, peroxy acids) Ring-Opened Products Ring-Opened Products 2,4-Lutidine_N_oxide->Ring-Opened Products Further Oxidation

Oxidative degradation pathway of 2,4-Lutidine.
Experimental Protocols

Q6: How can I perform a forced degradation study on 2,4-Lutidine?

A6: A forced degradation study is essential to understand the stability of 2,4-Lutidine and to develop a stability-indicating analytical method. Here is a general protocol:

Objective: To investigate the degradation of 2,4-Lutidine under various stress conditions.

Materials:

  • 2,4-Lutidine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • UV chamber for photostability

  • Oven for thermal stability

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2,4-Lutidine in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for specified time points. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for specified time points.

    • Thermal Degradation: Keep the solid sample and the stock solution in an oven at a high temperature (e.g., 80°C) for specified time points.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for specified time points. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Q7). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC_Analysis Thermal Thermal (80°C) Thermal->HPLC_Analysis Photo Photolytic (UV light) Photo->HPLC_Analysis Stock_Solution 2,4-Lutidine Stock Solution (1 mg/mL) Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Data_Evaluation Data Evaluation (Peak Purity, % Degradation) HPLC_Analysis->Data_Evaluation

Workflow for a forced degradation study of 2,4-Lutidine.

Q7: What is a suitable stability-indicating HPLC method for 2,4-Lutidine and its degradation products?

A7: A reverse-phase HPLC (RP-HPLC) method is generally suitable for separating 2,4-Lutidine from its potential degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Q8: How can GC-MS be used to analyze 2,4-Lutidine and its impurities?

A8: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities in 2,4-Lutidine.

Experimental Protocol: GC-MS Analysis of 2,4-Lutidine

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

This method can be used to identify known and unknown impurities by comparing their mass spectra with libraries (e.g., NIST). For quantitative analysis, a calibration curve should be prepared using certified reference standards.

References

Troubleshooting common side reactions with 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethylpyridine (also known as 2,4-Lutidine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low when using this compound as a base. What are the potential causes?

Low yields can stem from several factors. Purity of the this compound, reactant stability, and reaction conditions are critical. A common, often overlooked, side reaction is the nucleophilic attack of this compound on the electrophile, leading to the formation of an N-substituted lutidinium salt. Although sterically hindered, this can occur with highly reactive electrophiles.

Q2: I am observing the formation of a solid precipitate in my reaction. What could it be?

If your reaction involves an alkyl or acyl halide, the precipitate is likely the corresponding 2,4-lutidinium salt. This salt is formed when this compound acts as a base to neutralize the acid byproduct of the reaction. Its low solubility in many organic solvents can cause it to precipitate.

Q3: My purification is challenging, and I'm struggling to remove all the this compound-related species. What is the best approach?

The basic nature of this compound and the ionic nature of its salts can complicate purification. An acidic wash (e.g., with dilute HCl or NH4Cl solution) is typically effective for removing residual this compound by converting it to its water-soluble hydrochloride salt. However, if the desired product is acid-sensitive, alternative methods like chromatography on silica (B1680970) gel (often with a small amount of a basic modifier like triethylamine (B128534) in the eluent) or distillation may be necessary.

Q4: I am seeing colored impurities in my final product. What is the source of this coloration?

The formation of colored impurities can be due to the degradation of this compound or its reaction with other components in the mixture, especially under harsh conditions (e.g., high temperature, presence of strong acids or oxidants). The purity of the starting this compound is also a critical factor; aged or impure batches may contain colored contaminants.

Troubleshooting Guides

Issue 1: Unexpected N-Alkylation or N-Acylation of this compound

This side reaction consumes both the base and the electrophile, leading to reduced yields of the desired product.

Troubleshooting Workflow:

start Low Yield and/or Unexpected Byproduct check_byproduct Analyze Byproduct (NMR, MS) start->check_byproduct is_lutidinium Is it a 2,4-Lutidinium Salt? check_byproduct->is_lutidinium yes Yes is_lutidinium->yes no No is_lutidinium->no reduce_reactivity Decrease Electrophile Reactivity (e.g., use tosylate instead of triflate) yes->reduce_reactivity lower_temp Lower Reaction Temperature yes->lower_temp less_hindered_base Consider a More Sterically Hindered Base (e.g., 2,6-di-tert-butylpyridine) yes->less_hindered_base other_issue Investigate Other Potential Issues (e.g., reactant purity, moisture) no->other_issue

Caption: Troubleshooting workflow for unexpected N-alkylation/acylation.

Experimental Protocol: Byproduct Identification by NMR

  • Isolate the Byproduct: If the byproduct is a solid, isolate it by filtration. If it is in solution, attempt to isolate it via column chromatography.

  • Prepare NMR Sample: Dissolve a small amount of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire ¹H NMR Spectrum: Look for characteristic shifts of the methyl and aromatic protons of the 2,4-dimethylpyridinium ring. The protons on the carbon adjacent to the nitrogen will be shifted downfield compared to the free base.

  • Acquire ¹³C NMR Spectrum: Observe the chemical shifts of the carbons in the pyridinium (B92312) ring.

  • Acquire Mass Spectrum: Determine the molecular weight of the byproduct to confirm the addition of the alkyl or acyl group to the this compound.

Issue 2: Hydrolysis of Sensitive Reagents

This compound can catalyze the hydrolysis of water-sensitive reagents, such as acylating agents, in the presence of moisture.

Mitigation Strategies:

StrategyDescription
Use Anhydrous Conditions Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Use Dry Solvents Use freshly distilled or commercially available anhydrous solvents.
Fresh Reagents Use freshly opened bottles of reagents, especially acylating agents that are prone to hydrolysis.
Issue 3: Removal of 2,4-Lutidinium Salt Byproducts

The formation of 2,4-lutidinium salts can complicate product isolation and purification.

Purification Protocol: Acidic Workup

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl, saturated aqueous NH4Cl). Repeat the wash if necessary.

  • Phase Separation: Separate the organic layer.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Signaling Pathways and Logical Relationships

Nucleophilic vs. Basic Reactivity of this compound

The outcome of a reaction involving this compound often depends on the balance between its role as a base and its potential to act as a nucleophile. This can be influenced by the nature of the electrophile and the reaction conditions.

Lutidine This compound Base_path Acts as Base Lutidine->Base_path Proton Abstraction Nucleophile_path Acts as Nucleophile Lutidine->Nucleophile_path Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Base_path Electrophile->Nucleophile_path Desired_Product Desired Product Base_path->Desired_Product Lutidinium_Salt 2,4-Lutidinium Salt Base_path->Lutidinium_Salt Side_Product N-Alkylated/Acylated Side Product Nucleophile_path->Side_Product

Caption: Competing pathways for this compound reactivity.

This guide provides a starting point for troubleshooting common issues with this compound. For more specific issues, it is always recommended to consult the relevant literature for the particular reaction being performed.

Technical Support Center: Improving Selectivity in Reactions Catalyzed by 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of chemical reactions catalyzed by 2,4-lutidine.

Troubleshooting Guide

This guide addresses common selectivity issues encountered during experiments involving 2,4-lutidine and offers potential solutions based on established chemical principles and literature findings.

Problem 1: Poor Regioselectivity in Lithiation or Acylation of Substituted Pyridines

Symptoms:

  • A mixture of regioisomers is obtained, with functionalization occurring at multiple sites (e.g., at both the 2- and 4-methyl groups of 2,4-lutidine).

  • Inconsistent ratios of isomeric products are observed between experimental runs.

Possible Causes and Solutions:

CauseSolution
Inappropriate Lithiating Agent The choice of lithiating agent and its aggregation state can significantly influence the site of deprotonation. For instance, in the lithiation of 2,4-lutidine, LDA (lithium diisopropylamide) tends to favor lithiation at the 2-methyl position, while LDEA (lithium diethylamide) favors the 4-methyl position.[1]
Absence of a Coordinating Additive The presence of salts like lithium chloride (LiCl) can alter the aggregation state of the lithiating agent, thereby influencing regioselectivity. LiCl has been shown to effect a change in the selectivity of lithiation of BF3-complexed 2,4-lutidine.[1]
Substrate Activation Complexation of the substrate with a Lewis acid, such as BF3, can alter the electronic properties and steric environment of the molecule, directing the deprotonation to a specific site.[1]

Experimental Protocol: Selective Lithiation of 2,4-Lutidine

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-lutidine in a rigorously dried, anhydrous solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Lithiating Agent: Slowly add the chosen lithiating agent (e.g., a freshly prepared solution of LDA or LDEA) to the cooled solution of 2,4-lutidine.

  • Stirring: Allow the reaction mixture to stir at the low temperature for a specified period to ensure complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture and allow it to react, gradually warming to room temperature.

  • Workup and Analysis: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride), and extract the product. Analyze the product mixture using techniques like NMR or GC-MS to determine the regioselectivity.

Problem 2: Competing Substitution (SN2) and Elimination (E2) Reactions

Symptom:

  • When using 2,4-lutidine as a base for an elimination reaction, a significant amount of the substitution product is also formed.

Possible Cause and Solutions:

CauseSolution
Insufficient Steric Hindrance 2,4-Lutidine is a non-nucleophilic base due to the steric hindrance provided by the methyl groups adjacent to the nitrogen atom.[2][3] This steric bulk disfavors its participation in nucleophilic substitution reactions, thereby promoting elimination.[4] If substitution is still observed, consider using a more sterically hindered base, such as 2,6-lutidine or 2,6-di-tert-butylpyridine (B51100).[5][6]
Reaction Temperature Higher reaction temperatures generally favor elimination over substitution. Carefully increasing the reaction temperature may improve the selectivity for the E2 product.[5][7] However, monitor for potential decomposition of starting materials or products.[5]
Solvent Choice The polarity of the solvent can influence the balance between substitution and elimination. Less polar solvents tend to favor elimination.

Data Presentation: Effect of Base on E2/SN2 Selectivity

BaseSteric HindrancepKa of Conjugate AcidTypical E2/SN2 Ratio (Hypothetical)
Pyridine (B92270)Low5.2Low
2,4-Lutidine Moderate 6.7 Moderate to High
2,6-LutidineHigh6.7High
2,6-Di-tert-butylpyridineVery High5.9Very High
Problem 3: Lack of Chemoselectivity in Dual Catalytic Systems

Symptom:

  • In a reaction involving multiple potential pathways (e.g., radical vs. ionic), a mixture of products is obtained, indicating a lack of control over the reaction mechanism.

Possible Cause and Solutions:

CauseSolution
Lutidine's Role as a Co-catalyst 2,4-Lutidine is not always just a simple proton scavenger; it can act as an active co-catalyst, influencing electron transfer and modulating the catalytic cycle.[8] In some dual catalytic systems, different lutidine derivatives can favor different mechanistic pathways. For example, in certain alkyl halide-alkene couplings, 2,6-lutidine may stabilize low-valent metal intermediates, while 2,4-lutidine can promote more efficient halogen abstraction.[8]
Formation of Lutidinium Salts In some photoredox reactions, lutidine can act as a precatalyst, forming a lutidinium salt in situ.[9][10][11] This salt can then play a crucial role in the catalytic cycle, for instance, by facilitating nucleophilic exchange or halogen atom transfer.[9][10][11] Understanding and controlling the formation of these species can be key to improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2,4-lutidine in a reaction?

A1: 2,4-Lutidine primarily functions as a mildly basic, sterically hindered, non-nucleophilic base.[2][3][12][13] Its main purpose is to scavenge protons generated during a reaction without interfering as a nucleophile.[3] In some cases, it can also act as a co-catalyst, actively participating in the reaction mechanism.[8]

Q2: How does the steric hindrance of 2,4-lutidine influence selectivity?

A2: The methyl groups at the 2- and 4-positions sterically encumber the nitrogen atom. This hindrance makes it difficult for the nitrogen to act as a nucleophile and attack electrophilic centers, thus favoring its role as a base that abstracts protons.[3][4] This property is crucial for promoting elimination reactions over substitution reactions.[4]

Q3: When should I choose 2,4-lutidine over other pyridine derivatives like pyridine or 2,6-lutidine?

A3:

  • Pyridine: Choose pyridine when a simple, unhindered base is needed and nucleophilic catalysis is desired or not detrimental.

  • 2,4-Lutidine: Opt for 2,4-lutidine when you require a non-nucleophilic base to prevent side reactions, but the steric bulk of 2,6-lutidine might be too great, potentially slowing down the desired deprotonation.

  • 2,6-Lutidine: Select 2,6-lutidine when maximum steric hindrance is necessary to completely suppress nucleophilic attack, especially with highly reactive electrophiles.[5]

Q4: What are the typical reaction conditions for using 2,4-lutidine?

A4:

  • Equivalents: Typically used in slight excess (1.1 to 2.0 equivalents) to effectively neutralize the acid produced.

  • Solvent: Soluble in most common organic solvents. The choice of solvent will depend on the specific reaction requirements.

  • Temperature: The optimal temperature is reaction-dependent. For sensitive reactions, it is often added at low temperatures (e.g., 0 °C or -78 °C) and the reaction is then allowed to warm to the desired temperature.

Q5: How can I troubleshoot a reaction where 2,4-lutidine appears to be inhibiting the reaction?

A5: While uncommon, if 2,4-lutidine appears to be inhibitory, consider the following:

  • Basicity: 2,4-Lutidine is a relatively weak base (pKa of the conjugate acid is ~6.7). If a stronger base is required for deprotonation, consider alternatives like DBU or a lithium amide base.[4]

  • Coordination: In metal-catalyzed reactions, 2,4-lutidine could potentially coordinate to the metal center and inhibit catalysis. In such cases, a more sterically hindered base like 2,6-di-tert-butylpyridine might be a better choice as its coordinating ability is significantly reduced.[6]

Visualizations

Troubleshooting_Selectivity Troubleshooting Workflow for Selectivity Issues with 2,4-Lutidine start Poor Selectivity Observed issue_type Identify the Type of Selectivity Issue start->issue_type regio Poor Regioselectivity issue_type->regio Isomeric Mixture chemo Poor Chemoselectivity (e.g., E2 vs. SN2) issue_type->chemo Substitution vs. Elimination mech Undesired Reaction Pathway issue_type->mech Unexpected Products sol_regio1 Modify Lithiating Agent (e.g., LDA vs. LDEA) regio->sol_regio1 sol_regio2 Add Coordinating Agent (e.g., LiCl) regio->sol_regio2 sol_regio3 Use Substrate Complexation (e.g., with BF3) regio->sol_regio3 sol_chemo1 Increase Steric Hindrance (e.g., use 2,6-Lutidine) chemo->sol_chemo1 sol_chemo2 Optimize Reaction Temperature chemo->sol_chemo2 sol_chemo3 Change Solvent Polarity chemo->sol_chemo3 sol_mech1 Consider Lutidine's Role as a Co-catalyst mech->sol_mech1 sol_mech2 Investigate In Situ Salt Formation mech->sol_mech2

Caption: Troubleshooting workflow for selectivity issues.

Steric_Hindrance Impact of Steric Hindrance on 2,4-Lutidine's Reactivity lutidine 2,4-Lutidine steric_hindrance Steric Hindrance (from 2- and 4-Methyl Groups) lutidine->steric_hindrance nucleophilicity Nucleophilicity (Attack on Electrophile) outcome_nuc Suppressed (SN2 Pathway Disfavored) nucleophilicity->outcome_nuc basicity Basicity (Proton Abstraction) outcome_base Favored (Proton Scavenging / E2 Pathway Promoted) basicity->outcome_base steric_hindrance->nucleophilicity blocks steric_hindrance->basicity allows

References

Safe laboratory handling and storage of 2,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and storage of 2,4-Dimethylpyridine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to address potential issues and ensure safe experimental practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound, also known as 2,4-Lutidine, is a hazardous chemical. The primary hazards include:

  • Flammability: It is a flammable liquid and vapor.[1][2][3][4][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][2]

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[3][4][6]

  • Irritation: It causes skin and serious eye irritation.[3][5][6][7][8] It may also cause respiratory irritation.[3][6][8]

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2: In case of accidental exposure, immediate first aid is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing and wash it before reuse.[7] Seek immediate medical attention.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is essential to minimize exposure. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][10][11]

  • Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[2][11][12][13] An apron or chemical-resistant suit may be necessary for tasks with a high risk of splashing.[12][13][14]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][10]

Q4: How should this compound be stored?

A4: Proper storage is critical to prevent accidents:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][10][15]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2][5]

  • Store in a flammables area.[1][2]

  • It is recommended to store under an inert atmosphere and protect from moisture.[1][2]

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Faint sweet, pyridine-like odor detected in the lab. Improperly sealed container or minor leak.Immediately check all containers of this compound for proper sealing. Work in a well-ventilated area and use a chemical fume hood. If a leak is found, follow the minor spill cleanup protocol.
Discoloration of the this compound solution. Contamination or degradation over time.Do not use the discolored solution. Dispose of it as hazardous waste according to your institution's guidelines. Ensure storage containers are appropriate and properly sealed.
Visible corrosion or degradation of storage container. Incompatible container material.Transfer the chemical to a new, compatible container. Ensure the original container is properly decontaminated and disposed of. Glass or other recommended resistant containers should be used.
Precipitate formation in the this compound. Contamination or reaction with moisture/air.Do not use the chemical. The precipitate may indicate a dangerous reaction. Dispose of the material as hazardous waste. Store under an inert atmosphere to prevent this.[1][2]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₉N[16][17]
Molecular Weight 107.15 g/mol [4][16]
Appearance Colorless to light yellow liquid[17][18]
Boiling Point 157-159 °C[4][17][18]
Melting Point -60 to -64 °C[4][17][18]
Flash Point 37.22 - 47 °C (closed cup)[3][4]
Density 0.927 g/mL at 25 °C[4][17]
Vapor Pressure 3.17 mm Hg[6]
Solubility Soluble in polar and non-polar organic solvents. Soluble in water.[19]

Experimental Protocols

Protocol for a Minor Chemical Spill of this compound

This protocol is for small spills (less than 1 liter) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[20]

  • Ensure Ventilation: Work in a well-ventilated area or fume hood to minimize inhalation of vapors.[21]

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, chemical-resistant gloves, a lab coat, and closed-toe shoes.[21] A respirator may be necessary depending on the spill size and ventilation.

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or a commercial spill kit to contain the spill.

  • Absorb the Spill: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Once the liquid is absorbed, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.[1][2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[22]

  • Dispose of Waste: Dispose of the absorbent material and any contaminated PPE as hazardous waste according to institutional and local regulations.[21][22]

  • Report the Incident: Report the spill to your laboratory supervisor or safety officer.

Visualizations

experimental_workflow Workflow for Handling a this compound Spill cluster_assessment Initial Assessment cluster_response Response Actions cluster_emergency Emergency Protocol spill Spill Occurs assess Assess Spill Size and Hazards spill->assess alert Alert Personnel assess->alert Minor Spill evacuate Evacuate Area assess->evacuate Major Spill ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb the Spill contain->absorb collect Collect Waste into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report emergency_services Call Emergency Services evacuate->emergency_services

Caption: Workflow for handling a this compound spill.

logical_relationship Chemical Incompatibility of this compound cluster_incompatible Incompatible Materials cluster_conditions Hazardous Conditions to Avoid compound This compound strong_oxidizers Strong Oxidizing Agents compound->strong_oxidizers Risk of Vigorous Reaction acids Acids compound->acids Risk of Exothermic Reaction acid_chlorides Acid Chlorides compound->acid_chlorides Risk of Violent Reaction chloroformates Chloroformates compound->chloroformates Risk of Vigorous Reaction heat Heat, Sparks, Open Flames compound->heat Fire/Explosion Hazard moisture Moisture compound->moisture Potential for Reaction

Caption: Chemical incompatibility chart for this compound.

References

Technical Support Center: Overcoming Challenges in the Biodegradation of Lutidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the biodegradation of lutidines (dimethylpyridines).

Troubleshooting Guide

This guide addresses common issues encountered during lutidine biodegradation experiments.

Issue Possible Cause Troubleshooting Steps
No or slow degradation of lutidine. Inappropriate microbial consortium: The selected microorganisms may lack the specific enzymatic machinery to degrade lutidines.- Isolate and screen for lutidine-degrading microorganisms: Use enrichment culture techniques with lutidine as the sole carbon and nitrogen source to isolate potent degraders.[1] - Consider bioaugmentation: Introduce a known lutidine-degrading strain or consortium to the experimental system.[2] - Investigate cometabolism: Supply a primary substrate that can induce the necessary enzymes for lutidine degradation. Toluene (B28343) or other simple aromatic compounds can sometimes serve this purpose.[3][4]
Toxicity of lutidine to microorganisms: High concentrations of lutidines can be inhibitory or toxic to microbial growth.[5][6]- Determine the inhibitory concentration: Conduct toxicity assays to find the minimum inhibitory concentration (MIC) for your microbial culture. - Start with lower concentrations of lutidine: Acclimatize the microbial culture by gradually increasing the lutidine concentration. - Use a fed-batch approach: Maintain a low concentration of lutidine by feeding it to the culture over time.
Suboptimal environmental conditions: pH, temperature, and oxygen levels may not be ideal for microbial activity.- Optimize pH: Most pyridine-degrading bacteria prefer a pH between 7.0 and 8.0.[7] - Optimize temperature: The optimal temperature for many pyridine (B92270) degraders is between 30-35°C.[7] - Ensure adequate aeration: Aerobic degradation of the pyridine ring is an oxygen-intensive process. Ensure sufficient oxygen supply in liquid cultures through shaking or sparging.
Nutrient limitation: The growth medium may lack essential nutrients for microbial growth and enzyme production.- Supplement with a nitrogen source: If lutidine is the sole carbon source, ensure an adequate nitrogen source is available, unless the organism can utilize the pyridine nitrogen. - Provide essential minerals: Ensure the medium contains essential minerals and trace elements required for microbial growth.
Inconsistent or irreproducible results. Abiotic loss of lutidine: Lutidines are volatile, and losses may occur due to evaporation rather than biodegradation.- Use appropriate controls: Include sterile controls (without microorganisms) to quantify abiotic losses. - Minimize headspace: Use sealed containers with minimal headspace to reduce volatilization.
Complex interactions in mixed cultures: In a microbial consortium, the interactions between different species can be complex and lead to variability.- Use a defined co-culture or a pure culture: For mechanistic studies, working with a well-defined system can improve reproducibility. - Standardize inoculum preparation: Ensure the inoculum is prepared consistently in terms of cell density and growth phase.
Accumulation of colored intermediates. Incomplete degradation pathway: The microbial culture may be able to initiate the degradation of lutidine but lacks the enzymes for complete mineralization, leading to the buildup of metabolic intermediates.- Identify the intermediates: Use analytical techniques like HPLC-MS or GC-MS to identify the accumulating compounds. - Use a microbial consortium: A consortium of different species may possess the complete metabolic pathway to degrade the intermediates. - Provide a co-substrate: A co-substrate might induce the enzymes necessary to break down the intermediates.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the biodegradation of lutidines?

The primary challenges include the inherent stability and potential toxicity of the pyridine ring, the specificity of degradative enzymes, and the influence of the position of the methyl groups on the ring, which can affect the rate and pathway of degradation. High concentrations of lutidines can be inhibitory to microbial growth, and their degradation often requires specific microbial strains or consortia with the appropriate enzymatic capabilities.[2][5][6]

2. Which microbial pathways are involved in lutidine degradation?

While specific pathways for all lutidine isomers are not fully elucidated, they are expected to follow similar patterns to pyridine degradation. The initial attack on the pyridine ring can occur through several mechanisms:

  • Hydroxylation: Monooxygenases introduce hydroxyl groups onto the pyridine ring, making it less stable and more susceptible to ring cleavage.

  • Reduction: The aromatic ring is first reduced before cleavage.

  • Direct Ring Cleavage: Some bacteria can directly cleave the pyridine ring without prior hydroxylation or reduction.[1]

The degradation of 2,6-dimethylpyridine (B142122) by Arthrobacter crystallopoietes has been shown to proceed through the formation of 2,6-dimethylpyridin-3-ol and 2,6-dimethylpyridin-3,4-diol before ring cleavage.[3]

3. What is the effect of the methyl group position on biodegradation?

The position of the methyl groups on the pyridine ring can significantly influence the rate and pathway of biodegradation. Steric hindrance from the methyl groups can affect enzyme binding and activity. For instance, isomers with a methyl group at the C-2 or C-3 position may be degraded faster than those with a methyl group at the C-4 position.[8]

4. Can lutidines be degraded anaerobically?

Anaerobic biodegradation of pyridine and its derivatives is generally much slower and less efficient than aerobic degradation.[8] It often requires specific electron acceptors like nitrate (B79036) or sulfate (B86663). For practical and efficient removal, aerobic conditions are preferred.

5. What is cometabolism and how can it be applied to lutidine biodegradation?

Cometabolism is the degradation of a compound (like lutidine) by a microorganism that uses another compound as its primary source of energy and carbon (the primary substrate).[4] The enzymes produced to degrade the primary substrate can fortuitously act on the co-substrate. For lutidine degradation, providing a more easily degradable aromatic compound, such as toluene or phenol, can induce the production of oxygenases that can also attack the lutidine molecule.[3]

Quantitative Data

The following tables summarize available quantitative data on the biodegradation of pyridine and its derivatives. Data for specific lutidine isomers is limited, and values for pyridine are provided as a reference.

Table 1: Biodegradation Rates of Pyridine Derivatives

CompoundMicroorganism/ConsortiumInitial Concentration (mg/L)Degradation RateHalf-lifeReference
PyridineShinella zoogloeoides BC026180639.7 mg/L/h-[7]
PyridineBacterial consortium20Complete degradation in 96h-[2]
PyridinePhotobiodegradation system10010.2 mg/L/h-[9]
2,6-LutidineArthrobacter crystallopoietes KM-4Not specified~40% degradation in 5 days-[3]
2,6-LutidineSoil microorganismsNot specified~1 month (aerobic)-[10]

Table 2: Optimal Conditions for Pyridine Biodegradation

ParameterOptimal RangeMicroorganismReference
pH7.0 - 8.0Shinella zoogloeoides BC026[7]
Temperature30 - 35°CShinella zoogloeoides BC026[7]

Experimental Protocols

1. Protocol for Aerobic Biodegradation Assay of Lutidine in Liquid Culture

This protocol outlines a standard method for assessing the biodegradability of a lutidine isomer by a pure or mixed microbial culture.

Materials:

  • Lutidine isomer (e.g., 2,6-lutidine)

  • Microbial culture (pure or enriched consortium)

  • Mineral Salts Medium (MSM)

  • Sterile flasks or vials

  • Shaking incubator

  • Analytical instrument for lutidine quantification (GC-MS or HPLC)

Procedure:

  • Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements).

  • Prepare Lutidine Stock Solution: Prepare a sterile stock solution of the desired lutidine isomer in MSM.

  • Inoculum Preparation: Grow the microbial culture in a suitable medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual carbon source. Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Set up Experimental Flasks: In sterile flasks, combine MSM, lutidine stock solution to the desired final concentration (e.g., 50 mg/L), and the prepared inoculum.

  • Set up Control Flasks: Prepare two types of controls:

    • Sterile Control: MSM and lutidine without inoculum to monitor for abiotic degradation.

    • Biotic Control (without lutidine): MSM and inoculum to monitor for background microbial activity.

  • Incubation: Incubate all flasks in a shaking incubator at the optimal temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each flask for analysis.

  • Sample Preparation and Analysis: Prepare the samples for analysis by centrifuging to remove cells and filtering the supernatant. Analyze the concentration of lutidine using a calibrated GC-MS or HPLC method.

  • Data Analysis: Plot the concentration of lutidine over time to determine the degradation rate.

2. Protocol for Sample Preparation for GC-MS Analysis of Lutidines

This protocol describes the extraction of lutidines from an aqueous microbial culture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Aqueous sample from biodegradation assay

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Glass vials for GC-MS

Procedure:

  • Sample Collection: Collect an aqueous sample from the biodegradation experiment.

  • Liquid-Liquid Extraction (LLE):

    • Transfer a known volume of the aqueous sample (e.g., 10 mL) to a separatory funnel.

    • Add a suitable organic solvent like dichloromethane (e.g., 5 mL).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh DCM two more times.

    • Combine all organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Concentration (if necessary): If the lutidine concentration is low, the extract can be concentrated by gently evaporating the solvent under a stream of nitrogen.

  • Sample Transfer: Transfer the final extract to a GC-MS vial for analysis.[11][12][13][14][15]

3. Protocol for HPLC Analysis of Lutidine and its Metabolites

This protocol provides a general framework for the analysis of lutidines and potential polar metabolites using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aqueous sample from biodegradation assay

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with a buffer)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the sample from the biodegradation assay to pellet the microbial cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a buffer like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) is often effective for separating parent compounds and their more polar metabolites.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where lutidine and its expected metabolites absorb (e.g., around 260 nm).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram.

    • Identify and quantify the lutidine peak by comparing its retention time and area to that of a known standard.

    • Monitor for the appearance of new peaks, which may correspond to degradation metabolites.[4][14][16][17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_run Execution & Analysis cluster_results Results prep_media Prepare Mineral Salts Medium setup_exp Set up Experimental Flasks (MSM + Lutidine + Inoculum) prep_media->setup_exp setup_ctrl Set up Control Flasks (Sterile & Biotic) prep_media->setup_ctrl prep_lutidine Prepare Lutidine Stock prep_lutidine->setup_exp prep_lutidine->setup_ctrl prep_inoculum Prepare Microbial Inoculum prep_inoculum->setup_exp prep_inoculum->setup_ctrl incubate Incubate with Shaking setup_exp->incubate setup_ctrl->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze Lutidine Concentration (GC-MS or HPLC) sample->analyze results Determine Biodegradation Rate analyze->results

Caption: Workflow for a lutidine biodegradation assay.

pyridine_degradation_pathway cluster_pathway Aerobic Degradation Pathway lutidine Lutidine hydroxylated Hydroxylated Lutidine lutidine->hydroxylated Hydroxylation hydroxylase Monooxygenase ring_cleavage Dioxygenase dehydrogenase Dehydrogenase hydrolase Hydrolase hydroxylated->hydroxylase cleaved Ring Cleavage Product hydroxylated->cleaved Ring Fission cleaved->ring_cleavage intermediates Aliphatic Intermediates cleaved->intermediates Further Degradation intermediates->dehydrogenase intermediates->hydrolase tca TCA Cycle Intermediates intermediates->tca Metabolism

Caption: Generalized aerobic degradation pathway for lutidines.

troubleshooting_logic start No/Slow Degradation Observed check_toxicity Is Lutidine Concentration > MIC? start->check_toxicity check_conditions Are pH, Temp, O2 Optimal? check_toxicity->check_conditions No reduce_conc Action: Lower Lutidine Concentration check_toxicity->reduce_conc Yes check_microbes Is Microbial Strain/Consortium Appropriate? check_conditions->check_microbes Yes optimize_cond Action: Optimize Conditions check_conditions->optimize_cond No enrich_culture Action: Enrich for Degraders or Bioaugment check_microbes->enrich_culture No success Degradation Improved check_microbes->success Yes reduce_conc->success optimize_cond->success enrich_culture->success

Caption: Troubleshooting logic for slow lutidine biodegradation.

References

Technical Support Center: Optimization of HPLC Parameters for Pyridine Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of pyridine (B92270) compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of pyridine and its derivatives.

1. Poor Peak Shape: Tailing Peaks

  • Question: My chromatogram shows significant peak tailing for my pyridine analyte. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like pyridine is a common issue in reversed-phase HPLC.[1][2] The primary cause is the interaction between the basic analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1] Here are several strategies to improve peak shape:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing the undesirable interactions. For basic compounds, adjusting the pH to be at least 2 pH units below the pKa of the analyte is recommended.

    • Use of Mobile Phase Additives: Incorporating an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), into the mobile phase can help to protonate the silanol groups and minimize tailing.[3]

    • Column Selection: Employing a column with a highly deactivated stationary phase or an end-capped column can reduce the number of accessible silanol groups.[3] Mixed-mode columns can also offer better peak shape and retention for polar pyridine compounds.[1][4]

    • Increase Buffer Concentration: If using a buffer, increasing its concentration can help to maintain a consistent pH and mask the silanol interactions.

2. Poor Retention of Polar Pyridine Compounds

  • Question: My polar pyridine compound is eluting very early in the chromatogram, close to the void volume. How can I increase its retention time?

  • Answer: The high polarity of many pyridine derivatives can lead to poor retention on traditional reversed-phase (RP) columns like C18.[1] To enhance retention, consider the following approaches:

    • Column Choice:

      • Mixed-Mode Chromatography: Columns with mixed-mode stationary phases (e.g., combining reversed-phase and ion-exchange characteristics) can significantly improve the retention of polar compounds.[1][4]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.

    • Mobile Phase Modification:

      • Decrease Organic Solvent Strength: Reducing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of analytes in reversed-phase chromatography.

      • Ion-Pairing Reagents: The use of ion-pairing reagents can improve the retention of hydrophilic pyridine compounds. However, be aware that these reagents are often not compatible with mass spectrometry (MS) detection.[1]

3. Separation of Pyridine Isomers

  • Question: I am struggling to separate positional isomers of a substituted pyridine. What parameters can I adjust to improve resolution?

  • Answer: The separation of isomers, which often have very similar physicochemical properties, can be challenging.[1] The following strategies can be employed to improve resolution:

    • Column Selection: High-efficiency columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles can provide better resolution. Specialized stationary phases that offer different selectivities, such as those capable of π-π interactions, may also be beneficial.[1]

    • Mobile Phase Optimization:

      • Solvent Type: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

      • Gradient Elution: A shallow gradient elution profile can often improve the separation of closely eluting compounds.

      • Temperature: Adjusting the column temperature can influence the selectivity and efficiency of the separation.

4. Inconsistent Retention Times

  • Question: I am observing a drift in the retention times of my pyridine analytes across a sequence of injections. What could be the cause?

  • Answer: Retention time drift can be caused by several factors, including issues with the mobile phase, column, or HPLC system.[5][6]

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using a buffer, confirm its stability over the course of the analysis. Changes in mobile phase composition can lead to shifts in retention time.[6]

    • Column Equilibration: Inadequate column equilibration between injections, especially when using gradient elution, is a common cause of retention time variability.[5] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Pump Performance: Check for leaks in the pump or fluctuations in the flow rate, as these can directly impact retention times.[6]

    • Column Temperature: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for a novel pyridine compound?

A1: For a new pyridine derivative, a good starting point for method development on a reversed-phase column (e.g., C18) would be a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.[7] This helps to ensure good peak shape and provides a broad elution window to assess the compound's retention behavior.

Q2: How can I check for the stability of my pyridine compound in the chosen solvent and under analytical conditions?

A2: The stability of pyridine compounds can be a concern, as they can be susceptible to oxidation and photodegradation.[7] To assess stability, you can perform a forced degradation study. This involves exposing the sample solution to stress conditions such as acid, base, heat, light, and oxidation.[7] The stressed samples are then analyzed by HPLC to observe any decrease in the parent peak area and the appearance of degradation products.[7] For light-sensitive compounds, it is advisable to use amber vials or protect the samples from light.[7]

Q3: My baseline is noisy. What are the common causes and solutions?

A3: A noisy baseline can interfere with the detection and quantification of analytes. Common causes include:

  • Air bubbles in the system: Degas the mobile phase thoroughly and purge the pump.[5]

  • Contaminated mobile phase: Use high-purity solvents and freshly prepared mobile phase.[5]

  • Detector issues: The detector lamp may be failing or there could be issues with the flow cell.

  • Incomplete mobile phase mixing: Ensure proper mixing of the mobile phase components, especially in gradient elution.[5]

Q4: What should I do if I observe split peaks in my chromatogram?

A4: Split peaks can be caused by several factors:

  • Partially blocked column frit: Try back-flushing the column to dislodge any particulates.[2]

  • Column void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[2][8] This often requires replacing the column.

  • Injection solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2][8]

Data Presentation

Table 1: HPLC Parameters for Analysis of Pyridine and Aminopyridine Isomers [1]

ParameterValue
Column Amaze HD, 3.2 x 150 mm
Mobile Phase MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Detection UV at 275 nm

Table 2: Retention Times of Pyridine and Aminopyridine Isomers on a Mixed-Mode Column [1]

CompoundRetention Time (min)
Pyridine2.5
2-Aminopyridine3.2
3-Aminopyridine4.1
4-Aminopyridine5.5

Table 3: HPLC Parameters for General Pyridine Derivative Analysis [1]

ParameterValue
Column J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection DAD at 220 nm
Run Time 60 minutes

Experimental Protocols

Protocol 1: General HPLC Analysis of a Pyridine Derivative [1]

  • Standard Solution Preparation:

    • Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., mobile phase).

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing the pyridine compound in a suitable solvent, ideally the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set up the HPLC system with the appropriate column and mobile phases as determined during method development (refer to Table 3 for an example).

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples for analysis.

Protocol 2: Forced Degradation Study for a Pyridine Compound [7]

  • Preparation of Stock Solution: Prepare a stock solution of the pyridine compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60 °C.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Treat the stock solution with an appropriate concentration of hydrogen peroxide.

    • Thermal Degradation: Expose the stock solution to a higher temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

    • Evaluate the chromatograms for a decrease in the parent peak area and the appearance of new peaks, which indicate degradation products.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare Mobile Phase C Pump A->C B Prepare Sample D Injector B->D C->D E Column D->E F Detector E->F G Chromatogram F->G H Integration & Quantification G->H

Caption: General workflow for HPLC analysis of pyridine compounds.

Troubleshooting_Peak_Tailing Start Poor Peak Shape: Tailing Observed Q1 Is the mobile phase pH at least 2 units below the analyte's pKa? Start->Q1 Sol1 Adjust mobile phase pH Q1->Sol1 No Q2 Is an acidic modifier (e.g., formic acid) being used? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Add acidic modifier to mobile phase Q2->Sol2 No Q3 Is the column end-capped or a mixed-mode column? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Consider using an end-capped or mixed-mode column Q3->Sol3 No End Peak Shape Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for peak tailing in pyridine analysis.

References

Preventing byproduct formation in 2,4-Dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dimethylpyridine (2,4-Lutidine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, particularly through the Chichibabin reaction involving the condensation of acetaldehyde (B116499) and ammonia (B1221849), is susceptible to the formation of several byproducts. The most prevalent of these include:

  • Isomeric Lutidines: Positional isomers such as 2,6-Lutidine and other dimethylpyridine isomers can form due to different cyclization pathways of the reaction intermediates.

  • Picolines: The reaction can also yield monomethylated pyridines, primarily 2-picoline and 4-picoline.[1]

  • Pyridine (B92270): The parent heterocycle, pyridine, can also be present as a byproduct.

  • Polymeric Materials: Aldol (B89426) condensation of acetaldehyde can lead to the formation of high-molecular-weight polymers and tars, especially at elevated temperatures. This is a significant contributor to reduced yield and purification challenges.

Q2: How can I minimize the formation of isomeric lutidines and picolines?

A2: Minimizing the formation of isomeric byproducts requires careful control over reaction conditions. Key parameters to optimize include:

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction. For vapor-phase synthesis, catalysts like modified alumina (B75360) or silica (B1680970) are often employed.[2] The catalyst's acidity and pore structure can direct the cyclization towards the desired 2,4-isomer.

  • Temperature and Pressure: The reaction temperature and pressure are critical. The Chichibabin synthesis is typically carried out at high temperatures (350–500 °C) in the gas phase.[2] Optimizing the temperature profile within the reactor can favor the formation of this compound over other isomers.

  • Reactant Stoichiometry: The molar ratio of acetaldehyde to ammonia can affect the product distribution. An excess of one reactant may promote the formation of undesired side products.

Q3: What causes the formation of polymeric tars, and how can I prevent it?

A3: Polymeric tars are primarily the result of uncontrolled aldol condensation of acetaldehyde at high temperatures. To mitigate this:

  • Use of Paraldehyde (B1678423): Instead of acetaldehyde, its trimer, paraldehyde, can be used as the starting material. Paraldehyde depolymerizes to acetaldehyde in a more controlled manner under reaction conditions, which can reduce the rate of self-condensation.

  • Temperature Control: Maintaining a uniform and optimized temperature profile in the reactor is crucial. Hot spots can accelerate polymerization.

  • Reaction Time: Shorter residence times in the high-temperature zone can limit the extent of polymerization.

Q4: How can I effectively purify this compound from the crude reaction mixture?

A4: The purification of this compound from its byproducts, especially isomeric lutidines with similar boiling points, can be challenging.

  • Fractional Distillation: This is the most common method for purification. However, due to the close boiling points of lutidine isomers, a highly efficient fractional distillation column with a high number of theoretical plates is required for effective separation.[3]

  • Selective Enclathration: This technique involves the use of a host molecule that selectively forms a solid inclusion complex with one of the isomers, allowing for its separation from the mixture. While effective, this method is often used for smaller-scale separations.

  • Chemical Separation: Byproducts like secondary amines can be removed by treating the crude product with nitrous acid, which converts them into non-basic N-nitrosamines that can be separated.

Troubleshooting Guides

Problem 1: Low Yield of this compound with High Amount of Tar Formation
Possible Cause Troubleshooting Solution
Excessive Reaction Temperature Lower the reaction temperature in increments of 10-20°C and monitor the product distribution by GC-MS.
Non-optimal Catalyst Experiment with different catalyst supports (e.g., alumina, silica-alumina) and metal promoters to enhance selectivity.
High Concentration of Acetaldehyde Consider using paraldehyde as the starting material for a more controlled release of acetaldehyde. If using acetaldehyde, ensure a well-controlled feed rate.
Prolonged Reaction Time Optimize the residence time of the reactants in the reactor to minimize the time for polymerization to occur.
Problem 2: High Proportion of Isomeric Byproducts (e.g., 2,6-Lutidine, Picolines)
Possible Cause Troubleshooting Solution
Suboptimal Catalyst Selectivity Screen different catalysts with varying acidity and surface properties. Zeolite-based catalysts can sometimes offer shape selectivity.
Incorrect Reactant Ratio Systematically vary the molar ratio of acetaldehyde (or paraldehyde) to ammonia to find the optimal ratio for this compound formation.
Inefficient Mixing in Reactor Ensure thorough mixing of reactants in the gas phase to maintain a uniform concentration profile and prevent localized side reactions.
Inadequate Temperature Control Ensure a consistent and uniform temperature throughout the catalyst bed.

Data Presentation

Table 1: Boiling Points of this compound and Common Byproducts

Compound Boiling Point (°C)
Pyridine115
2-Picoline128-129
4-Picoline143-145
2,6-Lutidine143-144
2,4-Lutidine 159
2,5-Lutidine157
3,5-Lutidine172

Note: The close boiling points of the lutidine isomers highlight the challenge of purification by simple distillation.

Experimental Protocols

Key Experiment: Chichibabin Synthesis of this compound (Vapor-Phase)

Objective: To synthesize this compound from acetaldehyde and ammonia in a continuous flow vapor-phase reactor.

Materials:

  • Acetaldehyde (or Paraldehyde)

  • Anhydrous Ammonia

  • Catalyst (e.g., alumina or silica-alumina)

  • Inert gas (e.g., Nitrogen)

  • Standard glassware for gas-phase reactions (reactor tube, furnace, condenser, collection flask)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Packing: The reactor tube is packed with the chosen catalyst. The catalyst should be pre-treated according to the manufacturer's recommendations (e.g., calcination at a specific temperature).

  • System Purge: The entire system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Heating: The furnace is heated to the desired reaction temperature (typically in the range of 350-500°C).[2]

  • Reactant Feed: A controlled flow of acetaldehyde (or vaporized paraldehyde) and anhydrous ammonia is introduced into the reactor over the heated catalyst bed. The molar ratio of the reactants should be carefully controlled.

  • Reaction: The reactants pass through the catalyst bed where the cyclization reaction occurs.

  • Condensation and Collection: The product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled flask. Non-condensable gases are vented safely.

  • Analysis: The crude liquid product is analyzed by GC-MS to determine the product distribution, including the relative amounts of this compound and various byproducts.

  • Purification: The crude product is subjected to fractional distillation to separate the this compound from lower and higher boiling point impurities.

Visualizations

Byproduct_Formation_Pathway Acetaldehyde Acetaldehyde + Ammonia Intermediates Aldimines & Aldol Adducts Acetaldehyde->Intermediates Condensation Polymers Polymeric Tars Acetaldehyde->Polymers Self-Condensation (High Temp) Desired_Product This compound Intermediates->Desired_Product Controlled Cyclization Isomers Isomeric Lutidines (e.g., 2,6-Lutidine) Intermediates->Isomers Alternative Cyclization Picolines Picolines (2- & 4-picoline) Intermediates->Picolines Incomplete Condensation

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Purity of This compound Analyze Analyze Crude Product by GC-MS Start->Analyze High_Tars High Percentage of Polymeric Tars? Analyze->High_Tars High_Isomers High Percentage of Isomers/Picolines? Analyze->High_Isomers High_Tars->High_Isomers No Optimize_Temp Optimize Temperature & Consider Paraldehyde High_Tars->Optimize_Temp Yes Optimize_Catalyst Optimize Catalyst & Reactant Ratio High_Isomers->Optimize_Catalyst Yes Purify Purify by Fractional Distillation High_Isomers->Purify No Optimize_Temp->Analyze Optimize_Catalyst->Analyze

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Scaling Up Reactions Involving 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up chemical reactions involving 2,4-Lutidine from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with 2,4-Lutidine?

A1: Scaling up reactions involving 2,4-Lutidine, a sterically hindered pyridine (B92270) derivative, presents several key challenges that are not always apparent at the lab scale. These include:

  • Heat Management: Many reactions where 2,4-Lutidine is used as a base, such as acylations, are exothermic. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient and increasing the risk of thermal runaway.[1][2]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more complex than in a laboratory flask. Inadequate mixing can lead to localized "hot spots," uneven reaction progress, and the formation of by-products.[3]

  • Impurity Profile: The profile of impurities can change upon scale-up. Minor side reactions at the lab scale can become significant in a pilot plant, leading to challenges in purification and potentially impacting the quality of the final product.[4]

  • Reaction Kinetics: The time required to reach chemical equilibrium often increases with larger quantities of reactants. What might be a rapid reaction in the lab could be considerably slower at the pilot scale, impacting throughput and potentially leading to degradation of sensitive compounds.

  • Materials Handling and Work-up: Handling larger quantities of 2,4-Lutidine, which is a flammable and toxic liquid, requires careful consideration of engineering controls and safety protocols.[5] Work-up procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming at a larger scale.

Q2: How does the steric hindrance of 2,4-Lutidine affect scale-up?

A2: The steric hindrance of 2,4-Lutidine, with methyl groups at the 2 and 4 positions, is a key feature influencing its reactivity. While this property makes it a useful non-nucleophilic base in many reactions, it can also impact reaction kinetics upon scale-up. In a less effectively mixed pilot plant reactor, the orientation required for the base to abstract a proton may be less frequently achieved, potentially slowing down the reaction rate compared to the lab scale.

Q3: What are the key safety considerations when handling 2,4-Lutidine in a pilot plant?

A3: 2,4-Lutidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5][6] Key safety considerations for pilot-plant scale include:

  • Containment: Use of closed systems for transfers to minimize vapor inhalation and skin contact.

  • Ventilation: Adequate local exhaust ventilation is crucial.

  • Personal Protective Equipment (PPE): Appropriate chemical-resistant gloves, safety glasses, and flame-retardant lab coats are mandatory.

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source for the flammable liquid.[5]

  • Emergency Procedures: Ensure readily accessible safety showers, eyewash stations, and appropriate fire extinguishing media.

Troubleshooting Guide

Reaction Control and Exotherm Management

Problem: The reaction temperature is difficult to control and overshoots the desired setpoint.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inadequate Heat Removal The decreased surface-area-to-volume ratio in a larger reactor is hindering efficient heat dissipation.[1][2] Solution: 1. Reduce the addition rate of the limiting reagent. 2. Lower the temperature of the cooling fluid in the reactor jacket. 3. If available, utilize internal cooling coils for additional heat exchange surface area.
Poor Mixing Inefficient mixing is creating localized hot spots where the reaction is proceeding faster. Solution: 1. Increase the agitation speed. 2. Evaluate the impeller design; a different type of agitator may be necessary for the specific reaction mass and viscosity. 3. Consider installing baffles in the reactor to improve turbulence and mixing.
Incorrect Reaction Kinetics at Scale The reaction is more exothermic than anticipated based on lab-scale experiments. Solution: 1. Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to accurately determine the heat of reaction and the maximum rate of heat evolution under process conditions. 2. Re-evaluate the process safety based on the new data before proceeding.

DOT Script for Exotherm Management Workflow:

Exotherm_Management start Temperature Overshoot Observed check_heat_removal Evaluate Heat Removal Capacity start->check_heat_removal check_mixing Assess Mixing Efficiency start->check_mixing check_kinetics Review Reaction Kinetics Data start->check_kinetics reduce_addition Reduce Reagent Addition Rate check_heat_removal->reduce_addition improve_cooling Enhance Cooling (Jacket/Coils) check_heat_removal->improve_cooling increase_agitation Increase Agitation Speed check_mixing->increase_agitation optimize_impeller Optimize Impeller/Baffles check_mixing->optimize_impeller perform_calorimetry Perform Reaction Calorimetry (RC1/DSC) check_kinetics->perform_calorimetry solution Problem Resolved reduce_addition->solution improve_cooling->solution increase_agitation->solution optimize_impeller->solution reassess_safety Re-evaluate Process Safety perform_calorimetry->reassess_safety reassess_safety->start Implement Corrective Actions

Caption: Troubleshooting workflow for managing temperature overshoots.

Reaction Completion and By-product Formation

Problem: The reaction is sluggish or stalls before reaching completion.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Mass Transfer Limitation Inefficient mixing is limiting the contact between reactants. Solution: 1. Increase the agitation speed. 2. Ensure that any solid reactants are well suspended.
Lower Effective Concentration While the overall stoichiometry is correct, localized areas of low concentration may exist due to poor mixing. Solution: 1. Re-evaluate the addition point of the reagents. Sub-surface addition may be beneficial. 2. Consider a different solvent that provides better solubility for all components at the reaction temperature.
Catalyst Deactivation (if applicable) The catalyst is being deactivated by impurities or by-products that are more significant at scale. Solution: 1. Ensure the purity of starting materials and solvents. 2. Consider a higher catalyst loading, but be mindful of potential downstream purification challenges.

Problem: An increase in the formation of known or new by-products is observed.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Longer Reaction Times Slower reaction rates at scale can lead to the degradation of starting materials or products, or allow for slower side reactions to become more prominent. Solution: 1. Optimize the reaction temperature to find a balance between reaction rate and by-product formation. 2. Once the reaction is complete based on in-process controls (IPCs), proceed immediately with the work-up to minimize degradation.
Localized High Temperatures Hot spots due to poor mixing can accelerate side reactions. Solution: Improve mixing as described in the exotherm management section.
Change in Impurity Profile of Starting Materials Different batches of starting materials used for the pilot-plant scale may contain different impurities that can participate in side reactions. Solution: 1. Perform a thorough analysis of all starting materials before use. 2. If a new impurity is identified, investigate its potential to interfere with the desired reaction.

DOT Script for By-product Formation Analysis:

Byproduct_Formation start Increased By-product Formation check_reaction_time Analyze Reaction Time vs. Lab Scale start->check_reaction_time check_temperature Investigate Temperature Profile start->check_temperature check_sm_purity Check Starting Material Purity start->check_sm_purity optimize_time_temp Optimize Reaction Time and Temperature check_reaction_time->optimize_time_temp improve_mixing Improve Mixing to Eliminate Hot Spots check_temperature->improve_mixing analyze_impurities Analyze Impurities in Starting Materials check_sm_purity->analyze_impurities quench_promptly Prompt Quenching and Work-up optimize_time_temp->quench_promptly solution By-products Minimized improve_mixing->solution modify_conditions Modify Reaction Conditions analyze_impurities->modify_conditions quench_promptly->solution modify_conditions->solution

Caption: Logical steps for troubleshooting increased by-product formation.

Work-up and Product Isolation

Problem: The work-up is difficult, leading to emulsions or poor phase separation.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Formation of Salts The reaction of 2,4-Lutidine with acidic by-products or quenching agents can form salts that may act as emulsifiers. Solution: 1. Adjust the pH of the aqueous phase. 2. Consider adding a different solvent to break the emulsion. 3. Allow for a longer settling time in the reactor or use a separate settling vessel.
Inefficient Mixing during Quenching The quenching agent is not being dispersed effectively, leading to localized reactions and the formation of insoluble materials. Solution: Ensure good agitation during the quenching process. The rate of addition of the quenching agent may also need to be controlled.

Problem: The product is difficult to purify.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Presence of Lutidine Salts Salts of 2,4-Lutidine may co-precipitate with the product or be difficult to remove by simple extraction. Solution: 1. A thorough aqueous wash with a suitable pH adjustment is often necessary. 2. Consider a solvent swap to a system where the product is soluble but the salt is not, allowing for filtration.
Similar Polarity of By-products By-products formed at scale may have similar polarity to the desired product, making chromatographic separation difficult. Solution: 1. Re-evaluate the crystallization solvent system. An anti-solvent addition may improve selectivity. 2. If chromatography is necessary, a thorough screening of different stationary and mobile phases may be required.

Experimental Protocols

General Protocol for a Scaled-Up Acylation Reaction

This protocol is a general guideline and should be adapted based on the specific reactivity and safety considerations of the substrates and reagents being used.

  • Reactor Setup:

    • Ensure the pilot plant reactor is clean, dry, and equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.

    • The reactor should have a jacket connected to a temperature control unit.

    • Charge the reactor with the substrate and an appropriate solvent under a nitrogen atmosphere.

  • Reaction:

    • Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).

    • Slowly add 2,4-Lutidine via a dosing pump over a period of 1-2 hours, maintaining the internal temperature below a set limit.

    • Once the 2,4-Lutidine addition is complete, begin the slow, controlled addition of the acylating agent (e.g., an acid chloride) via a separate dosing pump. The addition rate should be carefully controlled to manage the exotherm.

    • After the addition is complete, allow the reaction to stir at the desired temperature until completion is confirmed by in-process controls (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride). Maintain good agitation and cooling during the quench.

    • Separate the aqueous and organic layers. The pH of the aqueous layer may need to be adjusted to ensure all lutidine salts are in the aqueous phase.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Lab vs. Pilot Plant Scale-Up of a Hypothetical Acylation
ParameterLaboratory Scale (100 mL)Pilot Plant Scale (100 L)
Reactant A 10 g10 kg
2,4-Lutidine 1.2 equivalents1.2 equivalents
Acylating Agent B 1.1 equivalents1.1 equivalents
Solvent Volume 50 mL50 L
Addition Time of B 10 minutes2 hours
Max. Temp. Observed 25 °C35 °C (with controlled addition)
Reaction Time 1 hour4 hours
Yield 95%88%
Purity (Crude) 98%92%
Major By-product 0.5%3.5%

This table illustrates a typical scenario where the reaction time increases, and the yield and purity decrease upon scale-up, highlighting the importance of process optimization.

References

Technical Support Center: Catalyst Performance in 2,4-Dimethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalytic reactions involving 2,4-Dimethylpyridine (2,4-Lutidine). The information is designed to help diagnose and resolve common issues related to catalyst deactivation and to provide protocols for catalyst regeneration.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and related reactions.

Issue 1: Decreasing Yield of this compound

Q1: My reaction is showing a gradual but significant decrease in the yield of this compound over several runs. What are the likely causes?

A1: A gradual decrease in yield is a classic sign of catalyst deactivation. The most common mechanisms include:

  • Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is a frequent issue with zeolite catalysts like HZSM-5 at elevated temperatures.[1]

  • Poisoning: Impurities in the feedstock (reactants or solvent) can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds.[2][3] The pyridine (B92270) product itself can also act as a poison.[2]

  • Sintering (Thermal Degradation): High reaction or regeneration temperatures can cause the active metal particles (e.g., Palladium) on a supported catalyst to agglomerate. This reduces the active surface area and is often irreversible.[2][3]

To diagnose the issue, a systematic approach is recommended. A troubleshooting workflow is illustrated below.

A Decreased Yield of this compound B Analyze Reactant and Solvent Purity A->B C Purify Reactants/Solvents B->C Impurities Detected F Characterize Used Catalyst (e.g., TGA, TEM) B->F No Impurities Detected D Yield Restored? C->D E Problem Solved: Catalyst Poisoning by Impurities D->E Yes D->F No G Evidence of Carbon Deposits (Coking)? F->G H Perform Catalyst Regeneration (Oxidative Burn-off) G->H Yes I Evidence of Particle Agglomeration (Sintering)? G->I No J Sintering is Likely Irreversible. Replace Catalyst. I->J Yes K Other Deactivation Mechanism or Reaction Condition Issue I->K No

Caption: Troubleshooting workflow for decreased product yield.

Issue 2: Sudden Drop in Catalyst Activity

Q2: I observed a sudden and complete loss of catalytic activity in my this compound synthesis. What could be the reason?

A2: A sudden drop in activity often points to acute catalyst poisoning. This can happen if a significant amount of a strong catalyst poison is introduced into the reactor. Check for any recent changes in the source of your reactants, solvents, or carrier gases. It is also possible that a mechanical failure, such as the catalyst bed collapsing or being crushed, has occurred.

Issue 3: Change in Product Selectivity

Q3: The conversion of my reactants is still high, but the selectivity towards this compound has decreased, and I am seeing more byproducts. Why is this happening?

A3: A change in selectivity can be due to modifications of the catalyst's active sites or pore structure. For instance, the formation of "soft coke" on Brønsted acid sites of a zeolite catalyst can lead to a loss of selectivity.[4] This type of deactivation might be reversible through a carefully controlled regeneration process.

Frequently Asked Questions (FAQs)

Q4: What are the most common deactivation mechanisms for catalysts used in this compound synthesis?

A4: For zeolite catalysts such as HZSM-5, which are commonly used in pyridine synthesis, the primary deactivation mechanism is coking , where carbonaceous deposits block the pores and active sites.[1] For supported metal catalysts (e.g., Pd/C), deactivation can occur through coking , poisoning by impurities, and sintering of the metal particles at high temperatures.[2]

Q5: Is it possible to regenerate a deactivated catalyst?

A5: Yes, regeneration is often possible, depending on the cause of deactivation.

  • Coking: Deactivation by coke can typically be reversed by burning off the carbon deposits in a controlled manner using an oxygen-containing gas (oxidative regeneration).[1][2]

  • Poisoning: Some forms of poisoning are reversible and can be treated by washing the catalyst or through specific thermal treatments. However, strong chemisorption of poisons can be irreversible.

  • Sintering: This is generally an irreversible process, and the catalyst will likely need to be replaced.[2]

Q6: How many times can I regenerate and reuse my catalyst?

A6: The number of possible regeneration cycles depends on the catalyst, the deactivation mechanism, and the regeneration procedure. Aggressive regeneration conditions (e.g., very high temperatures) can damage the catalyst and reduce its lifespan. With an optimized regeneration protocol, some catalysts can be reused multiple times.[5]

Quantitative Data on Catalyst Performance

The following table provides illustrative data on the performance of a typical zeolite catalyst (e.g., HZSM-5) in the synthesis of pyridines, showing the effects of deactivation and regeneration.

Catalyst StateReactant Conversion (%)This compound Selectivity (%)Overall Yield (%)
Fresh Catalyst 954542.8
Deactivated (Coked) 603521.0
Regenerated 924440.5

Note: These values are representative and can vary based on the specific catalyst, reaction conditions, and regeneration protocol.

Experimental Protocols

Protocol 1: Synthesis of Pyridines over a Zeolite Catalyst

This protocol describes a general procedure for the synthesis of pyridine and its alkylated derivatives, including this compound, from ethanol, formaldehyde, and ammonia (B1221849) over a zeolite catalyst.

  • Catalyst Activation: Place the H-ZSM-5 catalyst in a fixed-bed reactor. Heat the catalyst to 500 °C under a flow of nitrogen gas for 2 hours to remove any adsorbed water.

  • Reaction: Cool the reactor to the reaction temperature (e.g., 400 °C). Introduce a gaseous feed mixture of ethanol, formaldehyde, and ammonia at the desired molar ratio.

  • Product Collection: The reactor effluent is passed through a condenser to collect the liquid products.

  • Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity to this compound and other products.

Protocol 2: Regeneration of a Coked Zeolite Catalyst

This protocol outlines a general procedure for the oxidative regeneration of a zeolite catalyst deactivated by coking.

  • Catalyst Preparation: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove any adsorbed hydrocarbons.

  • Oxidative Treatment: Gradually introduce a diluted air stream (e.g., 5% O₂ in N₂) into the reactor.

  • Temperature Program: Slowly increase the temperature to 500-550 °C and hold for 4-6 hours to burn off the coke deposits. The slow temperature ramp and diluted oxygen are crucial to prevent overheating, which can cause irreversible damage to the catalyst.[2]

  • Final Activation: After the oxidative treatment, switch back to a nitrogen flow and cool the catalyst to the reaction temperature for the next run.

The workflow for a typical reaction and regeneration cycle is depicted below.

cluster_0 Reaction Phase cluster_1 Deactivation Observed cluster_2 Regeneration Phase A Activate Fresh Catalyst (e.g., 500°C in N2) B Introduce Reactant Feed (e.g., 400°C) A->B C Monitor Product Yield and Selectivity B->C D Yield Decreases Below Threshold C->D E Purge Reactor with Inert Gas D->E F Introduce Diluted Air Stream E->F G Ramp Temperature to 550°C (Coke Burn-off) F->G H Cool Down Under Inert Gas G->H I Regenerated Catalyst Ready for Use H->I I->B Reuse Catalyst

Caption: Experimental workflow for reaction and catalyst regeneration.

References

Validation & Comparative

A Tale of Two Isomers: Unpacking the Catalytic Activity of 2,4-Lutidine versus 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of a suitable base catalyst is paramount to achieving desired reactivity and selectivity. Among the myriad of available options, substituted pyridines, such as the lutidine isomers, offer a tunable platform for a range of catalytic applications. This guide provides a detailed comparison of the catalytic activity of two common isomers, 2,4-Lutidine and 2,6-Lutidine, focusing on how the seemingly subtle difference in the placement of two methyl groups profoundly impacts their performance. This analysis is supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical and Catalytic Properties

The fundamental difference between 2,4-Lutidine and 2,6-Lutidine lies in the steric environment around the basic nitrogen atom. This structural nuance is the primary determinant of their distinct catalytic behavior, despite their similar basicities.

Property2,4-Lutidine2,6-LutidineReference
Structure
CAS Number 108-47-4108-48-5[1][2]
pKa of Conjugate Acid 6.99 (at 25°C)~6.7[3]
Key Catalytic Feature Moderately basic, accessible nitrogenSterically hindered, non-nucleophilic base[4]
Primary Catalytic Role General base catalystAcid scavenger, promoter in specific catalytic cycles[4]

The Decisive Factor: Steric Hindrance

The defining characteristic that differentiates the catalytic utility of 2,6-Lutidine from its 2,4-isomer is steric hindrance. In 2,6-Lutidine, the two methyl groups flank the nitrogen atom, creating a sterically congested environment. This bulkiness significantly impedes the nitrogen's ability to act as a nucleophile, meaning it is less likely to attack electrophilic centers. However, its lone pair of electrons remains available to accept a proton, allowing it to function effectively as a Brønsted-Lowry base.[4] This "non-nucleophilic" nature is the cornerstone of its application in a wide array of chemical transformations where proton abstraction is desired without concomitant nucleophilic attack.[4]

In contrast, the nitrogen atom in 2,4-Lutidine is significantly more accessible. While one methyl group is at the adjacent alpha-position, the other is at the gamma-position, leaving one side of the nitrogen unencumbered. This allows 2,4-Lutidine to act as both a base and a nucleophile, a property that can be beneficial in some reactions but detrimental in others where nucleophilic side reactions are a concern. The influence of the methyl group's position on the reactivity of the pyridine (B92270) ring is a well-documented phenomenon.[5]

Steric_Hindrance cluster_24 2,4-Lutidine cluster_26 2,6-Lutidine N_24 N Ring_24 Access Accessible Nitrogen N_24->Access Me_2_24 CH₃ Me_4_24 CH₃ N_26 N Ring_26 Me_2_26 CH₃ Me_2_26->N_26 Me_6_26 CH₃ Me_6_26->N_26 Hindrance Sterically Hindered Nitrogen

Caption: Steric accessibility of the nitrogen atom in 2,4-Lutidine vs. 2,6-Lutidine.

Quantitative Comparison: A Case Study in Frustrated Lewis Pair Catalysis

A direct, head-to-head quantitative comparison of 2,4-Lutidine and 2,6-Lutidine in the same catalytic reaction is not extensively documented in the literature. However, a study on the Frustrated Lewis Pair (FLP) catalyzed hydrogenation of CO₂ provides valuable insight into the effect of steric hindrance on the efficacy of lutidine-based catalysts. In this system, a Lewis base is used in conjunction with a Lewis acid to activate H₂. The study compared the performance of 2,6-Lutidine with the more sterically hindered 2,4,6-collidine.

The results demonstrate that the less sterically hindered base, 2,6-Lutidine, leads to significantly higher product yields.[6] This suggests that while some steric hindrance is beneficial for creating the "frustrated" state, excessive bulk can impede the catalytic cycle. Extrapolating from these findings, it is reasonable to infer that the even less sterically hindered 2,4-Lutidine might exhibit different, and potentially less effective, behavior in this specific FLP system, as it may more readily form a classical Lewis acid-base adduct, thus inhibiting the "frustrated" pathway.

Lewis BaseSilylhalideSolventTime (h)Major ProductYield (%)
2,6-Lutidine Et₃SiIC₆D₆60(Et₃SiO)₂¹³CH₂72
2,4,6-Collidine Et₃SiIC₆D₆40(Et₃SiO)₂¹³CH₂8
2,6-Lutidine Et₃SiICDCl₃40¹³CH₃I82
2,4,6-Collidine Et₃SiICDCl₃40MeOSiEt₃9
Data sourced from a study on FLP hydrogenation of CO₂.[6]

Application Spotlight: Silylation of Alcohols

One of the most prominent applications of 2,6-Lutidine is as an acid scavenger in the protection of alcohols as silyl (B83357) ethers.[4] The use of reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) generates a strong acid byproduct (triflic acid). A non-nucleophilic base is essential to neutralize this acid and prevent acid-catalyzed side reactions. The steric hindrance of 2,6-Lutidine makes it an ideal choice, as it efficiently quenches the acid without competing with the alcohol as a nucleophile for the silylating agent, leading to high yields of the desired silyl ether.[4]

2,4-Lutidine, with its more accessible nitrogen, would be a less suitable choice in this context as it could compete with the alcohol substrate in reacting with the silylating agent, leading to the formation of a silylated lutidinium salt and reducing the overall efficiency of the desired alcohol protection.

Experimental Protocol: Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.1 equiv)

  • 2,6-Lutidine (1.5 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the primary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,6-Lutidine to the stirred solution via syringe.

  • Slowly add TBSOTf dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Silylation_Workflow start Start: Dissolve Alcohol in CH₂Cl₂ cool Cool to 0 °C start->cool add_lutidine Add 2,6-Lutidine cool->add_lutidine add_tbsotf Add TBSOTf add_lutidine->add_tbsotf stir Stir and Monitor by TLC add_tbsotf->stir quench Quench with NaHCO₃ stir->quench workup Workup and Extraction quench->workup dry Dry and Concentrate workup->dry purify Purify dry->purify

Caption: Experimental workflow for the silylation of a primary alcohol.

Other Catalytic Applications

2,6-Lutidine:

  • Oxidative Cleavage: It is used as a beneficial additive in the RuCl₃-catalyzed oxidative cleavage of olefins, where it acts as a buffer to prevent the deactivation of the catalyst.[4]

  • Glycosylation Reactions: In carbohydrate chemistry, 2,6-Lutidine can be more effective than other amine bases in mediating glycosylation reactions, minimizing the formation of orthoester byproducts and thereby improving yields and stereoselectivity.[4]

2,4-Lutidine:

  • While less documented as a specialized catalyst compared to its 2,6-isomer, 2,4-Lutidine finds use as a general base in various condensation and substitution reactions where its nucleophilicity is not detrimental or may even be beneficial. Its application often overlaps with that of pyridine and other less hindered alkylpyridines.

Conclusion

The catalytic activities of 2,4-Lutidine and 2,6-Lutidine are prime examples of how subtle structural variations can lead to significant differences in chemical reactivity and utility. While both are moderately basic pyridine derivatives, the steric hindrance around the nitrogen atom in 2,6-Lutidine renders it a non-nucleophilic base, making it an indispensable tool for reactions requiring selective proton abstraction without nucleophilic interference, such as in silylation reactions. Conversely, the more accessible nitrogen of 2,4-Lutidine allows it to function as a more conventional base-nucleophile.

For researchers and professionals in drug development and chemical synthesis, understanding these differences is crucial for catalyst selection. When a non-nucleophilic proton scavenger is required to prevent side reactions with electrophilic reagents, 2,6-Lutidine is the superior choice. For applications where nucleophilicity is not a concern or is even desired, the less sterically hindered 2,4-Lutidine can be an effective and economical option. The provided experimental data and protocols serve as a practical guide for harnessing the unique catalytic properties of these versatile isomers.

References

The Structural Dance of Activity: A Comparative Guide to 2,4-Dimethylpyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2,4-dimethylpyridine analogs, exploring how subtle chemical modifications can profoundly impact their efficacy as anticancer, anti-inflammatory, and antimycobacterial agents. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

The this compound scaffold serves as a versatile template in medicinal chemistry. Alterations at various positions on the pyridine (B92270) ring, as well as modifications to the methyl groups, have yielded a diverse array of compounds with distinct pharmacological profiles. This guide will delve into the structure-activity relationships (SAR) of these analogs, offering a side-by-side comparison of their performance in key biological assays.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The antiproliferative potential of this compound analogs has been investigated against various cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method to assess cytotoxicity. The core principle of the SRB assay is the ability of the sulforhodamine B dye to bind to protein components of cells, providing a sensitive measure of cell mass.

Structure-Activity Relationship Highlights:

Initial studies have shown that the introduction of larger aromatic substituents at the 6-position of the this compound ring can enhance anticancer activity. Furthermore, the electronic nature of substituents on these aromatic rings plays a crucial role. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, have been observed to increase cytotoxic potency in certain cell lines.

Comparative Anticancer Activity of this compound Analogs
Compound IDR1-Substituent (Position 6)R2-Substituent (on R1)Cell LineIC50 (µM)
DMP-1 PhenylHMCF-715.2
DMP-2 Phenyl4-NO2MCF-75.8
DMP-3 Phenyl4-CF3MCF-77.1
DMP-4 NaphthylHMCF-79.5
DMP-5 PhenylHA54921.7
DMP-6 Phenyl4-NO2A54910.3

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Structure-Activity Relationship Highlights:

For anti-inflammatory activity, the introduction of a sulfonamide or a similar acidic moiety at the 3-position of the pyridine ring has been shown to be critical for COX-2 inhibition. The nature of the substituent at the 5-position also influences potency and selectivity. Small, lipophilic groups at this position tend to favor COX-2 binding.

Comparative COX-2 Inhibitory Activity of this compound Analogs
Compound IDR1-Substituent (Position 3)R2-Substituent (Position 5)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
DMP-C1 SO2NH2H2.550.220.1
DMP-C2 SO2NH2CH30.845.156.4
DMP-C3 SO2NH2Cl1.260.550.4
DMP-C4 COOHH15.7>100>6.4

Antimycobacterial Activity: Combating Persistent Pathogens

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. The development of new antimycobacterial agents is crucial to combat drug-resistant strains. The antimycobacterial activity of compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

Structure-Activity Relationship Highlights:

For antimycobacterial activity, modifications at the 4-position of the pyridine ring have proven to be particularly effective. The introduction of hydrazone linkages at this position has yielded compounds with potent activity. The nature of the aromatic aldehyde used to form the hydrazone significantly impacts the MIC values.

Comparative Antimycobacterial Activity of 2,4-Disubstituted Pyridine Derivatives.[1][2]
Compound IDR-Substituent at Position 4M. tuberculosis H37Rv MIC (µg/mL)
DMP-M1 -CH=N-NH-C(=O)-Ph3.12
DMP-M2 -CH=N-NH-C(=O)-(4-Cl-Ph)1.56
DMP-M3 -CH=N-NH-C(=O)-(4-NO2-Ph)0.78
DMP-M4 -CH=N-NH-C(=O)-(2-furyl)6.25

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol is adapted from widely used methods for assessing cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay protocol is a common method for determining COX-1 and COX-2 inhibition.

  • Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the enzyme solutions and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This colorimetric assay is a standard method for determining the MIC of compounds against M. tuberculosis.[1][2][3][4][5]

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth, adjusted to a McFarland standard of 0.5.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate containing 7H9 broth.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • MIC Determination: The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Prostaglandins (PGs) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs This compound Analogs (COX Inhibitors) NSAIDs->COX_Enzyme inhibit

Caption: Simplified COX Inhibition Pathway.

SRB_Assay_Workflow Start Start Cell_Plating Cell Plating Start->Cell_Plating Compound_Treatment Compound Treatment Cell_Plating->Compound_Treatment Cell_Fixation Cell Fixation (TCA) Compound_Treatment->Cell_Fixation Washing1 Washing Cell_Fixation->Washing1 Staining SRB Staining Washing1->Staining Washing2 Washing Staining->Washing2 Solubilization Solubilization (Tris) Washing2->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: SRB Assay Experimental Workflow.

SAR_Logic_Diagram cluster_anticancer Anticancer SAR cluster_inflammatory Anti-inflammatory SAR cluster_mycobacterial Antimycobacterial SAR Core This compound Core Anticancer Anticancer Activity Core->Anticancer Anti_inflammatory Anti-inflammatory (COX-2) Core->Anti_inflammatory Antimycobacterial Antimycobacterial Activity Core->Antimycobacterial Aromatic_sub Aromatic substituent at C6 Anticancer->Aromatic_sub Acidic_moiety Acidic moiety at C3 (e.g., SO2NH2) Anti_inflammatory->Acidic_moiety Hydrazone Hydrazone linkage at C4 Antimycobacterial->Hydrazone EWG Electron-withdrawing groups Aromatic_sub->EWG Lipophilic_group Lipophilic group at C5 Acidic_moiety->Lipophilic_group Aromatic_aldehyde Substituted aromatic aldehyde Hydrazone->Aromatic_aldehyde

References

A Comparative Guide to Analytical Methods for 2,4-Dimethylpyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,4-Dimethylpyridine (also known as 2,4-Lutidine) is crucial for process control, impurity profiling, and quality assurance. This guide provides a comparative overview of validated analytical methods for its determination, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is often preferred for its high resolution and sensitivity for volatile compounds like this compound. HPLC offers versatility for a wider range of pyridine (B92270) derivatives.

Table 1: Summary of Quantitative Data for a Validated GC-FID Method

Validation ParameterResult
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.0025 to 0.025 mg/mL
Limit of Quantification (LOQ)Not explicitly stated, but precision was acceptable at 0.05 mg/mL
Precision (%RSD)0.3% to 3.1%
Accuracy (% Recovery)Not explicitly stated, but the method was validated following cGMP procedures

The data presented is for a validated headspace GC-FID method for various volatile amines, including 2,6-lutidine, a close structural isomer of this compound.[1] The validation followed cGMP procedures and demonstrated high linearity and precision.[1]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols for GC-FID and a general approach for HPLC-UV method development.

Validated Headspace Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the determination of volatile amines, including lutidines, in pharmaceutical ingredients.[1]

1. Chromatographic Conditions:

  • Column: Not specified, but a capillary column suitable for volatile amine analysis would be appropriate.

  • Carrier Gas: High purity helium or nitrogen.[2]

  • Injector Temperature: 180 °C.[2]

  • Detector (FID) Temperature: 260 °C.[3]

  • Oven Temperature Program: Initial temperature of 80 °C for 5 minutes, increased to 220 °C at a rate of 10 °C/min, and held for 10 minutes.[2]

  • Injection Mode: Splitless.[2]

2. Standard and Sample Preparation:

  • Diluent: A solution of 5% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1]

  • Stock Standard Solution: Prepare a stock solution of this compound at a concentration of 2.5 mg/mL in the chosen diluent.[1]

  • Working Standard Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL in the diluent.[1]

  • Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.

3. Validation Parameters:

  • Specificity: Assessed by analyzing a composite solution of 14 amines and 23 common residual solvents to ensure no co-elution.[1]

  • Linearity: Evaluated by preparing a series of standards at different concentrations and analyzing the correlation coefficient of the calibration curve.

  • Precision: Determined by replicate injections of a standard solution at the limit of quantification (LOQ).[1]

  • Limit of Detection (LOD): Established based on the signal-to-noise ratio.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Method Development Approach

While a specific validated method for this compound was not found in the search, a general approach for developing and validating an HPLC-UV method for pyridine derivatives can be outlined.[4][5]

1. Chromatographic Conditions (to be optimized):

  • Column: A C18 reversed-phase column is a common starting point.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.[4]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often employed.[6]

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C, to ensure reproducibility.[7]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase) and dilute to create a series of calibration standards.[4]

  • Sample Preparation: Dissolve the sample in a suitable solvent to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[4]

3. Validation According to ICH Guidelines:

  • The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per the International Council for Harmonisation (ICH) guidelines.

Visualizing the Workflow

Understanding the logical flow of method validation and selection is crucial for implementing a robust analytical procedure.

G cluster_0 Analytical Method Validation Workflow A Method Development & Optimization B Specificity (Analyte vs. Interferences) A->B C Linearity & Range (Calibration Curve) A->C D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate Precision, %RSD) A->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) A->F G Robustness (Variations in Method Parameters) A->G H Validated Method for Routine Use B->H C->H D->H E->H F->H G->H

A general workflow for analytical method validation.

A decision tree for selecting an analytical method.

References

The Basicity of Dimethylpyridine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the basicity of heterocyclic compounds is crucial for predicting their behavior in physiological and chemical systems. This guide provides a comprehensive comparative analysis of the basicity of dimethylpyridine (lutidine) isomers, supported by experimental data and detailed methodologies.

The position of two methyl groups on the pyridine (B92270) ring significantly influences the availability of the lone pair of electrons on the nitrogen atom, thereby altering the compound's basicity. This analysis explores the interplay of electronic and steric effects on the pKa values of the six dimethylpyridine isomers.

Comparative Basicity of Dimethylpyridine Isomers

The basicity of the dimethylpyridine isomers is quantified by their pKa values, which represent the negative logarithm of the acid dissociation constant of their conjugate acids. A higher pKa value indicates a stronger base. The experimentally determined pKa values for the six isomers are summarized in the table below.

IsomerStructurepKa at 25°C
2,3-Dimethylpyridine6.57
2,4-Dimethylpyridine6.99[1]
2,5-Dimethylpyridine6.40
2,6-Dimethylpyridine6.60
3,4-Dimethylpyridine6.46
3,5-Dimethylpyridine6.15[2]

Structure-Basicity Relationship

The variation in basicity among the dimethylpyridine isomers can be attributed to a combination of electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridine ring, including the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.

Steric Effects: When a methyl group is located at the C2 or C6 position (ortho to the nitrogen), it can sterically hinder the approach of a proton to the nitrogen atom. This steric hindrance can also destabilize the resulting pyridinium (B92312) cation by interfering with solvation, thereby decreasing the basicity.

This interplay is evident in the observed pKa values:

  • 3,5-Dimethylpyridine: With methyl groups at the meta positions, there is no steric hindrance to the nitrogen atom. The basicity is primarily enhanced by the inductive effect of the two methyl groups, but it is the least basic of the isomers, suggesting a more complex interplay of electronic effects within the ring.

  • This compound: This isomer is the most basic. The methyl group at the C4 position strongly enhances basicity through the +I effect, and this is further supported by the methyl group at C2. While the C2-methyl group introduces some steric hindrance, the electronic donation from both groups outweighs this effect.

  • 2,6-Dimethylpyridine: The presence of two ortho-methyl groups creates significant steric hindrance around the nitrogen atom. Although both methyl groups are electron-donating, the steric impediment to protonation and solvation of the conjugate acid leads to a lower basicity compared to this compound.

  • 2,3-, 2,5-, and 3,4-Dimethylpyridine: These isomers exhibit intermediate basicity. The balance between the number and position of methyl groups influencing electronic donation and the degree of steric hindrance determines their relative basicity.

Basicity_Factors cluster_factors Factors Influencing Basicity cluster_isomers Dimethylpyridine Isomers cluster_outcome Resulting Basicity Electronic Electronic Effects (+I of Methyl Groups) 2,4-Lutidine 2,4-Lutidine (pKa = 6.99) Electronic->2,4-Lutidine Strongly Increases 2,6-Lutidine 2,6-Lutidine (pKa = 6.60) Electronic->2,6-Lutidine Increases 3,5-Lutidine 3,5-Lutidine (pKa = 6.15) Electronic->3,5-Lutidine Increases Steric Steric Effects (Hindrance at N) Steric->2,4-Lutidine Slightly Decreases Steric->2,6-Lutidine Strongly Decreases High_Basicity Higher Basicity 2,4-Lutidine->High_Basicity Moderate_Basicity Moderate Basicity 2,6-Lutidine->Moderate_Basicity Lower_Basicity Lower Basicity 3,5-Lutidine->Lower_Basicity

Factors influencing the basicity of selected dimethylpyridine isomers.

Experimental Protocols for pKa Determination

The pKa values of dimethylpyridine isomers can be accurately determined using several experimental techniques. The most common methods are potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This is a widely used and precise method for pKa determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the dimethylpyridine isomer (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • To maintain a constant ionic strength, a background electrolyte such as 0.1 M KCl can be added to the dimethylpyridine solution.

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration:

    • Place a known volume of the dimethylpyridine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH value after each addition, allowing the solution to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of HCl added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Potentiometric_Titration_Workflow start Start prep Prepare Dimethylpyridine and HCl Solutions start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with HCl, Record pH vs. Volume calibrate->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Determine Half-Equivalence Point plot->analyze pKa pKa = pH at Half-Equivalence Point analyze->pKa end End pKa->end

Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the dimethylpyridine isomer in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the isomer.

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with varying pH.

  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of the sigmoidal curve.

    • The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_B) / (A_A - A)], where A is the absorbance at a given pH, A_A is the absorbance of the acidic form, and A_B is the absorbance of the basic form.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.

Methodology:

  • Sample Preparation:

    • Dissolve the dimethylpyridine isomer in D₂O.

    • Prepare a series of samples by adjusting the pD (the pH equivalent in D₂O) using small amounts of DCl or NaOD.

  • NMR Measurement:

    • Acquire the ¹H NMR spectrum for each sample.

    • Identify a proton whose chemical shift is sensitive to the protonation state of the nitrogen atom (typically protons on the pyridine ring).

  • Data Analysis:

    • Plot the chemical shift (δ) of the selected proton against the pD of the solution. This will produce a sigmoidal curve.

    • The pKa can be determined from the inflection point of this curve.

    • The relationship between pD and pH is approximately pD = pH + 0.4.

This comparative guide provides essential data and methodologies for researchers working with dimethylpyridine isomers. A thorough understanding of their relative basicities is fundamental for applications in drug design, catalysis, and synthetic chemistry.

References

A Comparative Guide to the Efficacy of 2,4-Dimethylpyridine and Bipyridine as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2,4-dimethylpyridine (a monodentate ligand) and 2,2'-bipyridine (B1663995) (a bidentate ligand) in the context of metal-catalyzed cross-coupling reactions. While direct head-to-head experimental comparisons in a single system are not extensively documented in the literature, this guide synthesizes available data to offer a clear understanding of their respective characteristics and performance based on established principles of coordination chemistry and catalysis.

Introduction: The Critical Role of Ligand Selection

The choice of a ligand is paramount in transition-metal catalysis, profoundly influencing the catalyst's stability, activity, and selectivity. The fundamental difference between this compound and 2,2'-bipyridine lies in their denticity. This compound is a monodentate ligand, binding to a metal center through a single nitrogen atom. In contrast, 2,2'-bipyridine is a bidentate ligand, chelating the metal center with its two nitrogen atoms. This structural distinction has significant implications for the geometry, stability, and catalytic behavior of the resulting metal complexes.

Bidentate ligands like bipyridine typically form more stable complexes than their monodentate counterparts due to the chelate effect. This increased stability can be advantageous in preventing catalyst decomposition at high temperatures. However, the lability of monodentate ligands can sometimes be beneficial, allowing for faster substrate and product exchange at the metal center, which can lead to higher catalytic turnover.

Comparative Data on Ligand Properties and Complex Characterization

The following tables summarize key properties of the ligands and their corresponding palladium(II) complexes, which are commonly used as pre-catalysts in cross-coupling reactions.

Table 1: Ligand Properties

PropertyThis compound (2,4-Lutidine)2,2'-Bipyridine
CAS Number 108-47-4[1]366-18-7
Molecular Formula C₇H₉N[1]C₁₀H₈N₂
Molar Mass 107.15 g/mol [2]156.18 g/mol
Structure Monodentate PyridineBidentate Bipyridine
Appearance Colorless to yellowish liquid[3]White crystalline solid
Boiling Point 159 °C[4]272.5 °C
Melting Point -60 °C[4]70-73 °C

Table 2: Characterization of Dichloridopalladium(II) Complexes

Propertytrans-[Pd(this compound)₂Cl₂] (Inferred Data)[Pd(2,2'-bipyridine)Cl₂]
Formula C₁₄H₁₈Cl₂N₂PdC₁₀H₈Cl₂N₂Pd[5]
Molar Mass 425.63 g/mol 333.51 g/mol [5]
Appearance Expected to be a yellow or orange solidYellow solid
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons expected > 8.5 ppm, Methyl protons ~2.4-2.6 ppmAromatic protons at 8.78 (d), 8.50 (d), 8.23 (t), 7.73 (t)
IR (cm⁻¹) Pd-N and Pd-Cl stretches expected in the far-IR regionCharacteristic bipyridine ring vibrations and Pd-N/Pd-Cl stretches

Experimental Protocols

Detailed methodologies for the synthesis of palladium(II) complexes with these ligands and their application in a representative cross-coupling reaction are provided below.

Protocol 1: Synthesis of trans-bis(this compound)dichloropalladium(II)

This protocol is adapted from general procedures for the synthesis of similar palladium-pyridine complexes.[6][7]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (2,4-Lutidine)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve Palladium(II) chloride (1 mmol) in 20 mL of ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve this compound (2.2 mmol) in 10 mL of ethanol.

  • Slowly add the this compound solution to the warm PdCl₂ solution with continuous stirring.

  • A yellow precipitate should form. Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol, followed by diethyl ether.

  • Dry the resulting trans-[Pd(this compound)₂Cl₂] complex under vacuum.

G Workflow for Synthesis of trans-[Pd(this compound)2Cl2] A Dissolve PdCl2 in Ethanol C Add Ligand Solution to PdCl2 Solution A->C B Dissolve this compound in Ethanol B->C D Stir at Room Temperature (2 hours) C->D E Vacuum Filtration D->E F Wash with Ethanol and Diethyl Ether E->F G Dry Under Vacuum F->G H trans-[Pd(this compound)2Cl2] G->H

Caption: Synthesis of trans-[Pd(this compound)2Cl2].

Protocol 2: Synthesis of (2,2'-Bipyridine)dichloropalladium(II)

This protocol is based on a previously described method.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Sodium chloride (NaCl)

  • 2,2'-Bipyridine

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a 100 mL flask, dissolve PdCl₂ (0.885 g, 5.0 mmol) and NaCl (2.922 g, 50 mmol) in 100 mL of distilled water and stir for 30 minutes at 60 °C.

  • In a separate beaker, dissolve 2,2'-bipyridine (0.780 g, 5.0 mmol) in 50 mL of a water-ethanol mixture (1:1 v/v).

  • Add the bipyridine solution dropwise to the palladium salt solution with vigorous stirring. A yellow precipitate will form.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Collect the precipitate by vacuum filtration, wash with water, then with a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the resulting [Pd(bpy)Cl₂] complex in a desiccator.

G Workflow for Synthesis of [Pd(bpy)Cl2] A Dissolve PdCl2 and NaCl in Water at 60 °C C Add Bipyridine Solution to Palladium Solution A->C B Dissolve 2,2'-Bipyridine in Water/Ethanol B->C D Stir at Room Temperature (1 hour) C->D E Vacuum Filtration D->E F Wash with Water, Ethanol, and Diethyl Ether E->F G Dry in Desiccator F->G H [Pd(bpy)Cl2] G->H G Comparative Catalytic Cycles cluster_0 Monodentate Ligand (L = this compound) cluster_1 Bidentate Ligand (L-L = Bipyridine) cluster_2 Ligand Dissociation Pathway (Monodentate) A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition (Ar-X) G Pd(0)L A->G -L C Ar-Pd(II)-R(L2) B->C Transmetalation (R-B(OH)2) C->A Reductive Elimination (Ar-R) D Pd(0)(L-L) E Ar-Pd(II)-X(L-L) D->E Oxidative Addition (Ar-X) F Ar-Pd(II)-R(L-L) E->F Transmetalation (R-B(OH)2) F->D Reductive Elimination (Ar-R) G->A +L

References

Cross-Validation of 2,4-Lutidine Spectral Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the meticulous work of compound identification and characterization, the accuracy and consistency of spectral data are paramount. This guide provides a comprehensive cross-validation of the spectral data for 2,4-Lutidine (also known as 2,4-dimethylpyridine) from three major databases: the National Institute of Standards and Technology (NIST) Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and PubChem. By presenting a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to offer a clear and objective assessment of the available information, supported by detailed experimental protocols.

Summary of Spectral Data

The following tables summarize the key quantitative spectral data for 2,4-Lutidine obtained from the NIST, SDBS, and PubChem databases. This allows for a direct comparison of the reported values.

Table 1: ¹H NMR Spectral Data
DatabaseSolventFrequency (MHz)Chemical Shift (δ) ppmMultiplicityAssignment
SDBS CDCl₃908.32dH-6
6.89dH-5
6.86sH-3
2.47sCH₃ (at C-2)
2.29sCH₃ (at C-4)
PubChem CDCl₃4008.33dH-6
6.90dH-5
6.87sH-3
2.48sCH₃ (at C-2)
2.30sCH₃ (at C-4)
Table 2: ¹³C NMR Spectral Data
DatabaseSolventFrequency (MHz)Chemical Shift (δ) ppmAssignment
SDBS CDCl₃22.5157.04C-2
148.83C-6
146.74C-4
123.11C-5
120.37C-3
23.99CH₃ (at C-2)
20.73CH₃ (at C-4)
PubChem CDCl₃100157.1C-2
148.9C-6
146.8C-4
123.2C-5
120.4C-3
24.0CH₃ (at C-2)
20.8CH₃ (at C-4)
Table 3: IR Spectral Data (Major Peaks)
DatabaseSample PhaseWavenumber (cm⁻¹)IntensityAssignment
NIST Gas2980-C-H stretch (alkane)
1605-C=C stretch (aromatic)
1565-C=C stretch (aromatic)
1450-C-H bend (alkane)
1030-C-H in-plane bend (aromatic)
810-C-H out-of-plane bend (aromatic)
SDBS Liquid Film2960-2850-C-H stretch (alkane)
1605-C=C stretch (aromatic)
1560-C=C stretch (aromatic)
1450-C-H bend (alkane)
1025-C-H in-plane bend (aromatic)
810-C-H out-of-plane bend (aromatic)
PubChem -2975-C-H stretch (alkane)
1605-C=C stretch (aromatic)
1564-C=C stretch (aromatic)
1452-C-H bend (alkane)
1028-C-H in-plane bend (aromatic)
811-C-H out-of-plane bend (aromatic)

Note: Intensity data from NIST and SDBS is qualitative from the spectral plots. PubChem provides a list of peaks without intensity information.

Table 4: Mass Spectrometry Data (Major Fragments)
DatabaseIonization Methodm/zRelative Abundance (%)Assignment
NIST Electron Ionization (EI)107100[M]⁺
10635[M-H]⁺
7920[M-C₂H₄]⁺
7815[C₅H₄N]⁺
5210[C₄H₄]⁺
SDBS Electron Ionization (EI)107100[M]⁺
10635[M-H]⁺
7920[M-C₂H₄]⁺
7815[C₅H₄N]⁺
5110[C₄H₃]⁺
PubChem Electron Ionization (EI)107100[M]⁺
10637[M-H]⁺
7921[M-C₂H₄]⁺
9217[M-CH₃]⁺
6514[C₅H₅]⁺

Experimental Protocols

A critical aspect of spectral data validation is understanding the conditions under which the data were acquired. Below are the detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • SDBS Protocol:

    • Instrument: JEOL FX-90Q

    • ¹H NMR Frequency: 90 MHz

    • ¹³C NMR Frequency: 22.5 MHz

    • Solvent: Chloroform-d (CDCl₃)

    • Standard: Tetramethylsilane (TMS)

  • PubChem Protocol:

    • Instrument: Bruker

    • ¹H NMR Frequency: 400 MHz

    • ¹³C NMR Frequency: 100 MHz

    • Solvent: Chloroform-d (CDCl₃)

    • Standard: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy
  • NIST Protocol: [1]

    • Instrument: Nicolet FTIR Spectrometer[1]

    • Sample Preparation: Gas phase[1]

    • Path Length: 10 cm[1]

    • Resolution: 4 cm⁻¹[1]

  • SDBS Protocol:

    • Instrument: Not specified

    • Sample Preparation: Liquid film

  • PubChem Protocol:

    • The data provided by PubChem is often aggregated from various sources, and specific experimental details are not always available for each spectrum.

Mass Spectrometry (MS)
  • NIST Protocol:

    • Ionization Method: Electron Ionization (EI)[2]

    • Electron Energy: 70 eV

  • SDBS Protocol:

    • Ionization Method: Electron Ionization (EI)

    • Electron Energy: 70 eV

  • PubChem Protocol:

    • Ionization Method: Electron Ionization (EI)[3]

    • Electron Energy: 70 eV[3]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectral data from different databases.

CrossValidationWorkflow A Identify Compound: 2,4-Lutidine B Select Databases: NIST, SDBS, PubChem A->B C Data Extraction: NMR, IR, MS B->C D NIST Data C->D E SDBS Data C->E F PubChem Data C->F G Tabulate Quantitative Data D->G H Extract Experimental Protocols D->H E->G E->H F->G F->H I Compare Spectral Data (Peak Positions, Intensities) G->I J Compare Experimental Conditions H->J K Identify Consistencies & Discrepancies I->K J->K L Publish Comparison Guide K->L

References

A Comparative Guide to Alternative Catalysts for 2,4-Dimethylpyridine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize chemical reactions, the choice of catalyst is paramount. 2,4-Dimethylpyridine, also known as 2,4-lutidine, is a widely utilized sterically hindered, non-nucleophilic base in a variety of organic transformations. However, a range of alternative catalysts can offer advantages in terms of reactivity, selectivity, and process efficiency. This guide provides an objective comparison of the performance of this compound with several key alternatives in acylation, silylation, and elimination reactions, supported by experimental data and detailed protocols.

Core Concepts: The Role of Non-Nucleophilic Bases

In many chemical reactions, a base is required to act as a proton scavenger, neutralizing acidic byproducts and driving the reaction to completion. However, in reactions involving sensitive functional groups, a nucleophilic base can lead to undesired side reactions. This is where non-nucleophilic bases, such as this compound, become essential. Their steric bulk around the basic nitrogen atom prevents them from acting as nucleophiles while retaining their ability to accept protons.

The selection of an appropriate non-nucleophilic base is critical and depends on factors such as the pKa of its conjugate acid (a measure of its basicity), the degree of steric hindrance, and its solubility in the reaction solvent.

Comparative Analysis of Catalytic Performance

This section provides a comparative overview of this compound and its alternatives in key organic transformations. The data presented is a compilation from various studies to highlight the relative performance of each catalyst.

Acylation Reactions

Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in organic synthesis, particularly for the protection of alcohol and amine functionalities. The efficiency of pyridine-based catalysts in these reactions is often evaluated by comparing reaction rates and yields.

CatalystSubstrateAcylating AgentYield (%)Reference
This compound 1-Phenylethanol (B42297)Acetic Anhydride (B1165640)~85-90[1](--INVALID-LINK--)
4-(Dimethylamino)pyridine (DMAP) 1-PhenylethanolAcetic Anhydride>95[1](--INVALID-LINK--)
Triethylamine (B128534) (TEA) 1-PhenylethanolAcetic Anhydride~70-80Inferred from general knowledge
Pyridine (B92270) 1-PhenylethanolAcetic Anhydride~60-70[1](--INVALID-LINK--)

Key Insights:

  • DMAP consistently demonstrates superior catalytic activity in acylation reactions compared to this compound and other pyridine derivatives.[1] This is attributed to the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.

  • The presence of substituents in the 2- and 6-positions of the pyridine ring can be detrimental to catalytic activity in acylation reactions due to increased steric hindrance around the nitrogen atom.

Silylation Reactions

Silylation is a common method for protecting hydroxyl groups in multi-step syntheses. The choice of base is crucial for efficiently scavenging the acidic byproduct generated during the reaction.

CatalystSubstrateSilylating AgentYield (%)Reference
This compound Primary AlcoholTBSOTfHighInferred from general knowledge
2,6-Lutidine Primary AlcoholTBSOTf>95[2](--INVALID-LINK--)
Triethylamine (TEA) AlcoholsTrialkylchlorosilaneGood[3]
N-Methylimidazole AlcoholsTrialkylchlorosilaneHigh[3]

Key Insights:

  • 2,6-Lutidine is a highly effective non-nucleophilic base for silylations using reactive silylating agents like silyl (B83357) triflates (e.g., TBSOTf).[2] Its significant steric hindrance effectively prevents nucleophilic attack on the silylating agent.

  • While triethylamine is a common and cost-effective base for silylations, its lower steric hindrance can sometimes lead to side reactions.

  • N-Methylimidazole has been shown to accelerate silylation reactions, leading to good yields in shorter reaction times.[3]

Elimination Reactions

Elimination reactions, such as dehydrohalogenation, are critical for the synthesis of alkenes. The regioselectivity of these reactions (i.e., the formation of the Zaitsev vs. the Hofmann product) can be strongly influenced by the steric bulk of the base used.

BaseSubstrateProduct Ratio (1-butene:2-butene)Reference
Potassium t-butoxide (KOtBu) 2-Bromobutane53:47[4](--INVALID-LINK--)
Sodium Ethoxide (NaOEt) 2-Bromobutane20:80 (approx.)[5]
2,6-Lutidine 2-Pentyl derivativesIncreased yield of less substituted olefin[4](--INVALID-LINK--)

Key Insights:

  • Bulky bases like potassium t-butoxide favor the formation of the less substituted (Hofmann) alkene product due to steric hindrance, which makes the abstraction of the less sterically hindered proton faster.[4]

  • Less hindered bases, such as sodium ethoxide , tend to favor the formation of the more substituted and thermodynamically more stable (Zaitsev) alkene.[5]

  • Sterically hindered pyridine derivatives like 2,6-lutidine can also promote the formation of the less substituted alkene.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducible comparison of catalyst performance.

Protocol 1: Acylation of 1-Phenylethanol

Objective: To compare the catalytic efficiency of this compound and 4-(dimethylamino)pyridine (DMAP) in the acetylation of a secondary alcohol.

Materials:

  • 1-Phenylethanol

  • Acetic anhydride

  • This compound or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 1-phenylethanol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add the respective catalyst (this compound or DMAP, 0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (5 mL).

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the corresponding ester.

  • Calculate the yield and compare the reaction times for both catalysts.

Protocol 2: Silylation of a Primary Alcohol

Objective: To compare the effectiveness of 2,6-lutidine and triethylamine as bases in the silylation of a primary alcohol.

Materials:

Procedure:

  • To a solution of the primary alcohol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere at 0 °C, add the respective base (2,6-lutidine or triethylamine, 1.5 mmol).

  • Add the silylating agent (TBSOTf or TBSCl, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the silyl ether.

  • Compare the yields and reaction times for both bases.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for catalyst comparison in the specified transformations.

Experimental_Workflow_Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Substrate (e.g., 1-Phenylethanol) in Anhydrous Solvent B Add Catalyst (this compound or Alternative) A->B C Cool to 0 °C B->C D Add Acylating Agent (e.g., Acetic Anhydride) C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench Reaction F->G Reaction Complete H Aqueous Wash G->H I Dry & Concentrate H->I J Purify by Chromatography I->J K Characterize Product (NMR, MS) J->K L Calculate Yield K->L

Caption: General workflow for comparing catalysts in acylation reactions.

Logical_Relationship_Base_Choice_Elimination Start Choice of Base for Dehydrohalogenation Bulky_Base Bulky Base (e.g., KOtBu, 2,6-Lutidine) Start->Bulky_Base Non_Bulky_Base Non-Bulky Base (e.g., NaOEt) Start->Non_Bulky_Base Hofmann Hofmann Product (Less Substituted Alkene) Major Product Bulky_Base->Hofmann Favors Zaitsev Zaitsev Product (More Substituted Alkene) Major Product Non_Bulky_Base->Zaitsev Favors

Caption: Influence of base sterics on elimination reaction regioselectivity.

Conclusion

While this compound remains a versatile and effective non-nucleophilic base, this guide highlights several alternatives that can offer superior performance in specific applications. For acylation reactions, DMAP is often the catalyst of choice due to its significantly higher activity. In silylation reactions, the highly hindered 2,6-lutidine provides excellent results, particularly with reactive silylating agents. For controlling the regioselectivity of elimination reactions, bulky bases like potassium t-butoxide are invaluable for favoring the formation of the less substituted alkene. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and identify the optimal catalyst for their specific synthetic needs. Careful consideration of the catalyst's properties and the reaction conditions is crucial for achieving high yields and selectivities in organic transformations.

References

Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational evaluation of pyridine (B92270) derivatives targeting key enzymes reveals critical structure-activity relationships and highlights the versatility of the pyridine scaffold in drug design. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.

This publication synthesizes findings from multiple studies to present a comparative overview of pyridine-based inhibitors against three critical enzyme targets: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Histone Deacetylases (HDACs). The data underscores the potential of these compounds in developing novel therapeutics for inflammation, cancer, and other diseases.

Comparative Docking Performance and Inhibitory Activity

The inhibitory potential of various pyridine derivatives has been extensively evaluated using in silico molecular docking simulations, often corroborated by in vitro biological assays. The docking scores, representing the binding affinity of the ligand to the protein's active site, and the half-maximal inhibitory concentration (IC50) values are key metrics for comparison.

Pyridine-Based Inhibitors Targeting Cyclooxygenase-2 (COX-2)

Several studies have focused on pyridine analogs as inhibitors of COX-2, an enzyme implicated in inflammation and pain. The data below, compiled from various research efforts, showcases the docking scores and, where available, the corresponding IC50 values.

Compound ID/SeriesDocking Score (kcal/mol)IC50 (µM)Reference
Pyridine Carbothioamide Analog (R2)-6.7Not Reported[1]
Pyridine Carbothioamide Analog (R4)Not ReportedLowest IC50 in series[1]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (Compound E)Highest in seriesSimilar to meloxicam[2]
Dimethylpyridine Derivative (PS33)Not Reported51.8 (COX-1)[3]
Pyridopyrimidine Derivative (Compound 2)Not ReportedPotent PGE2 reduction[4]

Note: Direct comparison of docking scores across different studies should be approached with caution due to variations in computational methods and software.

Pyridine and Pyrimidine (B1678525) Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Pyridine and pyrimidine derivatives have shown promise as EGFR inhibitors.

Compound IDTargetDocking Score (kcal/mol)IC50 (µg/mL)Reference
Pyrimidine Derivative 8EGFR (Wild Type & T790M)-7.26 (WT), -7.63 (T790M)3.8 (MCF7), 4 (HEPG2)[5][6]
Pyridine Derivative 14EGFR (Wild Type & T790M)-7.22 (WT), -8.23 (T790M)7 (MCF7), 3.6 (HEPG2)[5][6]
Pyridone-Based Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are crucial regulators of gene expression and are validated targets for cancer treatment. Pyridone-based compounds have emerged as potent HDAC inhibitors.[7]

CompoundTarget HDAC IsoformsMolDock ScoreIC50 (µM)Reference
(E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamideHDAC1, HDAC6Not Reported0.07[7]
N-hydroxy pyridine-derivatives (Compound XIII)HDAC-189.476Not Reported[8]
Pyrazine Linked 2-Aminobenzamides (19f)HDAC1, HDAC2, HDAC3Not ReportedSuperior to Entinostat[9]

Experimental Protocols: A Look Under the Hood

The accuracy and reliability of molecular docking studies are heavily dependent on the methodologies employed. Below are generalized protocols derived from the analyzed studies.

Molecular Docking Protocol

A typical molecular docking workflow involves several key steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed. Hydrogen atoms are added, and appropriate charges are assigned to the protein atoms.[10]

  • Ligand Preparation: The 2D or 3D structures of the pyridine-based inhibitors are generated. Their geometries are then optimized, and charges are assigned using computational chemistry software.[10]

  • Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.[10] The algorithm samples a large number of conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, which are typically those with the lowest docking scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of binding.

Software and Algorithms

A variety of software packages are utilized for molecular docking studies, with AutoDock and PyRx being frequently mentioned.[11][12] AutoDock Vina is a popular choice for its computational speed and accuracy in predicting binding modes. The specific scoring functions and search algorithms employed can vary between different software and studies.

Visualizing the Workflow and Pathways

To better illustrate the processes and relationships described, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (from PDB) Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Protein_Preparation->Docking_Simulation Ligand_Preparation Ligand Preparation (Pyridine Derivatives) Ligand_Preparation->Docking_Simulation Pose_Generation Generation of Binding Poses Docking_Simulation->Pose_Generation Scoring Scoring & Ranking Pose_Generation->Scoring Interaction_Analysis Binding Interaction Analysis (H-bonds, Hydrophobic, etc.) Scoring->Interaction_Analysis EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, etc. Signaling_Cascade->Cellular_Response Pyridine_Inhibitor Pyridine-Based Inhibitor Pyridine_Inhibitor->EGFR Inhibition

References

A Comparative Guide to Stationary Phases for HPLC Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation and analysis of pyridine (B92270) derivatives by High-Performance Liquid Chromatography (HPLC) are critically dependent on the selection of an appropriate stationary phase. The diverse polarities and structural characteristics of these compounds, which are prevalent in pharmaceuticals and agrochemicals, necessitate a careful consideration of the column chemistry to achieve optimal retention, resolution, and peak shape. This guide provides an objective comparison of various stationary phase performances for pyridine derivative analysis, supported by experimental data and detailed methodologies.

The Challenge of Pyridine Derivative Analysis

Analyzing substituted pyridines by HPLC can be challenging due to several factors:

  • Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on traditional reversed-phase (RP) columns like C18.[1]

  • Isomer Separation: Positional isomers often have very similar physicochemical properties, making their separation difficult.

  • Poor Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in peak tailing.[1]

  • LC-MS Incompatibility: While ion-pairing reagents can improve the retention of hydrophilic pyridines, they are often incompatible with mass spectrometry (MS) detection.[2]

To overcome these challenges, a variety of stationary phases with different selectivities have been developed. This guide will compare the performance of Reversed-Phase, HILIC, Mixed-Mode, and Chiral stationary phases.

Performance Comparison of Stationary Phases

The selection of a stationary phase should be guided by the specific properties of the pyridine derivative being analyzed. The following tables summarize the performance of different stationary phases based on published experimental data.

Table 1: Reversed-Phase Stationary Phases

Reversed-phase chromatography is a common starting point, but standard C18 phases may not be optimal for all pyridine derivatives. Phenyl-Hexyl phases offer an alternative selectivity due to π-π interactions with the aromatic ring of pyridine compounds.[3]

Stationary PhaseAnalyteMobile PhaseRetention Time (min)Observations
C18 Pyridine Derivative (Generic)Acetonitrile/Water with 0.1% Formic AcidLowPoor retention for polar derivatives.[1]
Phenyl-Hexyl Aromatic CompoundsMethanol (B129727)/WaterIncreased retention compared to C18Enhanced selectivity for aromatic compounds due to π-π interactions. Methanol enhances these interactions compared to acetonitrile.[3]
C18 (CSH) Basic CompoundsLow Ionic Strength Mobile Phase (e.g., 0.1% Formic Acid)GoodCharged Surface Hybrid (CSH) technology improves peak shape for basic compounds.[4]
Table 2: HILIC and Mixed-Mode Stationary Phases

For highly polar pyridine derivatives that are poorly retained in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode chromatography are excellent alternatives.[2][5] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining polar compounds.[6] Mixed-mode columns combine reversed-phase and ion-exchange characteristics, providing unique selectivity for basic compounds.[2]

Stationary PhaseAnalyte(s)Mobile PhaseRetention Time (min)Observations
HILIC (unbonded silica) PyridineAcetonitrile/WaterGoverned by adsorption onto free silanol (B1196071) groups.Effective for polar compounds not retained by reversed-phase.[7]
Primesep 100 (Mixed-Mode) PyridineAcetonitrile/Water with 0.05% Sulfuric Acid (gradient)~6.0Good retention and peak shape for pyridine.[8]
Amaze SC (Mixed-Mode) Pyridine, 3-Bromopyridine, 3,3'-BipyridineAcetonitrile/Water with Ammonium Formate pH 3 (gradient)Pyridine: ~3.5, 3-Bromopyridine: ~4.5, 3,3'-Bipyridine: ~5.5Excellent separation of pyridine and its derivatives with good peak shape.[2]
SHARC 1 (Hydrogen Bonding) 2-Aminopyridine, 3-Aminopyridine, 4-AminopyridineAcetonitrile/Methanol with Formic Acid and Ammonium Formate2-AP: ~3.8, 3-AP: ~4.2, 4-AP: ~5.0Separation is based on hydrogen bonding interactions, offering unique selectivity for isomers.[9]
Table 3: Chiral Stationary Phases

For the separation of enantiomers of chiral pyridine derivatives, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used.[10][11]

Stationary PhaseAnalyte TypeMobile PhaseObservations
Cellulose-based (e.g., Chiralcel OD) Chiral Amines and DerivativesHeptane (B126788)/Isopropanol (B130326)/DiethylamineEffective for the enantioseparation of a wide range of chiral compounds.[10][11]
Amylose-based Chiral PharmaceuticalsVaries (Normal Phase or Reversed-Phase)Provides complementary selectivity to cellulose-based phases.
Pirkle-type (Brush-type) Compounds with π-systems and H-bond acceptorsVaries (Normal Phase)Relies on multiple molecular interactions for chiral recognition.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separations.

Protocol 1: Reversed-Phase Analysis on a Phenyl-Hexyl Column
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (dimensions not specified).

  • Mobile Phase: Acetonitrile and water, or methanol and water. The use of methanol can enhance π-π interactions.[3]

  • Flow Rate: Not specified.

  • Detection: UV (wavelength not specified).

  • Sample: A mixture of aromatic and polyaromatic compounds.

Protocol 2: Mixed-Mode Analysis of Pyridine and Derivatives on Amaze SC
  • Column: Amaze SC, 3.0 x 150 mm, 3 µm, 100Å.[2]

  • Mobile Phase: Gradient of Acetonitrile and Water with Ammonium Formate at pH 3.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Sample: 0.2-0.5 mg/mL solution of pyridine, 3-bromopyridine, and 3,3'-bipyridine.[2]

Protocol 3: HILIC Analysis of Polar Compounds
  • Column: A polar HILIC column (e.g., unbonded silica, amide).[6]

  • Mobile Phase: High percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer. Elution is promoted by increasing the water content.[13]

  • Flow Rate: Not specified.

  • Detection: UV or MS.

  • Sample Preparation: The sample should be dissolved in a weak sample diluent, which for HILIC contains mostly acetonitrile.[6]

Protocol 4: Chiral Separation of Amines on a Cellulose-based CSP
  • Column: Cellulose-based chiral stationary phase (e.g., ODH or LUX-3).[11]

  • Mobile Phase: Typically a mixture of an alkane (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic analytes.

  • Flow Rate: Not specified.

  • Detection: UV (wavelength depends on the analyte).

Visualizing the Selection Process

The selection of an appropriate stationary phase is a logical process based on the analyte's properties. The following diagram illustrates a general workflow for this selection process.

HPLC_Stationary_Phase_Selection start Start: Pyridine Derivative Analysis is_chiral Is the analyte chiral? start->is_chiral select_csp Select Chiral Stationary Phase (e.g., Cellulose, Amylose-based) is_chiral->select_csp Yes is_polar Is the analyte polar/hydrophilic? is_chiral->is_polar No end End: Method Finalized select_csp->end try_rp Start with Reversed-Phase (e.g., C18, Phenyl-Hexyl) is_polar->try_rp No/Slightly try_hilic_mm Use HILIC or Mixed-Mode (for polar/basic compounds) is_polar->try_hilic_mm Yes good_retention Adequate retention and peak shape? try_rp->good_retention optimize_rp Optimize RP Method (Mobile Phase, Temperature) good_retention->optimize_rp Yes try_alt_rp Try Alternative RP Phase (e.g., Phenyl-Hexyl for aromatics, Embedded Polar, CSH) good_retention->try_alt_rp No optimize_rp->end try_alt_rp->good_retention optimize_hilic_mm Optimize HILIC/Mixed-Mode Method try_hilic_mm->optimize_hilic_mm optimize_hilic_mm->end

Caption: Workflow for selecting an HPLC stationary phase for pyridine derivative analysis.

Conclusion

The choice of stationary phase is a critical parameter in the development of robust HPLC methods for the analysis of pyridine derivatives.

  • For non-polar to moderately polar aromatic pyridine derivatives, Reversed-Phase columns, particularly Phenyl-Hexyl phases, can provide unique selectivity and enhanced retention compared to standard C18 columns.

  • For highly polar and hydrophilic pyridine derivatives, HILIC and Mixed-Mode chromatography are often the methods of choice, offering superior retention and improved peak shapes.

  • For the separation of enantiomers, a dedicated Chiral Stationary Phase is essential.

By understanding the properties of the target analytes and the characteristics of the available stationary phases, researchers can systematically approach method development to achieve reliable and accurate results. The experimental conditions provided in this guide serve as a starting point for the development of specific applications.

References

A Comparative Guide to the Synthesis of Substituted Pyridines: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The ability to strategically introduce substituents onto the pyridine ring is paramount for fine-tuning the biological activity and physicochemical properties of these molecules. This guide provides an objective comparison of classical and modern synthetic routes to substituted pyridines, offering detailed experimental protocols, quantitative data, and visual representations of the key transformations to aid researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Comparison of Key Synthesis Routes

The choice of a synthetic route to a target substituted pyridine is a multifaceted decision, balancing factors such as desired substitution pattern, availability of starting materials, reaction efficiency, and functional group tolerance. Classical methods, while time-tested, often involve harsh conditions, whereas modern transition-metal-catalyzed reactions offer milder conditions and broader substrate scope.

Synthesis RouteGeneral Product TypeTypical Yield (%)Reaction TimeKey Reagents/ConditionsAdvantagesDisadvantages
Hantzsch Synthesis Symmetrically substituted dihydropyridines/pyridines70-95 (DHP)2-12 h (conventional)Aldehyde, β-ketoester, ammonia/ammonium (B1175870) acetate (B1210297), refluxSimple, one-pot, readily available starting materialsLimited to symmetrical pyridines, requires subsequent oxidation step, can have long reaction times.
Kröhnke Synthesis 2,4,6-Trisubstituted pyridines80-954-8 hα-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetateHigh yields, mild conditions, good for tri-substituted pyridines.[1]Requires pre-synthesis of the pyridinium (B92312) salt.
Bohlmann-Rahtz Synthesis 2,3,6-Trisubstituted pyridines60-906-24 h (conventional)Enamine, ethynylketone, heat or acid catalysisAccess to unsymmetrically substituted pyridines, avoids oxidation step.[2]Often requires high temperatures and purification of intermediates.[2]
Suzuki-Miyaura Coupling Aryl-substituted pyridines70-9512-24 hHalopyridine, boronic acid, Pd catalyst, baseExcellent functional group tolerance, commercially available reagents.[3]Requires pre-functionalized starting materials, potential for catalyst contamination.
Domino Reactions Polysubstituted pyridines75-950.5-10 hVaries (e.g., ketoxime acetates, aldehydes, etc.)High atom economy, one-pot, rapid access to complex structures.Can have a narrow substrate scope depending on the specific domino cascade.
C-H Arylation Aryl-substituted pyridines60-9012-24 hPyridine derivative, aryl halide, Pd catalystAvoids pre-functionalization of the pyridine ring.Regioselectivity can be a challenge, often requires directing groups.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations of the discussed synthetic routes.

Hantzsch_Synthesis reagents Aldehyde + 2x β-Ketoester + Ammonia dhp 1,4-Dihydropyridine (B1200194) reagents->dhp Condensation pyridine Substituted Pyridine dhp->pyridine Aromatization oxidation Oxidation

Hantzsch Pyridine Synthesis Workflow

Krohnke_Synthesis start1 α-Pyridinium methyl ketone salt intermediate 1,5-Dicarbonyl intermediate start1->intermediate Michael Addition start2 α,β-Unsaturated carbonyl start2->intermediate Michael Addition pyridine 2,4,6-Trisubstituted Pyridine intermediate->pyridine Cyclization/ Dehydration nh4oac NH4OAc

Kröhnke Pyridine Synthesis Pathway

Bohlmann_Rahtz_Synthesis start1 Enamine intermediate Aminodiene intermediate start1->intermediate Condensation start2 Ethynylketone start2->intermediate Condensation pyridine 2,3,6-Trisubstituted Pyridine intermediate->pyridine Cyclodehydration heat Heat/Acid

Bohlmann-Rahtz Pyridine Synthesis Logic

Modern_Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_ch C-H Arylation suzuki_start1 Halopyridine suzuki_product Aryl-substituted Pyridine suzuki_start1->suzuki_product suzuki_start2 Boronic Acid suzuki_start2->suzuki_product suzuki_catalyst Pd Catalyst, Base ch_start1 Pyridine Derivative ch_product Aryl-substituted Pyridine ch_start1->ch_product ch_start2 Aryl Halide ch_start2->ch_product ch_catalyst Pd Catalyst

Modern Cross-Coupling Strategies for Pyridine Synthesis

Detailed Experimental Protocols

Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This one-pot protocol is an adaptation of the Kröhnke synthesis and is widely used for the preparation of 2,4,6-triarylpyridines.[4]

Reactants:

Procedure:

  • A mixture of benzaldehyde (0.21 mL, 2 mmol), acetophenone (0.47 mL, 4 mmol), ammonium acetate (0.23 g, 3 mmol), and CoCl₂·6H₂O (0.12 g, 2.5 mol%) is heated in an oil bath with stirring at 110°C for 4 hours.[4]

  • After cooling, the reaction mixture is poured into ice water (10 mL).

  • The precipitated solid is collected by filtration, washed with distilled water (40 mL), and dried.

  • The crude product can be further purified by recrystallization from ethanol (B145695).

Expected Yield: ~90%[4]

Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and subsequent aromatization

This two-step procedure is a classic example of the Hantzsch synthesis to form a dihydropyridine (B1217469) intermediate, followed by oxidation to the corresponding pyridine.[4]

Step 1: 1,4-Dihydropyridine Synthesis Reactants:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (B1235776) (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is stirred at reflux for 4 hours.[4]

  • Upon cooling, the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the 1,4-dihydropyridine.

Step 2: Aromatization Reactants:

  • Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (1.0 g)

  • Acetic acid (10 mL)

  • Sodium nitrite (B80452) (0.3 g) in water (1 mL)

Procedure:

  • The obtained 1,4-dihydropyridine is dissolved in acetic acid.

  • A solution of sodium nitrite in water is added dropwise with stirring.

  • The mixture is heated at 80°C for 1 hour.[4]

  • After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.

  • The solid is washed with water and recrystallized from ethanol to afford the final pyridine derivative.

Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

This one-pot modification of the Bohlmann-Rahtz synthesis utilizes acid catalysis to achieve the transformation under milder conditions.[4]

Reactants:

  • Ethyl β-aminocrotonate (1.29 g, 10 mmol)

  • 1-Phenyl-2-propyn-1-one (1.30 g, 10 mmol)

  • Toluene (B28343) and Acetic acid (5:1 mixture, 12 mL)

Procedure:

  • A solution of ethyl β-aminocrotonate and 1-phenyl-2-propyn-1-one in a 5:1 mixture of toluene and acetic acid is heated at 50°C for 26 hours.[4]

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the target pyridine.

Suzuki-Miyaura Coupling for the Synthesis of 3,4-Diphenylpyridine

This protocol demonstrates a modern cross-coupling approach to construct a C-C bond on a pre-functionalized pyridine ring.[5]

Reactants:

  • 3-Bromo-4-phenylpyridine (234 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Potassium carbonate (276 mg, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To a Schlenk flask, add 3-bromo-4-phenylpyridine, phenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and degassed water via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • The reaction mixture is heated in a preheated oil bath at 90°C and stirred vigorously for 16 hours.[5]

  • After cooling, the mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Expected Yield: 70-90%[5]

Conclusion

The synthesis of substituted pyridines is a dynamic field of research, with both classical and modern methods offering unique advantages. Classical syntheses like the Hantzsch, Kröhnke, and Bohlmann-Rahtz reactions remain valuable for their simplicity and ability to construct the pyridine core from acyclic precursors.[4] In contrast, modern transition-metal-catalyzed cross-coupling reactions and C-H functionalization provide unparalleled functional group tolerance and regioselectivity, albeit often requiring pre-functionalized starting materials.[4] The advent of techniques such as microwave-assisted synthesis and flow chemistry is further revolutionizing the field by drastically reducing reaction times and improving yields for both classical and modern approaches.[6][7] The optimal choice of synthetic route will ultimately be dictated by the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and effective synthesis of novel pyridine derivatives.

References

Safety Operating Guide

Navigating the Safe Handling of 2,4-Dimethylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling of 2,4-Dimethylpyridine is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the compound's hazardous properties.

This compound, also known as 2,4-Lutidine, is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2] Therefore, a comprehensive understanding and implementation of safety measures are non-negotiable.

Personal Protective Equipment (PPE) Specifications

A multi-layered approach to personal protective equipment is required to mitigate the risks associated with this compound. The following table summarizes the necessary equipment.

Protection TypeSpecificationStandard/Reference
Eye & Face Chemical safety goggles or a full face shield.Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Polyvinyl alcohol - PVA) and a flame-resistant lab coat. For significant exposure risk, a hooded chemical-resistant suit may be necessary.[3][4][5]Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator equipped with an organic vapor filter (Type A, Brown, conforming to EN14387) is required if exposure limits are exceeded or if working outside a fume hood.[3]All handling of this compound should ideally be conducted within a certified laboratory chemical fume hood.[4][6]

Operational Plan: Step-by-Step Handling Protocol

Preparation and Precautionary Measures
  • Area Designation: All work with this compound must be conducted in a designated area, such as a properly functioning and certified laboratory chemical fume hood.[4][6]

  • Ventilation: Ensure adequate ventilation is always maintained.[3]

  • Ignition Source Control: Before handling, remove all potential sources of ignition, including open flames, hot surfaces, and sparks.[1][3][7][8] Use only non-sparking tools and take precautionary measures against static discharge.[1][3][6][8]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and within a ten-second travel distance.[4]

  • PPE Donning: Put on all required personal protective equipment as specified in the table above. Ensure gloves are inspected for any defects before use.[1]

Chemical Handling
  • Container Inspection: Before use, inspect the chemical container for any signs of damage or leaks.

  • Dispensing: When dispensing the chemical, do so carefully to avoid splashing or the creation of aerosols.

  • Exposure Avoidance: Avoid all direct contact with the chemical. Do not allow it to touch the skin or eyes, and avoid inhaling any vapors or mists.[1] Do not eat, drink, or smoke in the designated handling area.[8]

  • Storage: Keep the container tightly closed when not in use.[3][4][6][8] Store in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[3][4][6][7]

Spill and Exposure Response
  • Small Spills: In the event of a small spill, absorb the material with an inert, dry substance like sand or vermiculite.[3][9] Using spark-proof tools, collect the absorbent material and place it into a sealed, airtight, and compatible container for disposal as hazardous waste.[3][9]

  • Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[9] Remove all contaminated clothing.[8]

  • Eye Contact: For eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][9]

  • Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][9]

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical final step to ensure laboratory and environmental safety. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9]

Chemical Waste Disposal
  • Collection: All solutions containing this compound and any unused pure chemical must be collected as hazardous waste.[4][9]

  • Containerization: Use a designated, sealable, and compatible waste container.[4][9] The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Ensure the container remains closed except when adding waste.

  • Disposal Request: Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste contractor.[4]

Empty Container Disposal
  • Assessment: Determine if this compound is listed as an acutely hazardous waste by your local regulations. If it is, the empty container must be managed as hazardous waste without rinsing.[10]

  • Rinsing (if not acutely hazardous): If the chemical is not on the acutely hazardous list, the container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can effectively remove the residue.[10]

  • Rinsate Collection: The solvent rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[10]

  • Final Disposal: Once triple-rinsed and air-dried, deface the original label on the container, mark it as "EMPTY," and dispose of it in the appropriate solid waste stream (e.g., broken glass box for glass containers).[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylpyridine
Reactant of Route 2
2,4-Dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.